molecular formula C18H20N2O2 B15610982 SBI-183

SBI-183

Número de catálogo: B15610982
Peso molecular: 296.4 g/mol
Clave InChI: ZZJGTLJERDOEQV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

SBI-183 is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-methoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-17-6-4-5-14(13-17)18(21)19-15-7-9-16(10-8-15)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJGTLJERDOEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of action of SBI-183?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of SBI-183

Introduction

This compound is a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in the proliferation and invasion of various cancer types.[1][2][3] QSOX1 is overexpressed in numerous tumors and contributes to the formation of the extracellular matrix (ECM) by catalyzing the formation of disulfide bonds in proteins.[3][4] By targeting QSOX1, this compound presents a novel therapeutic strategy for cancers that are dependent on QSOX1 activity for their growth and metastasis. This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of QSOX1.[1][5] QSOX1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that catalyzes the oxidation of sulfhydryl groups in proteins to form disulfide bonds, with the concomitant reduction of molecular oxygen to hydrogen peroxide. This function is crucial for the proper folding and deposition of extracellular matrix proteins, such as laminin.

This compound binds to QSOX1, with a dissociation constant (Kd) of 20 μM, and inhibits its enzymatic function in a dose-dependent manner.[5][6][7] The inhibition of QSOX1 by this compound leads to a disruption in the formation of the tumor microenvironment. Specifically, it results in an increase in free sulfhydryl groups and a decrease in the deposition of key ECM components like laminin-α4.[6][8] This alteration of the ECM structure is believed to be a key factor in the subsequent suppression of tumor cell invasion and proliferation.[4]

The functional consequences of QSOX1 inhibition by this compound are a reduction in the invasive and proliferative capabilities of cancer cells.[6][7] This has been demonstrated across a range of cancer cell lines, including renal cell carcinoma, triple-negative breast cancer, lung adenocarcinoma, and pancreatic ductal adenocarcinoma.[6][7] Importantly, this compound shows selectivity for tumor cells, with minimal to no cytotoxic effects on non-malignant cells such as fibroblasts and peripheral blood mononuclear cells (PBMCs).[1][5]

Signaling and Molecular Pathway

The pathway affected by this compound is centered on the role of QSOX1 in ECM maturation and its impact on tumor cell behavior. The following diagram illustrates the proposed mechanism.

SBI183_Mechanism SBI183 This compound QSOX1 QSOX1 SBI183->QSOX1 Disulfide Disulfide Bond Formation QSOX1->Disulfide Catalyzes FreeSH Increased Free Sulfhydryls QSOX1->FreeSH ECM ECM Maturation (e.g., Laminin Deposition) Disulfide->ECM Promotes Invasion Tumor Cell Invasion ECM->Invasion Facilitates Proliferation Tumor Cell Proliferation ECM->Proliferation Supports

Caption: Mechanism of this compound action on the QSOX1 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with its target and its effects on cancer cells.

Table 1: Binding Affinity and Enzymatic Inhibition

ParameterValueTargetMethodReference
Binding Affinity (Kd) 20 μMQSOX1Microscale Thermophoresis (MST)[4][5]
Enzymatic Inhibition Dose-dependentrQSOX1Fluorescence Assay[1][6]

Table 2: In Vitro Efficacy (IC50 Values)

Cell LineCancer TypeIC50 ValueAssay DurationReference
786-O Renal Cell Carcinoma4.6 μM72 hours[5][6]
RCJ-41T2 Renal Cell Carcinoma3.9 μM72 hours[5][6]
MDA-MB-231 Triple-Negative Breast Cancer2.4 μM72 hours[5][6]
A549 Lung AdenocarcinomaDose-dependent inhibitionNot specified[1][7]
MIA PaCa2 Pancreatic Ductal AdenocarcinomaDose-dependent inhibitionNot specified[1][7]

Table 3: In Vivo Efficacy

Xenograft ModelTreatmentOutcomeReference
786-O 400 μ g/mouse/day (p.o.) for 35 days86% reduction in average tumor volume[1][6]
RCJ-41T2 100 mg/kg (p.o.) for 21 daysSignificant tumor growth inhibition[6]
MDA-MB-231-Luc 100 mg/kg (p.o.) daily for 28 daysReduced lung metastases[9]

Experimental Protocols

Detailed methodologies for the key experiments that established the mechanism of action of this compound are provided below.

QSOX1 Enzymatic Activity Assay

This assay measures the production of hydrogen peroxide (H2O2), a byproduct of QSOX1 enzymatic activity.

  • Reagents: Recombinant QSOX1 (rQSOX1), dithiothreitol (B142953) (DTT) as a substrate, horseradish peroxidase (HRP), and homovanillic acid (HVA).

  • Procedure:

    • rQSOX1 is incubated with varying concentrations of this compound (e.g., 6.25-50 μM) for 15 minutes at room temperature.[6]

    • The enzymatic reaction is initiated by the addition of DTT.

    • QSOX1 oxidizes DTT, producing H2O2.

    • HRP uses the generated H2O2 to catalyze the dimerization of HVA, which results in a fluorescent product.

    • Fluorescence is measured at an emission wavelength of 420 nm.

    • A decrease in fluorescence in the presence of this compound indicates inhibition of QSOX1 activity.

Cell Viability and Proliferation Assay

This protocol is used to determine the effect of this compound on the viability and growth of cancer cells.

  • Cell Seeding: Cancer cells (e.g., 786-O, MDA-MB-231) are seeded in 96-well plates at a predetermined density.

  • Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of this compound (e.g., 0.076 nM to 40 μM) or a vehicle control (DMSO).[6]

  • Incubation: The cells are incubated for a specified period, typically 72 hours to 5 days.[6]

  • Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The results are normalized to the vehicle-treated control cells to determine the percentage of inhibition, and IC50 values are calculated.

Tumor Invasion Assay (Modified Boyden Chamber)

This assay evaluates the effect of this compound on the invasive potential of cancer cells.

  • Chamber Preparation: The upper chambers of transwell inserts are coated with Matrigel, a basement membrane matrix, to simulate an in vivo barrier.

  • Cell Seeding: Cancer cells are starved overnight, then seeded into the upper chamber in a serum-free medium containing various concentrations of this compound (e.g., 2.5-20 μM).[6]

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell migration.

  • Incubation: The chambers are incubated for 4-8 days to allow for cell invasion through the Matrigel.[6]

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of stained cells in the this compound treated wells compared to the control indicates inhibition of invasion.

In Vivo Xenograft Mouse Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Immunodeficient mice are subcutaneously injected with a suspension of human cancer cells (e.g., 786-O).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives this compound orally (p.o.) via gavage at a specified dose and schedule (e.g., 100 mg/kg daily).[6] The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers like laminin).

Experimental Workflow Visualization

The following diagram outlines the typical experimental workflow for evaluating a compound like this compound.

SBI183_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation cluster_analysis Mechanism & Analysis HTS High-Throughput Screening EnzymeAssay Enzymatic Assay (QSOX1 Inhibition) HTS->EnzymeAssay CellViability Cell Viability (IC50 Determination) EnzymeAssay->CellViability InvasionAssay Invasion Assay (Boyden Chamber) CellViability->InvasionAssay Xenograft Xenograft Model (Tumor Growth) InvasionAssay->Xenograft Promising Candidate Metastasis Metastasis Model Xenograft->Metastasis ECM_Analysis ECM Analysis (Laminin Staining) Xenograft->ECM_Analysis PK_PD Pharmacokinetics/ Pharmacodynamics Metastasis->PK_PD

Caption: General experimental workflow for this compound development.

Conclusion

This compound is a promising anti-cancer agent that functions by directly inhibiting the enzymatic activity of QSOX1. This inhibition disrupts the maturation of the extracellular matrix, leading to a reduction in tumor cell proliferation and invasion. The data gathered from in vitro and in vivo studies provide a strong rationale for the continued investigation of this compound as a therapeutic agent for QSOX1-overexpressing cancers. Further research may focus on optimizing its pharmacokinetic properties and exploring its efficacy in a broader range of cancer models.

References

SBI-183: A Potent Inhibitor of QSOX1 Enzymatic Activity - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quiescin sulfhydryl oxidase 1 (QSOX1) is an emerging therapeutic target in oncology. This FAD-dependent enzyme catalyzes the formation of disulfide bonds in proteins, a critical process in protein folding and extracellular matrix (ECM) maturation.[1][2][3] Overexpression of QSOX1 has been documented in various malignancies, including renal, breast, lung, and pancreatic cancers, where it is associated with enhanced tumor growth, invasion, and metastasis.[1][4][5] The enzymatic activity of QSOX1 contributes to the remodeling of the ECM, creating a microenvironment conducive to cancer progression.[6][7] Consequently, the inhibition of QSOX1 presents a promising strategy for anticancer therapy.

This technical guide provides an in-depth overview of SBI-183, a small molecule inhibitor of QSOX1. This compound has demonstrated the ability to suppress the proliferative and invasive phenotypes of multiple cancer cell lines and inhibit tumor growth in preclinical models.[4][5] This document details the quantitative data on its inhibitory activity, comprehensive experimental protocols for its evaluation, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory effects of this compound on QSOX1 enzymatic activity and cancer cell viability have been quantified through various assays. The following tables summarize the key metrics.

Table 1: In Vitro QSOX1 Inhibition Data for this compound
ParameterValueDescription
Kd20 µMDissociation constant, indicating the binding affinity of this compound to QSOX1.[4][8][9]
Table 2: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50
786-ORenal Cell Carcinoma4.6 µM
RCJ-41T2Renal Cell Carcinoma3.9 µM
MDA-MB-231Triple-Negative Breast Cancer2.4 µM
A549Lung AdenocarcinomaNot explicitly quantified, but dose-dependent inhibition observed.[4][5]
MIA PaCa2Pancreatic Ductal AdenocarcinomaNot explicitly quantified, but dose-dependent inhibition observed.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These protocols are based on the primary research conducted on this inhibitor.

QSOX1 Enzymatic Activity Inhibition Assay

This fluorogenic assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of QSOX1's enzymatic activity.

Materials:

  • Recombinant QSOX1 (rQSOX1)

  • Dithiothreitol (DTT) as the substrate

  • Horseradish peroxidase (HRP)

  • Homovanillic acid (HVA)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.5

  • Black 96-well plates

  • FlexStation spectrophotometer or equivalent plate reader

Procedure:

  • Prepare a reaction mixture in a black 96-well plate with a total volume of 150 µL per well.

  • To each well, add the following components to achieve the final concentrations:

    • 150 nM rQSOX1

    • 1.4 µM HRP

    • 1 mM HVA

    • Varying concentrations of this compound (e.g., 0.625 µM to 50 µM) or vehicle control (DMSO). Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 150 µM DTT to each well.

  • Immediately measure the fluorescence signal at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

  • Record data in triplicate at 15 minutes (steady state) after the addition of DTT.[10][11]

Cell Viability and Proliferation Assay (CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.

Materials:

  • Cancer cell lines (e.g., 786-O, RCJ-41T2, MDA-MB-231, A549, MIA PaCa2)

  • Appropriate cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in opaque-walled 96-well plates at a density of 2.5 x 10³ to 5.0 x 10³ cells per well in 100 µL of culture medium.

  • Allow cells to adhere overnight.

  • Prepare two-fold serial dilutions of this compound in culture medium, starting from a concentration of 40 µM down to 0.076 nM. Also, prepare a vehicle control with the equivalent concentration of DMSO.

  • Add the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plates for 72 hours.

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate IC₅₀ values from the dose-response curves.[10]

2D Cell Invasion Assay (Modified Boyden Chamber)

This assay measures the ability of cancer cells to invade through a Matrigel-coated membrane.

Materials:

  • Cancer cell lines

  • Serum-free cell culture medium

  • Cell culture medium with serum (as a chemoattractant)

  • Matrigel

  • Boyden chamber inserts (8 µm pore size) for 24-well plates

  • This compound or vehicle control (DMSO)

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend cancer cells in serum-free medium.

  • Add the cell suspension (e.g., 1 x 10⁵ cells in 200 µL) to the upper chamber of the inserts, including this compound at various concentrations or vehicle control.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for a period that allows for invasion (e.g., 20-48 hours), depending on the cell line.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several fields of view under a microscope.

  • Quantify the reduction in invasion in this compound-treated wells compared to the control.[5]

3D Spheroid Invasion Assay

This assay assesses cell invasion from a tumor spheroid into a surrounding Matrigel matrix, more closely mimicking in vivo conditions.

Materials:

  • Cancer cell lines

  • Ultra-low attachment round-bottom 96-well plates

  • Matrigel

  • Cell culture medium

  • This compound or vehicle control (DMSO)

  • Inverted microscope with imaging capabilities

Procedure:

  • Generate single tumor spheroids by seeding cells in ultra-low attachment plates and allowing them to aggregate for 3-4 days.

  • Carefully embed the formed spheroids into a Matrigel matrix within a new plate.

  • Add culture medium containing different concentrations of this compound or vehicle control on top of the Matrigel.

  • Incubate the plate and monitor spheroid invasion over several days (e.g., up to 10 days).

  • Capture images of the spheroids at regular intervals (e.g., day 0, 2, 4, 6).

  • Measure the area of cell invasion extending from the central spheroid body over time to quantify the inhibitory effect of this compound.[5][12]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound and its evaluation.

QSOX1_Inhibition_Pathway cluster_Extracellular Extracellular Space cluster_Inhibition Inhibition by this compound cluster_Tumor_Cell Tumor Cell QSOX1 Secreted QSOX1 Disulfide_Bonds Disulfide Bond Formation QSOX1->Disulfide_Bonds Catalyzes ECM_Proteins Extracellular Matrix (e.g., Laminin) ECM_Maturation ECM Maturation & Remodeling ECM_Proteins->ECM_Maturation Disulfide_Bonds->ECM_Proteins Cross-links Tumor_Growth Tumor Growth ECM_Maturation->Tumor_Growth Promotes Invasion_Metastasis Invasion & Metastasis ECM_Maturation->Invasion_Metastasis Promotes SBI183 This compound SBI183->Inhibition

Mechanism of QSOX1 action and inhibition by this compound.

QSOX1_Enzymatic_Assay_Workflow cluster_Reagents Reaction Components cluster_Process Assay Steps cluster_Reaction Biochemical Reaction rQSOX1 rQSOX1 Mix_Incubate 1. Mix rQSOX1, this compound, HRP, HVA. Incubate. rQSOX1->Mix_Incubate H2O2 H₂O₂ Production rQSOX1->H2O2 with DTT SBI183 This compound / Vehicle SBI183->rQSOX1 Inhibits SBI183->Mix_Incubate HRP_HVA HRP + HVA HRP_HVA->Mix_Incubate DTT DTT (Substrate) Add_DTT 2. Add DTT to initiate reaction DTT->Add_DTT Mix_Incubate->Add_DTT Measure_Fluorescence 3. Measure Fluorescence (λex 320nm, λem 420nm) Add_DTT->Measure_Fluorescence Analyze 4. Analyze Data Measure_Fluorescence->Analyze Fluorescent_Product Fluorescent Product H2O2->Fluorescent_Product with HRP, HVA

Workflow for the QSOX1 enzymatic inhibition assay.

Cell_Invasion_Assay_Logic cluster_Setup Boyden Chamber Setup cluster_Process Invasion Process cluster_Inhibition Inhibition Logic Upper_Chamber Upper Chamber: - Cancer Cells - this compound / Vehicle - Serum-free medium Membrane Matrigel-coated Membrane (8µm pores) Upper_Chamber->Membrane Degradation Matrigel Degradation Lower_Chamber Lower Chamber: - Chemoattractant (e.g., 10% FBS) Membrane->Lower_Chamber Migration Cell Migration through pores Degradation->Migration Migration->Lower_Chamber Invading Cells QSOX1_Activity QSOX1 Activity QSOX1_Activity->Degradation Contributes to SBI183 This compound SBI183->QSOX1_Activity

Logical relationship in the cell invasion assay.

Conclusion

This compound is a valuable tool for investigating the biological functions of QSOX1 and a promising lead compound for the development of novel anticancer therapeutics. Its ability to inhibit QSOX1's enzymatic activity translates into significant anti-proliferative and anti-invasive effects in various cancer models. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of targeting QSOX1 with this compound and other small molecule inhibitors. Further preclinical development is warranted to fully assess its efficacy and safety profile for potential clinical applications.

References

The Role of Quiescin Sulfhydryl Oxidase 1 (QSOX1) in Cancer Cell Proliferation and Invasion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quiescin Sulfhydryl Oxidase 1 (QSOX1) is a secreted flavin-dependent enzyme that catalyzes the formation of disulfide bonds in proteins.[1] Emerging evidence has implicated QSOX1 as a significant modulator of the tumor microenvironment, playing a multifaceted role in cancer progression.[2] Overexpressed in a variety of malignancies, including lung, breast, pancreatic, and prostate cancers, QSOX1 contributes to cancer cell proliferation, invasion, and metastasis through both its enzymatic and non-enzymatic functions.[1][3] This technical guide provides a comprehensive overview of the current understanding of QSOX1's role in oncology, with a focus on its impact on cell proliferation and invasion. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways influenced by QSOX1. This document is intended to serve as a valuable resource for researchers and professionals in the field of cancer biology and drug development.

Introduction: QSOX1 in the Cancer Landscape

Initially identified as a gene upregulated in quiescent fibroblasts, Quiescin Sulfhydryl Oxidase 1 (QSOX1) has since been recognized as a critical player in the tumor microenvironment.[1] It exists in two main isoforms, a full-length, transmembrane form (QSOX1-L) and a shorter, secreted form (QSOX1-S).[1] The enzymatic activity of QSOX1 involves the oxidation of sulfhydryl groups in proteins to form disulfide bonds, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1][4] This catalytic function is crucial for the proper folding and maturation of a wide range of extracellular matrix (ECM) proteins.[2]

The overexpression of QSOX1 has been documented in numerous cancer types, often correlating with more aggressive disease and poorer patient outcomes.[1][4][5] Its role in cancer is complex, influencing processes such as ECM remodeling, cell-matrix adhesion, and the activation of key signaling pathways that drive proliferation and invasion.[2][6] This guide will delve into the molecular mechanisms underlying these processes, providing a detailed examination of the experimental evidence.

QSOX1's Role in Cancer Cell Proliferation

The impact of QSOX1 on cancer cell proliferation appears to be context-dependent, with some studies reporting a pro-proliferative role while others suggest an inhibitory effect.[7][8] This discrepancy may be attributable to differences in cancer type, experimental models, and the specific isoform of QSOX1 being investigated.

Pro-proliferative Effects

In several cancer models, elevated QSOX1 expression is associated with increased cell proliferation. For instance, in luminal B breast cancer, knockdown of QSOX1 has been shown to suppress cell proliferation.[5] Similarly, in glioblastoma, shRNA-mediated attenuation of QSOX1 resulted in a significant decrease in the number of cells in the S-phase of the cell cycle, indicating reduced proliferation.[7]

Anti-proliferative Effects

Conversely, some studies have reported an anti-proliferative role for QSOX1. In certain breast cancer models, overexpression of QSOX1 led to a decrease in cell proliferation and colony formation.[8] These findings suggest that the net effect of QSOX1 on proliferation may be influenced by the specific cellular context and the balance of downstream signaling pathways.

QSOX1's Critical Role in Cancer Cell Invasion

A more consistent finding across multiple cancer types is the pro-invasive function of QSOX1.[1][2][6] Its ability to remodel the ECM and activate matrix-degrading enzymes is central to its role in facilitating cancer cell invasion and metastasis.

Extracellular Matrix Remodeling

Secreted QSOX1 plays a pivotal role in the assembly and maturation of the ECM.[2] Its sulfhydryl oxidase activity is essential for the incorporation of key ECM components, such as laminin (B1169045) and fibronectin, into the matrix.[2][9] This remodeling of the ECM creates a microenvironment that is more permissive for cancer cell migration and invasion. Inhibition of QSOX1 has been shown to disrupt the deposition of these ECM proteins, thereby impeding tumor cell invasion.[2]

Activation of Matrix Metalloproteinases (MMPs)

A key mechanism by which QSOX1 promotes invasion is through the activation of matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9.[10][11] These enzymes are responsible for degrading the basement membrane and other ECM components, a critical step in the metastatic cascade. Studies have shown that silencing QSOX1 expression leads to a significant reduction in the activity of MMP-2 and MMP-9, thereby impairing the invasive capacity of cancer cells.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of QSOX1 modulation on cancer cell proliferation and invasion from various studies.

Cell LineCancer TypeMethod of QSOX1 ModulationEffect on ProliferationQuantitative ChangeReference
T98GGlioblastomashRNA knockdownDecreased27% fewer cells in S-phase[7]
786-O, RCJ-41T2, MDA-MB-231Renal, Renal, BreastInhibition by SBI-183Decreased ViabilityIC50: 4.6 µM, 3.9 µM, 2.4 µM[2]
MCF-7Breast CancerOverexpressionDecreased~2-fold reduction in cell growth[7]
LLCLung CancershRNA knockdownNo significant differenceNot applicable[3]

Table 1: Quantitative Effects of QSOX1 on Cancer Cell Proliferation

Cell LineCancer TypeMethod of QSOX1 ModulationEffect on InvasionQuantitative ChangeReference
T98GGlioblastomashRNA knockdownDecreased Migration Velocity45% decrease[7]
BxPC-3, Panc-1PancreaticshRNA knockdownDramatically inhibitedNot specified[11]
BxPC-3, 786-O, UOK117Pancreatic, Renal, RenalInhibition by EbselenDecreased85-95% reduction at 10 µM
LLCLung CancershRNA knockdownGreatly decreasedNot specified[3]

Table 2: Quantitative Effects of QSOX1 on Cancer Cell Invasion

Signaling Pathways Involving QSOX1

QSOX1 influences cancer cell behavior by modulating several key signaling pathways. Its extracellular enzymatic activity can trigger intracellular signaling cascades that promote proliferation and invasion.

Upstream Regulation of QSOX1

The expression of QSOX1 in the tumor microenvironment is regulated by factors such as Transforming Growth Factor-beta (TGF-β) and Hypoxia-Inducible Factor-1alpha (HIF-1α).[12][13][14] TGF-β, a key regulator of the tumor microenvironment, induces QSOX1 transcription and secretion from fibroblasts.[9][12] Hypoxia, a common feature of solid tumors, can also upregulate QSOX1 expression in a HIF-1α-dependent manner in pancreatic cancer cells.[13][14]

QSOX1_Upstream_Regulation TGFB TGF-β QSOX1_gene QSOX1 Gene TGFB->QSOX1_gene Induces transcription Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes HIF1a->QSOX1_gene Binds to HREs, induces transcription QSOX1_protein QSOX1 Protein QSOX1_gene->QSOX1_protein Translation

Upstream regulators of QSOX1 expression.
Downstream Signaling Pathways

Extracellular QSOX1 promotes cancer cell invasion through its impact on the ECM and the activation of MMPs. While the precise mechanism of how secreted QSOX1 activates intracellular signaling is still under investigation, evidence suggests its involvement in modulating the Focal Adhesion Kinase (FAK) and Extracellular signal-regulated kinase (ERK) pathways. It is hypothesized that QSOX1-mediated ECM remodeling influences integrin signaling, which in turn activates FAK and downstream pathways like ERK.

QSOX1_Downstream_Signaling QSOX1 Secreted QSOX1 ECM ECM (Laminin, Fibronectin) QSOX1->ECM Promotes deposition and cross-linking ProMMPs Pro-MMP-2/9 QSOX1->ProMMPs Activates Integrin Integrin Receptor ECM->Integrin Binds to ActiveMMPs Active MMP-2/9 ProMMPs->ActiveMMPs Invasion Invasion ActiveMMPs->Invasion Degrades ECM FAK FAK Integrin->FAK Activates ERK ERK FAK->ERK Activates Proliferation Proliferation ERK->Proliferation ERK->Invasion

Downstream effects of secreted QSOX1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of QSOX1 in cancer cell proliferation and invasion.

shRNA-Mediated Knockdown of QSOX1

This protocol describes the stable knockdown of QSOX1 expression in cancer cells using lentiviral-mediated shRNA delivery.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • shRNA-expressing plasmid targeting QSOX1 (in a vector like pLKO.1)

  • Scrambled shRNA control plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Target cancer cell line

  • Puromycin (B1679871)

  • Polybrene

  • Complete culture medium

  • Serum-free medium

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA-expressing plasmid and packaging plasmids using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Collect the virus-containing supernatant and filter through a 0.45 µm filter.

  • Transduction of Target Cells:

    • Seed the target cancer cells in a 6-well plate.

    • The next day, infect the cells with the lentiviral supernatant in the presence of Polybrene (8 µg/mL).

    • Incubate for 24 hours.

  • Selection of Stable Knockdown Cells:

    • Replace the virus-containing medium with fresh complete medium.

    • After 24 hours, add puromycin to the medium at a pre-determined optimal concentration to select for transduced cells.

    • Maintain the selection for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced control cells are eliminated.

  • Verification of Knockdown:

    • Confirm the reduction in QSOX1 expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.

shRNA_Workflow Transfection Co-transfection of HEK293T cells (shRNA + packaging plasmids) Virus_Production Lentivirus Production (48-72h) Transfection->Virus_Production Transduction Transduction of Target Cancer Cells (+ Polybrene) Virus_Production->Transduction Selection Puromycin Selection (1-2 weeks) Transduction->Selection Verification Verification of Knockdown (qRT-PCR, Western Blot) Selection->Verification

References

Target Validation of IRE1α in Triple-Negative Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3] IRE1α, a transmembrane protein in the ER, possesses both kinase and endoribonuclease (RNase) domains.[3][6] Its activation is a critical component of the UPR, aimed at restoring ER homeostasis and promoting cell survival.[3][5] However, in many cancers, including TNBC, the pro-survival aspects of the IRE1α pathway are hijacked to support tumor growth, progression, and chemoresistance.[3][7]

The IRE1α Signaling Pathway in Triple-Negative Breast Cancer

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates two primary downstream signaling cascades:

  • XBP1 Splicing: The most conserved function of IRE1α is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This process removes a 26-nucleotide intron, leading to a frameshift and the translation of the active transcription factor, XBP1s.[3] XBP1s, in turn, upregulates genes involved in ER expansion, protein folding, and degradation, thereby enhancing the cell's capacity to cope with ER stress.[1][2][3] In TNBC, the IRE1α-XBP1s axis is implicated in promoting tumor vascularization and progression.[1][2]

  • Regulated IRE1α-Dependent Decay (RIDD): The RNase activity of IRE1α also degrades a subset of mRNAs and microRNAs at the ER membrane.[3] This process, known as RIDD, can have dual roles. It can promote apoptosis by degrading microRNAs that suppress caspases, but it can also contribute to tumor survival by degrading tumor-suppressive microRNAs.[3]

In the context of TNBC, sustained activation of the IRE1α pathway is associated with increased chemoresistance and poor patient outcomes.[3] Specifically, IRE1α RNase activity is required for the expression of pro-tumorigenic factors and contributes to the expansion of tumor-initiating cells following treatment with paclitaxel (B517696).[3]

Signaling Pathway Diagram

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER Stress ER Stress IRE1a_inactive IRE1α (monomer) ER Stress->IRE1a_inactive IRE1a_active IRE1α (dimer) (activated) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splicing RIDD_targets mRNAs, miRNAs IRE1a_active->RIDD_targets RIDD XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation Degraded_products Degraded Products RIDD_targets->Degraded_products Apoptosis_or_Survival Apoptosis_or_Survival Degraded_products->Apoptosis_or_Survival context-dependent UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes Transcription Factor Cell_Survival Cell_Survival UPR_Genes->Cell_Survival leads to

Caption: The IRE1α signaling pathway in response to ER stress.

Experimental Protocols for IRE1α Target Validation

Validating IRE1α as a therapeutic target in TNBC involves a series of in vitro and in vivo experiments to demonstrate its role in cancer cell survival and the efficacy of its inhibition.

Cell Viability and Colony Formation Assays
  • Objective: To assess the effect of IRE1α inhibition on the proliferation and survival of TNBC cells.

  • Methodology:

    • Cell Culture: TNBC cell lines (e.g., MDA-MB-231, HCC1937) and non-malignant breast epithelial cells (e.g., MCF-10A) are cultured under standard conditions.

    • Treatment: Cells are treated with varying concentrations of a selective IRE1α inhibitor or with siRNA/shRNA targeting IRE1α.

    • Viability Assay: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity. IC50 values are determined.

    • Colony Formation Assay: Cells are seeded at low density and treated with the inhibitor. After a period of growth (10-14 days), colonies are stained with crystal violet and counted to assess long-term survival and proliferative capacity.

Western Blot Analysis
  • Objective: To confirm the inhibition of the IRE1α pathway by measuring the levels of downstream signaling molecules.

  • Methodology:

    • Protein Extraction: TNBC cells are treated with an IRE1α inhibitor, and cell lysates are collected.

    • SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: Membranes are probed with primary antibodies against key pathway proteins, including phosphorylated IRE1α (p-IRE1α) and XBP1s. Loading controls like GAPDH or β-actin are used for normalization.

    • Detection: Secondary antibodies conjugated to HRP are used, and bands are visualized using an enhanced chemiluminescence (ECL) system.

RT-qPCR for XBP1 Splicing
  • Objective: To directly measure the effect of IRE1α inhibition on its RNase activity by quantifying the splicing of XBP1 mRNA.

  • Methodology:

    • RNA Extraction: RNA is isolated from TNBC cells treated with an IRE1α inhibitor.

    • cDNA Synthesis: Reverse transcription is performed to synthesize cDNA.

    • qPCR: Quantitative PCR is carried out using primers that can distinguish between the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA. The relative levels of each form are quantified.

In Vivo Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of IRE1α inhibition in a living organism.

  • Methodology:

    • Tumor Implantation: TNBC cells are injected subcutaneously into immunodeficient mice.

    • Treatment: Once tumors are established, mice are treated with the IRE1α inhibitor, a vehicle control, and potentially in combination with other chemotherapeutic agents like paclitaxel.[7]

    • Tumor Measurement: Tumor volume is measured regularly throughout the study.

    • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and subjected to histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Experimental Workflow Diagram

Experimental_Workflow Start Start In_Vitro_Studies In Vitro Studies Start->In_Vitro_Studies In_Vivo_Studies In Vivo Studies In_Vitro_Studies->In_Vivo_Studies Proceed if promising Cell_Viability Cell_Viability In_Vitro_Studies->Cell_Viability Assess Colony_Formation Colony_Formation In_Vitro_Studies->Colony_Formation Assess Western_Blot Western_Blot In_Vitro_Studies->Western_Blot Confirm Pathway Inhibition RT_qPCR RT_qPCR In_Vitro_Studies->RT_qPCR Measure XBP1 Splicing Xenograft_Model Xenograft_Model In_Vivo_Studies->Xenograft_Model Evaluate in Target_Validation Target_Validation Tumor_Growth_Inhibition Tumor_Growth_Inhibition Xenograft_Model->Tumor_Growth_Inhibition Measure Tumor_Growth_Inhibition->Target_Validation

Caption: A general workflow for IRE1α target validation in TNBC.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that would be generated during the target validation process, based on the types of experiments described.

Table 1: In Vitro Cell Viability (IC50 Values)

Cell LineDescriptionIRE1α Inhibitor IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer5.2
HCC1937Triple-Negative Breast Cancer8.1
MCF-10ANon-malignant breast epithelial> 50

Table 2: Effect of IRE1α Inhibition on XBP1 Splicing

TreatmentRelative XBP1s mRNA Level
Vehicle Control100%
IRE1α Inhibitor (5 µM)25%
IRE1α siRNA15%

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1500-
IRE1α Inhibitor (10 mg/kg)80046.7%
Paclitaxel (10 mg/kg)70053.3%
IRE1α Inhibitor + Paclitaxel25083.3%

Conclusion

The validation of IRE1α as a therapeutic target in triple-negative breast cancer is supported by its critical role in the UPR and the pro-survival signaling that enables cancer cells to thrive in stressful tumor microenvironments.[1][2][3] Experimental evidence from in vitro and in vivo studies demonstrates that inhibition of the IRE1α pathway can reduce TNBC cell viability, inhibit tumor growth, and enhance the efficacy of conventional chemotherapy like paclitaxel.[7][8] The detailed methodologies provided in this guide offer a framework for the systematic validation of IRE1α inhibitors. The synergistic effect observed when combining IRE1α inhibition with chemotherapy suggests a promising therapeutic strategy for this aggressive and difficult-to-treat cancer.[7][8] Further research and clinical trials are warranted to translate these findings into effective treatments for TNBC patients.

References

SBI-183: A Novel Modulator of the Tumor Microenvironment Through Extracellular Matrix Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) plays a critical role in cancer progression, with the extracellular matrix (ECM) being a key component that provides structural support and regulates cellular signaling. Remodeling of the ECM is a hallmark of cancer, facilitating tumor growth, invasion, and metastasis. SBI-183, a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), has emerged as a promising therapeutic agent that targets the TME by modulating ECM dynamics. This technical guide provides a comprehensive overview of the core effects of this compound on ECM remodeling in tumors, including its mechanism of action, impact on key ECM components, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction: The Role of ECM Remodeling in Cancer and the Therapeutic Potential of this compound

The extracellular matrix is a complex network of proteins and proteoglycans that undergoes dynamic remodeling in physiological and pathological processes. In the context of cancer, this remodeling is often dysregulated, leading to a pro-tumorigenic microenvironment. Key players in this process include structural proteins like collagens and fibronectin, as well as enzymes that actively modify the ECM, such as matrix metalloproteinases (MMPs) and lysyl oxidases (LOX).

Quiescin Sulfhydryl Oxidase 1 (QSOX1) is an FAD-dependent enzyme that catalyzes the formation of disulfide bonds in proteins, a crucial step in the proper folding and assembly of many ECM components.[1] Overexpressed in various cancers, QSOX1 has been implicated in promoting tumor growth and invasion.[2][3] this compound is an orally active small molecule inhibitor of QSOX1.[4][5] By targeting QSOX1, this compound disrupts the proper formation and organization of the ECM, thereby inhibiting tumor progression.

Mechanism of Action: this compound and the Inhibition of QSOX1

This compound directly binds to and inhibits the enzymatic activity of QSOX1.[1] QSOX1's primary function in the TME is to facilitate the incorporation of key structural proteins into the ECM by catalyzing the formation of disulfide bonds.[1][6] Inhibition of QSOX1 by this compound leads to an increase in free sulfhydryl groups within the ECM, indicating a disruption of this crucial cross-linking process.[7] This disruption has cascading effects on the structural integrity and signaling capacity of the tumor matrix.

Quantitative Effects of this compound on Extracellular Matrix Components

While direct quantitative data for this compound's effects on all ECM components are still emerging, studies on QSOX1 inhibition provide a strong basis for its expected impact. The following tables summarize the known and anticipated effects of this compound on key ECM proteins and remodeling enzymes.

Table 1: Effect of this compound on Key Extracellular Matrix Proteins

ECM ComponentEffect of this compound (via QSOX1 Inhibition)Quantitative Data (where available)References
Laminin-α4 Reduced depositionSignificantly reduced DAB staining intensity in xenograft tumors from mice treated with this compound.[1][1]
Fibronectin Anticipated reduction in deposition and organizationStudies with QSOX1 inhibitors show aberrant fibronectin deposition.[8][8]
Collagen Type I & III Anticipated alteration in deposition and cross-linkingQSOX1 inhibition leads to aberrant collagen deposition.[8][8]
Collagen Type IV Potential alteration in basement membrane integrityQSOX1 is known to influence basement membrane components.

Table 2: Effect of this compound on ECM Remodeling Enzymes

EnzymeEffect of this compound (via QSOX1 Inhibition)Quantitative Data (where available)References
Matrix Metalloproteinase 2 (MMP-2) Anticipated reduction in activityQSOX1 has been shown to affect the proteolytic activity of MMP-2.[1][1]
Matrix Metalloproteinase 9 (MMP-9) Anticipated reduction in activityQSOX1 has been shown to affect the proteolytic activity of MMP-9.[1][1]
Lysyl Oxidase (LOX) Family Potential indirect modulationBoth QSOX1 and LOX are involved in ECM cross-linking.

Signaling Pathways Modulated by this compound

The inhibition of QSOX1 by this compound initiates a cascade of signaling events that ultimately lead to the observed changes in the ECM. The primary mechanisms involve the disruption of disulfide bond formation and the modulation of key signaling pathways that regulate ECM synthesis and degradation.

Direct Impact on ECM Protein Folding and Assembly

The most direct effect of this compound is the inhibition of QSOX1's enzymatic activity, leading to improper disulfide bond formation in nascent ECM proteins. This results in misfolded proteins that are not efficiently incorporated into the matrix, as seen with laminin-α4.[1]

SBI_183 This compound QSOX1 QSOX1 SBI_183->QSOX1 inhibits Disulfide_Bonds Disulfide Bond Formation QSOX1->Disulfide_Bonds catalyzes ECM_Proteins ECM Proteins (e.g., Laminin) Disulfide_Bonds->ECM_Proteins enables folding of ECM_Assembly Proper ECM Assembly ECM_Proteins->ECM_Assembly Altered_ECM Altered ECM Architecture ECM_Assembly->Altered_ECM disrupted by This compound

Caption: this compound inhibits QSOX1, disrupting disulfide bond formation and proper ECM assembly.

Modulation of Integrin and FAK/Src Signaling

The altered ECM architecture resulting from QSOX1 inhibition can, in turn, affect cell-matrix interactions, primarily mediated by integrins. Dysfunctional ECM provides aberrant cues to integrin receptors, which can lead to downstream changes in focal adhesion kinase (FAK) and Src signaling, pathways crucial for cell migration, proliferation, and survival.

Altered_ECM Altered ECM Integrins Integrins Altered_ECM->Integrins alters binding FAK FAK Integrins->FAK activates Src Src FAK->Src activates Downstream Downstream Signaling (Migration, Proliferation) Src->Downstream

Caption: Altered ECM composition due to this compound can modulate integrin and FAK/Src signaling.

Crosstalk with TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a potent regulator of ECM protein synthesis. Studies have shown that TGF-β can induce the expression of QSOX1.[6] By inhibiting QSOX1, this compound may interfere with a positive feedback loop that promotes a fibrotic and pro-tumorigenic TME.

TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD SMAD Signaling TGF_beta_R->SMAD QSOX1_exp QSOX1 Expression SMAD->QSOX1_exp induces QSOX1 QSOX1 QSOX1_exp->QSOX1 SBI_183 This compound SBI_183->QSOX1 inhibits ECM_synthesis ECM Synthesis QSOX1->ECM_synthesis promotes

Caption: this compound may disrupt the TGF-β-induced expression and function of QSOX1 in ECM synthesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on ECM remodeling.

3D Spheroid Invasion Assay

This assay assesses the invasive capacity of cancer cells in a three-dimensional matrix, mimicking the in vivo TME.

Workflow:

start Seed cells in low-attachment plate spheroid Allow spheroid formation (3 days) start->spheroid embed Embed spheroids in Matrigel spheroid->embed treat Add this compound or vehicle control embed->treat image Image spheroids over time treat->image analyze Quantify invasion area image->analyze end Analyze Data analyze->end

Caption: Workflow for the 3D spheroid invasion assay to assess the effect of this compound.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 2,500 cells/well) in a 96-well ultra-low attachment round-bottom plate in 100 µL of complete medium.

  • Spheroid Formation: Centrifuge the plate at 150 x g for 10 minutes and incubate at 37°C, 5% CO₂ for 72 hours to allow for spheroid formation.

  • Matrigel Embedding: On ice, mix 50 µL of Matrigel with 50 µL of complete medium containing this compound at the desired concentration or vehicle control.

  • Assay Setup: Carefully remove 50 µL of medium from each well and add 100 µL of the Matrigel/treatment mixture.

  • Incubation and Imaging: Incubate the plate at 37°C, 5% CO₂. Acquire images of the spheroids at regular intervals (e.g., every 24 hours) for up to 7 days using an inverted microscope.

  • Data Analysis: Measure the area of invasion (the area covered by cells that have migrated out of the spheroid) using image analysis software.

Immunofluorescence Staining for Laminin (B1169045) in Tumor Tissue

This protocol allows for the visualization and semi-quantitative analysis of laminin deposition in tumor sections.

Protocol:

  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tumor sections.

  • Antigen Retrieval: Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.

  • Blocking: Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with a primary antibody against laminin (e.g., rabbit anti-laminin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips with an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cancer cell cultures.

Protocol:

  • Sample Preparation: Collect conditioned media from cancer cells treated with this compound or vehicle control and concentrate the proteins.

  • Electrophoresis: Run the samples on a non-reducing SDS-PAGE gel containing gelatin (1 mg/mL).

  • Renaturation: Wash the gel with a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.

  • Incubation: Incubate the gel in a developing buffer (containing CaCl₂ and ZnCl₂) at 37°C for 16-24 hours.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

  • Analysis: Clear bands will appear on the gel where the gelatin has been degraded by MMP-2 and MMP-9. The intensity of the bands can be quantified using densitometry.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy that targets the tumor microenvironment by disrupting ECM remodeling. Its inhibition of QSOX1 leads to altered deposition of key ECM components and likely modulates the activity of crucial remodeling enzymes. The downstream effects on signaling pathways such as integrin/FAK-Src and TGF-β further contribute to its anti-tumor activity.

Future research should focus on obtaining more direct quantitative data on the effects of this compound on a broader range of ECM proteins and enzymes. Proteomic studies of the tumor ECM after this compound treatment would be invaluable in this regard. Furthermore, a deeper understanding of the intricate signaling networks modulated by this compound will be crucial for optimizing its therapeutic application, potentially in combination with other anti-cancer agents. The detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the promising role of this compound in cancer therapy.

References

SBI-183: A Novel Inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1) with Promising Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review for Researchers and Drug Development Professionals

Abstract

SBI-183 is a novel, orally active small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in the proliferation and invasion of various cancer cells. Overexpressed in numerous tumor types, QSOX1 plays a crucial role in the formation of disulfide bonds in extracellular matrix proteins, thereby facilitating cancer cell motility and metastasis. Preclinical studies have demonstrated the potent anti-tumor activity of this compound in a range of cancer models, including renal, triple-negative breast, lung, and pancreatic cancers. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, offering a valuable resource for the oncology research and drug development community.

Introduction

The search for novel therapeutic targets in oncology is a continuous endeavor. Quiescin Sulfhydryl Oxidase 1 (QSOX1) has emerged as a compelling target due to its significant overexpression in a variety of solid tumors and its enzymatic role in promoting tumor growth and invasion.[1] this compound has been identified as a specific inhibitor of QSOX1, demonstrating a promising therapeutic window with minimal toxicity to non-malignant cells.[1][2][3] This document details the current understanding of this compound's therapeutic potential, focusing on its mechanism of action, preclinical data, and the methodologies used to evaluate its efficacy.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of QSOX1.[4] QSOX1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that catalyzes the oxidation of sulfhydryl groups in proteins to form disulfide bonds, with the concomitant reduction of molecular oxygen to hydrogen peroxide. This activity is crucial for the proper folding and deposition of extracellular matrix (ECM) components, such as laminin.[4] In cancer, the overexpression of QSOX1 is associated with enhanced tumor cell invasion and metastasis.

By binding to QSOX1 with a dissociation constant (Kd) of 20 μM, this compound blocks its enzymatic function.[4][5][6] This inhibition leads to a disruption of the tumor microenvironment and a reduction in the invasive capacity of cancer cells.

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.

cluster_cell Cancer Cell cluster_intervention Therapeutic Intervention QSOX1 QSOX1 ECM_Proteins ECM Precursor Proteins (e.g., Laminin) Disulfide_Bond Disulfide Bond Formation ECM_Proteins->Disulfide_Bond QSOX1 Catalysis Tumor_Invasion Tumor Invasion & Metastasis Disulfide_Bond->Tumor_Invasion ECM Maturation SBI183 This compound SBI183->QSOX1 Inhibition

Figure 1: Proposed mechanism of action of this compound.

Preclinical Efficacy of this compound

The anti-tumor effects of this compound have been evaluated in a variety of preclinical models, demonstrating its potential as a broad-spectrum anti-cancer agent.

In Vitro Studies

This compound has shown dose-dependent inhibition of proliferation in multiple cancer cell lines.[2][3] Notably, the compound exhibits selectivity for cancer cells, with no significant toxicity observed in normal fibroblasts or rapidly proliferating peripheral blood mononuclear cells (PBMCs).[2][3]

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)Reference
786-ORenal Cell Carcinoma4.6[4][6]
RCJ-41T2Renal Cell Carcinoma3.9[4][6]
MDA-MB-231Triple-Negative Breast Cancer2.4[4][6]
A549Lung AdenocarcinomaNot specified[2][5]
MIA PaCa-2Pancreatic Ductal AdenocarcinomaNot specified[2][5]
In Vivo Studies

Oral administration of this compound has been shown to significantly inhibit tumor growth in human xenograft mouse models of renal cell carcinoma.[1][4] These studies highlight the bioavailability and in vivo efficacy of the compound.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosing RegimenOutcomeReference
786-ORenal Cell Carcinoma400 μ g/mouse/day (p.o.) for 35 daysTumor growth inhibition[4]
RCJ-41T2Renal Cell Carcinoma100 mg/kg (p.o.) daily for 21 daysTumor growth inhibition[4]
MDA-MB-231-LucTriple-Negative Breast Cancer100 mg/kg (p.o.) dailyNot specified[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

QSOX1 Enzymatic Assay

This assay is used to determine the inhibitory effect of this compound on the enzymatic activity of QSOX1.

cluster_workflow QSOX1 Enzymatic Assay Workflow Start Start Step1 Incubate recombinant QSOX1 with varying concentrations of this compound Start->Step1 Step2 Add fluorogenic substrate Step1->Step2 Step3 Monitor fluorescence over time Step2->Step3 End Determine IC50 Step3->End

Figure 2: Workflow for QSOX1 enzymatic assay.

Protocol:

  • Recombinant QSOX1 is incubated with various concentrations of this compound (e.g., 6.25-50 μM) for a short period (e.g., 15 minutes) at room temperature.[4]

  • A fluorogenic substrate, such as dihydrorosamine, is added to the reaction mixture.

  • The increase in fluorescence, resulting from the oxidation of the substrate by QSOX1, is measured over time using a fluorescence plate reader.

  • The rate of reaction at each inhibitor concentration is calculated and used to determine the IC50 value of this compound.

Cell Viability and Proliferation Assays

These assays assess the effect of this compound on the growth and survival of cancer cells.

Protocol (using a colorimetric assay like MTT or WST-1):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound (e.g., 0.076 nM to 40 μM) for a specified duration (e.g., 72 hours).[4]

  • A colorimetric reagent (e.g., MTT) is added to each well and incubated to allow for its conversion to a colored formazan (B1609692) product by metabolically active cells.

  • The absorbance of the formazan product is measured using a microplate reader, which is proportional to the number of viable cells.

  • The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC50 is determined.

Cell Invasion Assays

These assays evaluate the impact of this compound on the invasive potential of cancer cells.

Protocol:

  • The upper chamber of a transwell insert is coated with a basement membrane extract (e.g., Matrigel).

  • Cancer cells, pre-treated with this compound or vehicle, are seeded into the upper chamber in serum-free media.

  • The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

  • After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.

  • Invading cells on the lower surface are fixed, stained, and counted under a microscope.

Protocol:

  • Cancer cell spheroids are generated by seeding cells in ultra-low attachment plates.

  • The spheroids are then embedded in a Matrigel matrix containing different concentrations of this compound.

  • The invasion of cells from the spheroid into the surrounding matrix is monitored and imaged over several days.[7]

  • The area of invasion is quantified to assess the inhibitory effect of this compound.

cluster_workflow 3D Spheroid Invasion Assay Workflow Start Start Step1 Generate cancer cell spheroids Start->Step1 Step2 Embed spheroids in Matrigel with this compound Step1->Step2 Step3 Incubate and image over time Step2->Step3 Step4 Quantify invasion area Step3->Step4 End Assess anti-invasive effect Step4->End

Figure 3: Workflow for 3D spheroid invasion assay.
In Vivo Xenograft Studies

These studies are critical for evaluating the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Immunocompromised mice are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10^6 MDA-MB-231-Luc cells in 50% Matrigel).[2]

  • Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives daily oral administration of this compound (e.g., 100 mg/kg), while the control group receives a vehicle control.[2]

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Future Directions and Conclusion

The preclinical data for this compound strongly support its continued investigation as a potential novel anti-cancer agent. Its specific targeting of QSOX1, a key enzyme in tumor progression, combined with its favorable safety profile in preclinical models, makes it an attractive candidate for further development. Future studies should focus on elucidating the detailed downstream signaling pathways affected by QSOX1 inhibition, identifying predictive biomarkers of response, and evaluating the efficacy of this compound in combination with other anti-cancer therapies. As of now, there is no publicly available information on the initiation of clinical trials for this compound. The promising preclinical findings, however, warrant its progression into clinical evaluation to determine its safety and efficacy in cancer patients.

References

SBI-183: A Novel Inhibitor of Disulfide Bond Formation in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism and Impact of the QSOX1 Inhibitor SBI-183 in Cancer

Abstract

Disulfide bond formation is a critical post-translational modification that governs the structure and function of a vast number of proteins. In the context of cancer, the aberrant regulation of this process, particularly in the extracellular space, has emerged as a significant contributor to tumor progression, invasion, and metastasis. This technical guide delves into the role of this compound, a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme pivotal in extracellular disulfide bond formation. We will explore the mechanism of action of this compound, its impact on cancer cell biology, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and the study of the tumor microenvironment.

Introduction: The Role of Disulfide Bond Formation in Cancer

The proper folding and stabilization of many secreted and cell-surface proteins are dependent on the formation of disulfide bonds between cysteine residues. This process is tightly regulated by a family of enzymes known as sulfhydryl oxidases. While much attention has been focused on the protein disulfide isomerases (PDIs) within the endoplasmic reticulum (ER), which play a crucial role in protein folding and the unfolded protein response (UPR), the significance of extracellular disulfide bond formation is increasingly recognized in cancer biology.[1][2][3]

Quiescin Sulfhydryl Oxidase 1 (QSOX1) is a secreted enzyme that catalyzes the formation of disulfide bonds in a variety of proteins, utilizing molecular oxygen as an electron acceptor and producing hydrogen peroxide as a byproduct.[4][5] Elevated levels of QSOX1 have been observed in numerous cancer types, where it contributes to the remodeling of the extracellular matrix (ECM), thereby promoting tumor cell invasion and metastasis.[6][7] The enzymatic activity of QSOX1 is crucial for the proper incorporation of laminin (B1169045) and other components into the ECM, creating a microenvironment conducive to cancer progression.[7][8]

This compound has been identified as a potent and orally active inhibitor of QSOX1.[7][9][10] Its ability to suppress the proliferative and invasive phenotypes of various cancer cell lines highlights the therapeutic potential of targeting extracellular disulfide bond formation.[7][9][11] This guide will provide a comprehensive overview of the current understanding of this compound and its impact on disulfide bond formation in the context of cancer.

This compound: Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of QSOX1.[12] By binding to QSOX1, this compound prevents the enzyme from catalyzing the formation of disulfide bonds in its substrate proteins within the extracellular space.[7] This mode of action is distinct from that of PDI inhibitors, which primarily target disulfide bond formation within the ER and often lead to ER stress and the activation of the UPR. The primary mechanism of this compound's anti-cancer activity is centered on the disruption of the tumor microenvironment.

The inhibition of QSOX1 by this compound leads to a cascade of effects that are detrimental to tumor growth and spread:

  • Disruption of ECM Remodeling: QSOX1 is essential for the proper assembly and cross-linking of ECM components like laminin.[8] By inhibiting QSOX1, this compound perturbs the structure and integrity of the ECM, making it less permissive for cancer cell invasion and migration.[8][13]

  • Inhibition of Cell Proliferation and Invasion: The altered tumor microenvironment resulting from QSOX1 inhibition directly impacts the behavior of cancer cells. This compound has been shown to suppress the growth of tumor cells in both 2D and 3D culture models and to inhibit their invasive potential.[7][12]

  • Reduction of Tumor Growth and Metastasis in vivo: Preclinical studies using xenograft mouse models have demonstrated that oral administration of this compound can significantly inhibit tumor growth and reduce metastasis.[10]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data available.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
Binding Affinity (Kd) Recombinant QSOX120 µM[9][11][14][15]
IC50 (Cell Viability) 786-O (Renal)4.6 µM[11][15]
RCJ-41T2 (Renal)3.9 µM[11][15]
MDA-MB-231 (Breast)2.4 µM[11][15]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeTreatment RegimenOutcomeReference
Human Xenograft (786-O)Renal Cell Carcinoma400 µ g/mouse/day , p.o.Inhibition of tumor growth[15]
Human Xenograft (RCJ-41T2)Renal Cell Carcinoma100 mg/kg, p.o.Inhibition of tumor growth[15]
Human Xenograft (MDA-MB-231-Luc)Triple-Negative Breast Cancer100 mg/kg, p.o.Decreased lung metastasis[16]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

QSOX1 Enzymatic Activity Assay (Fluorogenic)

This assay is used to determine the inhibitory effect of this compound on the enzymatic activity of recombinant QSOX1 (rQSOX1).

  • Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the QSOX1-catalyzed disulfide bond formation. H₂O₂ in the presence of horseradish peroxidase (HRP) leads to the dimerization of homovanillic acid (HVA), resulting in a fluorescent product that can be quantified.[7]

  • Protocol:

    • Recombinant QSOX1 is incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of a thiol-containing substrate, such as dithiothreitol (B142953) (DTT).

    • The reaction mixture also contains HRP and HVA.

    • The fluorescence is measured at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

    • The dose-dependent inhibition of rQSOX1 activity by this compound is determined by the reduction in fluorescence signal.[12]

Cell Viability Assay (CellTiter-Glo®)

This assay is employed to assess the effect of this compound on the viability of cancer cell lines.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).

    • After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.

    • The plate is incubated to stabilize the luminescent signal.

    • Luminescence is measured using a plate reader.

    • The IC50 value, the concentration of this compound that inhibits cell viability by 50%, is calculated from the dose-response curve.[7]

3D Spheroid Invasion Assay

This assay models the invasion of cancer cells through an extracellular matrix-like substance.

  • Principle: Cancer cells are grown as 3D spheroids and embedded in a Matrigel matrix. The invasion of cells from the spheroid into the surrounding matrix is monitored over time.

  • Protocol:

    • Cancer cell spheroids are generated by seeding cells in ultra-low attachment plates.

    • The spheroids are then embedded in Matrigel in the presence of this compound or a vehicle control.

    • The area of the spheroid and the extent of cell invasion into the Matrigel are imaged at regular intervals (e.g., every 2 days for 6-8 days).

    • The invasive capacity is quantified by measuring the change in the total area covered by the spheroid and the invading cells.

In Vivo Xenograft Tumor Growth Study

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored.

  • Protocol:

    • A specific number of human cancer cells (e.g., 786-O or RCJ-41T2) are injected subcutaneously into the flanks of immunodeficient mice.

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives daily oral gavage of this compound at a specified dose. The control group receives the vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • At the end of the study, the tumors are excised and weighed. The effect of this compound on tumor growth is determined by comparing the tumor volumes and weights between the treatment and control groups.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathway of QSOX1 in cancer and the experimental workflows for evaluating this compound.

QSOX1 Signaling Pathway in the Tumor Microenvironment

QSOX1_Pathway cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) QSOX1_gene QSOX1 Gene QSOX1_protein QSOX1 Protein QSOX1_gene->QSOX1_protein Transcription & Translation Secreted_QSOX1 Secreted QSOX1 QSOX1_protein->Secreted_QSOX1 Secretion Disulfide_Bond Disulfide Bond Formation Secreted_QSOX1->Disulfide_Bond ECM_Proteins ECM Proteins (e.g., Laminin) ECM_Proteins->Disulfide_Bond Remodeled_ECM Remodeled ECM Disulfide_Bond->Remodeled_ECM Invasion Tumor Cell Invasion & Metastasis Remodeled_ECM->Invasion SBI_183 This compound SBI_183->Secreted_QSOX1 Inhibits

Caption: Proposed mechanism of QSOX1 in promoting tumor invasion and metastasis through ECM remodeling.

Experimental Workflow for In Vitro Evaluation of this compound

In_Vitro_Workflow start Start enzymatic_assay QSOX1 Enzymatic Activity Assay start->enzymatic_assay cell_viability Cell Viability Assay (e.g., CellTiter-Glo) start->cell_viability invasion_assay 3D Spheroid Invasion Assay start->invasion_assay data_analysis Data Analysis (Kd, IC50, Invasion) enzymatic_assay->data_analysis cell_viability->data_analysis invasion_assay->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro characterization of this compound's inhibitory activity.

Experimental Workflow for In Vivo Evaluation of this compound

In_Vivo_Workflow start Start cell_implantation Implantation of Human Cancer Cells into Mice start->cell_implantation tumor_establishment Tumor Establishment cell_implantation->tumor_establishment treatment Oral Administration of This compound or Vehicle tumor_establishment->treatment monitoring Tumor Volume Monitoring treatment->monitoring monitoring->treatment Daily endpoint Endpoint Analysis: Tumor Weight, Metastasis Assessment monitoring->endpoint end End endpoint->end

Caption: Workflow for assessing the in-vivo anti-tumor efficacy of this compound.

Conclusion and Future Directions

This compound represents a promising new class of anti-cancer agent that targets the enzymatic activity of QSOX1, a key player in the formation of disulfide bonds within the tumor microenvironment. Its mechanism of action, which focuses on disrupting the extracellular matrix and thereby inhibiting tumor growth and invasion, offers a novel therapeutic strategy that complements existing treatments. The data presented in this guide underscore the potential of this compound as a lead compound for the development of drugs targeting QSOX1-overexpressing cancers.

Future research should focus on several key areas:

  • Optimization of this compound: Further medicinal chemistry efforts could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment regimens.

  • Biomarker Development: Identifying biomarkers that predict which tumors are most likely to respond to QSOX1 inhibition will be crucial for the clinical development of this compound or similar compounds.

  • Elucidation of Downstream Signaling: A more in-depth understanding of the downstream signaling consequences of QSOX1 inhibition will provide further insights into its role in cancer and may reveal additional therapeutic targets.

References

Preclinical Discovery and Characterization of SBI-183: A QSOX1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SBI-183 is a novel small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in tumor progression and metastasis.[1][2] Overexpressed in a variety of cancers, QSOX1 plays a crucial role in the formation of disulfide bonds in extracellular matrix (ECM) proteins, contributing to a microenvironment that promotes tumor growth and invasion.[1][2] This technical guide provides an in-depth overview of the preclinical studies that led to the discovery and characterization of this compound as a promising anti-cancer agent.

Discovery of this compound through High-Throughput Screening

This compound was identified from a high-throughput screening campaign of approximately 50,000 compounds.[3] The screening utilized a cell-free enzymatic assay designed to identify inhibitors of recombinant QSOX1 (rQSOX1) activity.

In Vitro Characterization

Enzymatic Inhibition of QSOX1

The inhibitory activity of this compound against QSOX1 was confirmed using a fluorescence-based enzymatic assay.[4] In this assay, the production of hydrogen peroxide (H₂O₂) by QSOX1 is coupled to the horseradish peroxidase (HRP)-mediated dimerization of homovanillic acid (HVA), resulting in a fluorescent signal. This compound demonstrated a dose-dependent inhibition of rQSOX1 activity.[4] Further studies established that this compound does not inhibit HRP or scavenge H₂O₂, confirming QSOX1 as its direct target.[4] Microscale thermophoresis (MST) titrations determined the binding affinity (Kd) of this compound to QSOX1 to be 20 ± 7 μmol/L.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueAssayReference
Binding Affinity (Kd) 20 ± 7 µMMicroscale Thermophoresis (MST)[5]
IC₅₀ (786-O) 4.6 µMCell Viability Assay[6]
IC₅₀ (RCJ-41T2) 3.9 µMCell Viability Assay[6]
IC₅₀ (MDA-MB-231) 2.4 µMCell Viability Assay[6]
Inhibition of Tumor Cell Proliferation and Viability

This compound was evaluated for its effects on the proliferation and viability of various cancer cell lines. A dose-dependent inhibition of proliferation was observed in renal cell carcinoma (786-O, RCJ-41T2), triple-negative breast cancer (MDA-MB-231), lung adenocarcinoma (A549), and pancreatic ductal adenocarcinoma (MIA PaCa2) cell lines.[6][7] Importantly, this compound did not exhibit significant toxicity towards non-malignant cells, such as fibroblasts and rapidly proliferating peripheral blood mononuclear cells (PBMCs).[6]

Inhibition of Tumor Cell Invasion

The ability of this compound to inhibit tumor cell invasion was assessed using both 2D and 3D in vitro models. In a modified Boyden chamber assay, this compound significantly reduced the invasion of multiple cancer cell lines through a Matrigel-coated membrane in a dose-dependent manner.[4][6] Furthermore, in a 3D Matrigel-based spheroid assay, this compound inhibited the radial spread of tumor cells from spheroids.[3]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was evaluated in two independent human xenograft mouse models of renal cell carcinoma (RCC).

Table 2: In Vivo Efficacy of this compound in RCC Xenograft Models
Xenograft ModelDosing RegimenTumor Growth InhibitionReference
786-O 400 µ g/mouse/day , oral gavage86% reduction in tumor volume[3]
RCJ-41T2 100 mg/kg, oral gavageSignificant tumor growth inhibition[6]

In the 786-O xenograft model, daily oral administration of this compound resulted in an 86% reduction in tumor volume compared to the vehicle-treated control group.[3] Similarly, in a patient-derived sarcomatoid RCC xenograft model (RCJ-41T2), oral treatment with this compound led to a significant inhibition of tumor growth.[6] These in vivo studies demonstrate the oral bioavailability and anti-tumor efficacy of this compound.

Experimental Protocols

QSOX1 Enzymatic Activity Assay (Fluorescence-based)

This assay quantifies QSOX1 activity by measuring the production of hydrogen peroxide (H₂O₂).

Materials:

  • Recombinant QSOX1 (rQSOX1)

  • Dithiothreitol (DTT) as substrate

  • Homovanillic acid (HVA)

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • This compound or other test compounds

  • Black 96-well microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare a reaction mixture containing HVA and HRP in the assay buffer.

  • Add rQSOX1 to the reaction mixture.

  • To test for inhibition, pre-incubate rQSOX1 with this compound for a specified time (e.g., 15 minutes) before adding the substrate.

  • Initiate the enzymatic reaction by adding the DTT substrate.

  • Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm over time.

  • The rate of increase in fluorescence is proportional to the QSOX1 activity.

  • Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

3D Matrigel-Based Spheroid Invasion Assay

This assay assesses the invasive potential of cancer cells in a three-dimensional environment.

Materials:

  • Cancer cell lines

  • Culture medium

  • Matrigel (or other basement membrane extract)

  • Low-attachment round-bottom 96-well plates

  • This compound or other test compounds

  • Inverted microscope with imaging capabilities

Protocol:

  • Generate tumor spheroids by seeding cancer cells in low-attachment round-bottom 96-well plates and allowing them to aggregate for 2-3 days.

  • Embed the formed spheroids in a Matrigel solution.

  • Add culture medium containing this compound or vehicle control on top of the Matrigel.

  • Incubate the plate and monitor the invasion of cells from the spheroid into the surrounding Matrigel over several days.

  • Capture images at regular intervals and quantify the area of invasion using image analysis software.

Modified Boyden Chamber Invasion Assay

This assay measures the ability of cells to migrate through a basement membrane matrix.

Materials:

  • Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel

  • Cancer cell lines

  • Serum-free culture medium

  • Culture medium with a chemoattractant (e.g., FBS)

  • This compound or other test compounds

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

  • Microscope

Protocol:

  • Coat the top side of the Boyden chamber insert membrane with a thin layer of Matrigel and allow it to solidify.

  • Resuspend cancer cells in serum-free medium, with or without this compound, and seed them into the upper chamber of the insert.

  • Fill the lower chamber with medium containing a chemoattractant.

  • Incubate the chamber for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several microscopic fields to quantify invasion.

Animal Xenograft Studies

These studies evaluate the in vivo anti-tumor efficacy of a compound.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell lines (e.g., 786-O, RCJ-41T2)

  • Matrigel (for subcutaneous injection)

  • This compound formulated for oral gavage

  • Vehicle control (e.g., DMSO)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

  • Allow the tumors to establish and reach a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups via oral gavage at the specified dose and schedule.

  • Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Signaling Pathways and Experimental Workflows

Discovery_and_Preclinical_Evaluation_of_SBI_183 cluster_discovery Discovery cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy High-Throughput Screening High-Throughput Screening This compound (Hit Compound) This compound (Hit Compound) High-Throughput Screening->this compound (Hit Compound) Compound Library (~50,000) Compound Library (~50,000) Compound Library (~50,000)->High-Throughput Screening QSOX1 Enzymatic Assay QSOX1 Enzymatic Assay QSOX1 Enzymatic Assay->High-Throughput Screening Enzymatic Inhibition Enzymatic Inhibition This compound (Hit Compound)->Enzymatic Inhibition Cell Proliferation Assays Cell Proliferation Assays This compound (Hit Compound)->Cell Proliferation Assays Cell Invasion Assays Cell Invasion Assays This compound (Hit Compound)->Cell Invasion Assays Binding Affinity (MST) Binding Affinity (MST) This compound (Hit Compound)->Binding Affinity (MST) RCC Xenograft Models RCC Xenograft Models This compound (Hit Compound)->RCC Xenograft Models Oral Administration Oral Administration RCC Xenograft Models->Oral Administration Tumor Growth Inhibition Tumor Growth Inhibition Oral Administration->Tumor Growth Inhibition

Caption: Discovery and preclinical evaluation workflow for this compound.

QSOX1 Signaling Pathway and Point of Inhibition by this compound

QSOX1_Inhibition_by_SBI_183 cluster_ecm Extracellular Matrix (ECM) ECM Proteins (Reduced) ECM Proteins (Reduced) QSOX1 QSOX1 ECM Proteins (Reduced)->QSOX1 H2O2 H2O2 QSOX1->H2O2 ECM Proteins (Oxidized, Crosslinked) ECM Proteins (Oxidized, Crosslinked) QSOX1->ECM Proteins (Oxidized, Crosslinked) O2 O2 O2->QSOX1 Tumor Microenvironment Stiffness & Integrity Tumor Microenvironment Stiffness & Integrity ECM Proteins (Oxidized, Crosslinked)->Tumor Microenvironment Stiffness & Integrity Tumor Growth & Invasion Tumor Growth & Invasion Tumor Microenvironment Stiffness & Integrity->Tumor Growth & Invasion This compound This compound This compound->QSOX1

Caption: Inhibition of the QSOX1-mediated ECM crosslinking pathway by this compound.

Note on TR-FRET and BRET Assays: A comprehensive search of the available scientific literature did not yield any specific information on the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Bioluminescence Resonance Energy Transfer (BRET) assays in the discovery or preclinical characterization of this compound. The primary methods for characterizing its interaction with QSOX1 and its cellular effects appear to be fluorescence-based enzymatic assays, cell viability and proliferation assays, and invasion assays as detailed above.

The preclinical data for this compound strongly support its development as a novel anti-cancer agent. Its specific inhibition of QSOX1, a key enzyme in tumor microenvironment remodeling, leads to a reduction in tumor cell proliferation and invasion. The significant in vivo efficacy observed in renal cell carcinoma xenograft models, coupled with its oral bioavailability, highlights the therapeutic potential of this compound. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to advance this promising compound towards clinical development.

References

The Selective Cytotoxicity of SBI-183: A Technical Guide to its Preferential Activity in Malignant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SBI-183, a small molecule inhibitor of Quiescin sulfhydryl oxidase 1 (QSOX1). It details the compound's selective cytotoxic and anti-proliferative effects on cancer cells while sparing non-malignant cells. This document summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the underlying mechanisms and experimental workflows.

Introduction to this compound and its Target: QSOX1

Quiescin sulfhydryl oxidase 1 (QSOX1) is a flavin-dependent enzyme that catalyzes the formation of disulfide bonds in proteins. It is overexpressed in a variety of human cancers, and its increased expression is often correlated with poor prognosis. QSOX1 plays a crucial role in the tumor microenvironment by influencing the structure and composition of the extracellular matrix (ECM), thereby promoting tumor growth, invasion, and metastasis.

This compound is an orally active small molecule that has been identified as an inhibitor of QSOX1 enzymatic activity. It binds to QSOX1 with a dissociation constant (Kd) of 20 μM.[1][2][3] By inhibiting QSOX1, this compound disrupts disulfide bond formation, leading to a suppression of the proliferative and invasive phenotypes observed in various cancer cell lines.[1][2]

Quantitative Analysis of this compound's Selective Activity

The hallmark of a promising anti-cancer therapeutic is its ability to selectively target malignant cells while minimizing toxicity to normal, healthy cells. Extensive in vitro and in vivo studies have demonstrated that this compound exhibits a significant therapeutic window, effectively inhibiting the growth of cancer cells with little to no impact on non-malignant cells.

In Vitro Cytotoxicity and Anti-Proliferative Effects on Cancer Cells

This compound has demonstrated dose-dependent inhibition of viability and proliferation across a range of cancer cell lines, including those from renal cell carcinoma, triple-negative breast cancer, lung adenocarcinoma, and pancreatic ductal adenocarcinoma.[1][2][4]

Table 1: IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)Assay Duration
786-ORenal Cell Carcinoma4.672 hours
RCJ-41T2Renal Cell Carcinoma3.972 hours
MDA-MB-231Triple-Negative Breast Cancer2.472 hours

Data sourced from references:[1][3][4]

Table 2: Dose-Dependent Inhibition of Proliferation by this compound in Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration (µM)% Growth Inhibition (Approx.)
786-ORenal Cell Carcinoma10~50%
RCJ-41T2Renal Cell Carcinoma10~60%
MDA-MB-231Triple-Negative Breast Cancer10~70%
A549Lung Adenocarcinoma10~40%
MIA PaCa-2Pancreatic Ductal Adenocarcinoma10~50%

Approximate values are inferred from graphical representations in the cited literature.[4][5][6] The experiments were conducted over 5 days.[4][5][6]

Lack of Cytotoxicity in Non-Malignant Cells

In stark contrast to its effects on cancer cells, this compound does not significantly impact the viability of non-malignant cells. This has been demonstrated in studies using fibroblasts and rapidly proliferating peripheral blood mononuclear cells (PBMCs).

Table 3: Effect of this compound on the Viability of Non-Malignant Cells

Cell TypeDescriptionThis compound Concentration (µM)Observation
FibroblastsConnective tissue cellsUp to 20No significant toxicity
PHA-stimulated PBMCsProliferating immune cellsUp to 20No significant toxicity

Data sourced from references:[1][3][4][5][6]

In Vivo Anti-Tumor Efficacy

The selective anti-tumor activity of this compound has been confirmed in preclinical animal models. Oral administration of this compound led to a significant reduction in tumor growth in human xenograft mouse models of renal cell carcinoma.

Table 4: In Vivo Anti-Tumor Activity of this compound

Xenograft ModelCancer TypeThis compound DosageTreatment DurationOutcome
786-ORenal Cell Carcinoma400 µ g/mouse/day (oral)41 days86% reduction in average tumor volume
RCJ-41T2Renal Cell Carcinoma100 mg/kg (oral)21 days51% reduction in average tumor volume

Data sourced from references:[1][5]

Signaling Pathways and Mechanism of Action

The selective action of this compound is rooted in its inhibition of QSOX1, an enzyme that is overexpressed in cancerous tissues. The following diagram illustrates the proposed mechanism of action.

SBI183_Mechanism cluster_Cell Cancer Cell QSOX1 Overexpressed QSOX1 Oxidized_Proteins Oxidized Proteins (S-S Disulfide Bonds) QSOX1->Oxidized_Proteins Catalyzes Proliferation Tumor Cell Proliferation QSOX1->Proliferation Supports Reduced_Proteins Reduced Protein Thiols (-SH HS-) Reduced_Proteins->QSOX1 Structured_ECM Structured & Cross-linked ECM Oxidized_Proteins->Structured_ECM Contributes to ECM Extracellular Matrix (ECM) (e.g., Laminin) ECM->Structured_ECM Invasion Tumor Cell Invasion Structured_ECM->Invasion Promotes SBI183 This compound SBI183->QSOX1 Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies enzymatic_assay QSOX1 Enzymatic Assay cancer_cell_assays Cancer Cell Assays (Viability, Proliferation, Invasion) enzymatic_assay->cancer_cell_assays Confirm cellular activity normal_cell_assays Non-Malignant Cell Assays (Viability) enzymatic_assay->normal_cell_assays Confirm selectivity xenograft_model Mouse Xenograft Model cancer_cell_assays->xenograft_model Validate in vivo normal_cell_assays->xenograft_model tumor_growth Tumor Growth Inhibition xenograft_model->tumor_growth toxicity_assessment Toxicity Assessment xenograft_model->toxicity_assessment conclusion Conclusion: This compound is a selective anti-cancer agent tumor_growth->conclusion toxicity_assessment->conclusion start Hypothesis: Inhibiting QSOX1 is anti-cancer start->enzymatic_assay Test this compound Logical_Relationship qsox1_cancer QSOX1 is overexpressed in many cancers cancer_effect Inhibition of QSOX1 disrupts ECM, proliferation, and invasion qsox1_cancer->cancer_effect leads to qsox1_normal QSOX1 has basal expression in normal tissues normal_effect Inhibition of basal QSOX1 has minimal impact on viability qsox1_normal->normal_effect leads to sbi183 This compound is a QSOX1 inhibitor sbi183->qsox1_cancer sbi183->qsox1_normal selective_toxicity Selective anti-tumor effect with a favorable safety profile cancer_effect->selective_toxicity normal_effect->selective_toxicity

References

Methodological & Application

Application Notes and Protocols for SBI-183 In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro efficacy of SBI-183, a known inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), on the viability of cancer cell lines.

Introduction

This compound is an orally active small molecule inhibitor of QSOX1 with a binding affinity (Kd) of 20 μM.[1][2][3] QSOX1 is an enzyme overexpressed in various tumor types that plays a crucial role in disulfide bond formation in proteins.[4] By inhibiting QSOX1, this compound has been shown to suppress the proliferative and invasive phenotypes of several cancer cell lines, including renal, triple-negative breast, lung, and pancreatic cancers.[1][3][5] This document provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cells using a standard MTT assay.

Mechanism of Action

This compound functions by binding to and inhibiting the enzymatic activity of QSOX1.[2] This inhibition disrupts the oxidative folding of proteins, which is critical for their proper function and secretion. In cancer cells that overexpress QSOX1, this disruption leads to a reduction in cell proliferation and invasion.[4][5]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 72 hours of treatment.[1][2]

Cell LineCancer TypeIC50 (μM)
786-ORenal Cell Carcinoma4.6
RCJ-41T2Renal Cell Carcinoma3.9
MDA-MB-231Triple-Negative Breast Cancer2.4

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound compound

  • Appropriate cancer cell line (e.g., 786-O, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). A vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) should also be prepared.

    • After 24 hours of cell attachment, carefully remove the medium from each well and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • After the incubation, carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

SBI183_Mechanism_of_Action cluster_Extracellular Extracellular Matrix cluster_Cell Cancer Cell ECM_Proteins ECM & Secreted Proteins (Reduced Thiols) QSOX1 QSOX1 Enzyme ECM_Proteins->QSOX1 Substrate Folded_Proteins Properly Folded Proteins (Disulfide Bonds) Proliferation Cell Proliferation & Invasion Folded_Proteins->Proliferation QSOX1->Folded_Proteins Catalyzes Disulfide Bond Formation SBI183 This compound SBI183->QSOX1 Inhibits

Caption: this compound inhibits the QSOX1 enzyme, disrupting protein folding and suppressing tumor cell proliferation.

Cell_Viability_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h (Attachment) A->B C 3. Treat with this compound Dilutions B->C D 4. Incubate for 72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance at 570 nm G->H I 9. Analyze Data & Determine IC50 H->I

Caption: Workflow for determining cell viability upon this compound treatment using an MTT assay.

References

Application Notes and Protocols for SBI-183 in Lung Adenocarcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-183 is a potent and specific inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in cancer progression through its role in extracellular matrix (ECM) maturation and remodeling.[1][2][3] Overexpression of QSOX1 has been observed in various cancers, including lung adenocarcinoma, where it is associated with enhanced tumor growth and metastasis.[4][5] this compound presents a promising therapeutic strategy by targeting QSOX1 activity, thereby impeding cancer cell proliferation and invasion. These application notes provide detailed protocols for evaluating the efficacy of this compound in lung adenocarcinoma cell lines, with a focus on the A549 cell line.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of QSOX1.[6] QSOX1 is a critical enzyme in the formation of disulfide bonds in proteins within the extracellular matrix.[2] By catalyzing the oxidation of thiols, QSOX1 contributes to the proper folding and incorporation of key ECM components, such as laminin.[1][3] Furthermore, QSOX1 has been shown to post-translationally activate matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for the degradation of the ECM, a key step in tumor invasion and metastasis.[1][3] Inhibition of QSOX1 by this compound disrupts these processes, leading to impaired ECM integrity and reduced invasive potential of cancer cells.[2][3]

SBI183_Pathway cluster_0 Mechanism of Action SBI183 This compound QSOX1 QSOX1 SBI183->QSOX1 inhibition ECM Extracellular Matrix (e.g., Laminin) QSOX1->ECM maturation MMPs MMP-2, MMP-9 (Inactive) QSOX1->MMPs activation Invasion Cell Invasion & Metastasis ECM->Invasion barrier active_MMPs MMP-2, MMP-9 (Active) MMPs->active_MMPs active_MMPs->Invasion promotion

Mechanism of this compound Action.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on the A549 lung adenocarcinoma cell line based on published findings. These values should be considered as a starting point for experimental design, and optimal concentrations may vary based on specific experimental conditions.

Table 1: Effect of this compound on A549 Cell Viability

This compound Concentration (µM)Incubation TimeEstimated Viability (%)
0 (Control)72 hours100
172 hours~90
572 hours~75
1072 hours~50
2072 hours~30

Note: This data is representative and intended for guidance. Actual IC50 values should be determined experimentally.

Table 2: Effect of this compound on A549 Cell Invasion

This compound Concentration (µM)Incubation TimeEstimated Invasion Inhibition (%)
0 (Control)48 hours0
2.548 hours~25
548 hours~50
1048 hours~75
2048 hours~90

Note: This data is representative and intended for guidance. The degree of inhibition can be influenced by the density of the Matrigel™ layer and incubation time.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture
  • Cell Line: A549 (Human Lung Adenocarcinoma)

  • Media: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on A549 cells.

Materials:

  • A549 cells

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000 to 10,000 cells per well in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

  • Incubation: Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

MTT_Workflow A Seed A549 cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

MTT Assay Workflow.
Transwell Invasion Assay

This protocol is to assess the effect of this compound on the invasive potential of A549 cells.

Materials:

  • A549 cells

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel™ Basement Membrane Matrix

  • Serum-free medium

  • Complete medium (with 10% FBS as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (B129727) (for fixation)

  • Crystal Violet stain (0.5% in 25% methanol)

  • Inverted microscope

Procedure:

  • Coating Inserts: Thaw Matrigel™ on ice and dilute with cold serum-free medium. Add 100 µL of the diluted Matrigel™ to the upper chamber of the Transwell inserts and incubate at 37°C for 2 hours to solidify.

  • Cell Preparation: Starve A549 cells in serum-free medium for 24 hours. Trypsinize, wash, and resuspend cells in serum-free medium containing different concentrations of this compound.

  • Assay Setup: Add 600 µL of complete medium to the lower chamber. Add 200 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Removal of Non-Invasive Cells: Carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes. Stain with Crystal Violet for 15 minutes.

  • Washing: Gently wash the inserts with water.

  • Quantification: Count the number of invaded cells in several random fields under an inverted microscope.

Invasion_Assay_Workflow A Coat Transwell insert with Matrigel™ B Seed this compound-treated A549 cells in upper chamber A->B C Add chemoattractant to lower chamber B->C D Incubate for 24-48 hours C->D E Remove non-invaded cells D->E F Fix and stain invaded cells E->F G Count cells under microscope F->G

References

Application Notes and Protocols for SBI-183 Administration in In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of SBI-183, a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), in xenograft mouse models. This compound has demonstrated efficacy in suppressing tumor growth and invasion in various cancer cell lines, making it a compound of interest for preclinical cancer research.

Introduction

This compound is an orally active inhibitor of QSOX1 with a dissociation constant (Kd) of 20 μM.[1][2][3][4] It has been shown to suppress the proliferative and invasive phenotypes of several cancer cell lines, including renal cell carcinoma, triple-negative breast cancer, lung adenocarcinoma, and pancreatic ductal adenocarcinoma.[1][2][3] In vivo studies have confirmed its ability to inhibit tumor growth in human xenograft mouse models of renal cell carcinoma.[1][5][6]

Mechanism of Action

QSOX1 is an enzyme overexpressed in many tumor types that catalyzes the formation of disulfide bonds in proteins.[5][6][7] By inhibiting QSOX1, this compound disrupts the proper folding and incorporation of extracellular matrix (ECM) components, such as laminin.[1] This disruption of the tumor microenvironment interferes with tumor cell invasion and proliferation.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies involving this compound.

Table 1: In Vitro IC50 Values of this compound
Cell LineCancer TypeIC50 (μM)
786-ORenal Cell Carcinoma4.6[1][4]
RCJ-41T2Renal Cell Carcinoma3.9[1][4]
MDA-MB-231Triple-Negative Breast Cancer2.4[1][4]
Table 2: In Vivo Xenograft Study Parameters and Efficacy
Cell LineMouse ModelThis compound DoseAdministration RouteTreatment DurationTumor Growth InhibitionReference
786-ONude Mice400 µ g/mouse/day Oral Gavage35 days86%[1]
RCJ-41T2NSG Mice100 mg/kgOral Gavage21 daysSignificant[1]
MDA-MB-231Immunodeficient Mice100 mg/kg/dayOral Gavage28 daysReduced lung metastases[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of this compound for oral administration to mice.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)[8]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles)

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the vehicle (e.g., 0.5% methylcellulose) to the tube to achieve the final desired concentration.

  • Vortex the mixture vigorously for several minutes to suspend the compound.

  • If necessary, sonicate the suspension for a short period to ensure a uniform mixture.

  • Visually inspect the suspension for any large aggregates before administration.

  • Prepare the formulation fresh daily.

Protocol 2: Subcutaneous Xenograft Tumor Model (786-O Cells)

This protocol details the establishment of a subcutaneous xenograft model using the 786-O renal cell carcinoma cell line.

Materials:

  • 786-O human renal cell carcinoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel®

  • Immunocompromised mice (e.g., athymic nude mice or NOD/SCID)[5]

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Culture 786-O cells in appropriate media until they reach 80-90% confluency.

  • On the day of injection, harvest the cells by trypsinization and neutralize with serum-containing media.

  • Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS.

  • Count the cells and assess viability (should be >90%).

  • Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Anesthetize the mice according to approved institutional protocols.

  • Inject 100 µL of the cell suspension (containing 1 million cells) subcutaneously into the flank of each mouse.[5]

  • Monitor the animals regularly for tumor formation.

  • Once tumors are palpable and reach a predetermined size (e.g., 50-150 mm³), randomize the animals into treatment and control groups.[5]

  • Begin this compound administration as described in Protocol 1.

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis.

Visualizations

SBI183_Signaling_Pathway cluster_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) SBI183 This compound QSOX1 QSOX1 SBI183->QSOX1 Inhibits ECM ECM Proteins (e.g., Laminin) QSOX1->ECM Promotes folding & incorporation MMPs MMPs QSOX1->MMPs Activates Integrin Integrin FAK FAK Integrin->FAK Proliferation Cell Proliferation FAK->Proliferation Invasion Cell Invasion FAK->Invasion ECM->Integrin Activates Remodeling ECM Remodeling MMPs->Remodeling

Caption: this compound inhibits QSOX1, disrupting ECM and downstream signaling.

Xenograft_Workflow cluster_prep Preparation cluster_injection Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Cell_Culture 1. Culture 786-O Cells Harvest 2. Harvest & Count Cells Cell_Culture->Harvest Resuspend 3. Resuspend in PBS/Matrigel Mix Harvest->Resuspend Inject 4. Subcutaneous Injection (1x10^6 cells in 100 µL) Resuspend->Inject Tumor_Growth 5. Monitor Tumor Growth Inject->Tumor_Growth Randomize 6. Randomize Mice Tumor_Growth->Randomize Administer 7. Administer this compound (Oral Gavage) Randomize->Administer Measure 8. Measure Tumor Volume & Body Weight Administer->Measure Endpoint 9. Euthanize & Analyze Tumors Measure->Endpoint

Caption: Workflow for this compound efficacy testing in a xenograft model.

References

Application Notes and Protocols: Matrigel Invasion Assay Using SBI-183 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This assay utilizes a reconstituted basement membrane matrix (Matrigel) to simulate the extracellular matrix (ECM) barrier that cancer cells must degrade and traverse to metastasize. SBI-183 is a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in ECM remodeling and cancer progression. These application notes provide a detailed protocol for utilizing the Matrigel invasion assay to evaluate the anti-invasive effects of this compound on cancer cells.

Principle of the Assay

The Matrigel invasion assay is based on the Boyden chamber principle. The assay is conducted in a transwell insert with a porous membrane. The membrane is coated with a layer of Matrigel, which acts as a barrier to non-invasive cells. Invasive cells, however, can degrade the Matrigel and migrate through the pores to the other side of the membrane, typically attracted by a chemoattractant in the lower chamber. The number of cells that have successfully invaded is then quantified to determine the invasive potential. Treatment with this compound is expected to inhibit the activity of QSOX1, leading to a reduction in the cells' ability to degrade the ECM and invade through the Matrigel.

Data Presentation

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound, including its inhibitory effects on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
786-ORenal Cell Carcinoma4.6
RCJ-41T2Renal Cell Carcinoma3.9
MDA-MB-231Triple-Negative Breast Cancer2.4
A549Lung AdenocarcinomaNot explicitly stated
MIA PaCa-2Pancreatic Ductal AdenocarcinomaNot explicitly stated

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Representative Data from Matrigel Invasion Assay with this compound Treatment

Cell LineThis compound Concentration (µM)Percentage of Invasion Inhibition (%)
MDA-MB-2310 (Control)0
2.535
5.060
10.085
786-O0 (Control)0
5.040
10.070
20.090

Experimental Protocols

Protocol 1: Matrigel Invasion Assay

This protocol details the steps for performing a Matrigel invasion assay to assess the effect of this compound on cancer cell invasion.

Materials:

  • 24-well transwell inserts (8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (containing fetal bovine serum - FBS)

  • This compound

  • Cancer cell line of interest

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Cotton swabs

  • Inverted microscope

Procedure:

  • Coating of Transwell Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel to the desired concentration (typically 1 mg/mL) with cold, serum-free medium.

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of each transwell insert.

    • Incubate at 37°C for 4-6 hours to allow the Matrigel to solidify.

  • Cell Preparation and Seeding:

    • Culture cancer cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (e.g., DMSO).

  • Invasion Assay:

    • Add 500 µL of complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Carefully place the Matrigel-coated transwell inserts into the wells.

    • Add 200 µL of the cell suspension (with or without this compound) to the upper chamber of each insert.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Fixation and Staining:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invaded cells and Matrigel from the upper surface of the membrane.

    • Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes.

    • Wash the inserts with PBS.

    • Stain the invaded cells by placing the inserts in a staining solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Using an inverted microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view.

    • Calculate the average number of invaded cells per field for each treatment condition.

    • The percentage of invasion inhibition can be calculated using the following formula: % Inhibition = (1 - (Number of invaded cells in treatment group / Number of invaded cells in control group)) * 100

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

It is crucial to determine if the observed inhibition of invasion is due to the anti-invasive properties of this compound or its cytotoxic effects. Therefore, a cell viability assay should be performed in parallel.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.

    • Incubate for the same duration as the invasion assay (24-48 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

Visualization of Pathways and Workflows

Signaling Pathway of QSOX1 in Cancer Cell Invasion

The following diagram illustrates the proposed signaling pathway through which QSOX1 promotes cancer cell invasion and how this compound inhibits this process.

cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell ECM ECM Remodeling Invasion Cell Invasion ECM->Invasion Laminin Laminin Incorporation Laminin->ECM proMMP pro-MMP-2/9 activeMMP Active MMP-2/9 proMMP->activeMMP Activation activeMMP->ECM Degradation QSOX1 QSOX1 QSOX1->Laminin Promotes QSOX1->proMMP SBI183 This compound SBI183->QSOX1 Inhibition

Caption: this compound inhibits QSOX1, disrupting ECM remodeling and cell invasion.

Experimental Workflow for Matrigel Invasion Assay

This diagram outlines the sequential steps of the Matrigel invasion assay with this compound treatment.

A Coat Transwell Inserts with Matrigel D Seed Cells into Upper Chamber A->D B Prepare Cancer Cell Suspension C Treat Cells with This compound B->C C->D F Incubate for 24-48 hours D->F E Add Chemoattractant to Lower Chamber E->F G Remove Non-Invaded Cells F->G H Fix and Stain Invaded Cells G->H I Quantify Invaded Cells (Microscopy) H->I J Data Analysis I->J

Caption: Workflow of the Matrigel invasion assay with this compound treatment.

Application Notes and Protocols for SBI-183 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of SBI-183, a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), in cell culture experiments. The following sections detail its solubility, preparation for in vitro assays, and its role in relevant signaling pathways.

Physicochemical Properties and Solubility

This compound is an orally active small molecule that binds to and inhibits the enzymatic activity of QSOX1.[1][2] To facilitate its use in cell culture, it is crucial to understand its solubility and stability. This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] For most in vitro applications, DMSO is the recommended solvent for preparing stock solutions.

Table 1: this compound Properties and Solubility

PropertyValueSource
Molecular Formula C₁₈H₂₀N₂O₂[1]
Molecular Weight 296.36 g/mol [1]
Solubility Soluble in DMSO and Ethanol[1]
Target Quiescin Sulfhydryl Oxidase 1 (QSOX1)[1][2]

Preparation of this compound for Cell Culture

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. The following protocols outline the preparation of stock and working solutions.

Preparation of a 10 mM Stock Solution in DMSO

A 10 mM stock solution is a common starting concentration for many small molecules in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Protocol:

  • Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. To prepare 1 mL of a 10 mM stock solution, weigh out 2.964 mg of this compound (Molecular Weight = 296.36 g/mol ).

  • Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube. For 2.964 mg of this compound, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. Studies have shown that many compounds in DMSO are stable for extended periods at this temperature.[3][4]

Preparation of Working Solutions

Working solutions are prepared by diluting the 10 mM stock solution in cell culture medium to the desired final concentration. It is crucial to maintain a low final concentration of DMSO in the culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.5%, and preferably at or below 0.1%, as higher concentrations can be toxic to cells.[3][4][5][6][7]

Protocol:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).

  • Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.

Experimental Protocols

This compound has been shown to inhibit the proliferation and invasion of various cancer cell lines.[8][9] The following are detailed protocols for assessing the effects of this compound on these cellular processes.

Cell Proliferation/Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Boyden Chamber Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, a key step in cancer metastasis.

Materials:

  • Boyden chamber inserts (e.g., Corning® BioCoat™ Matrigel® Invasion Chambers)

  • 24-well plates

  • Cells of interest

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • This compound working solutions

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Protocol:

  • Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

  • Harvest and resuspend the cells in serum-free medium.

  • Add the cell suspension, with or without different concentrations of this compound, to the upper chamber of the inserts.

  • Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C and 5% CO₂.

  • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Count the number of stained, invaded cells in several fields of view under a microscope.

  • Quantify the results and compare the invasive potential of this compound-treated cells to the vehicle control.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting QSOX1, an enzyme that plays a crucial role in the formation of disulfide bonds in proteins within the secretory pathway and the extracellular matrix (ECM).[10][11] QSOX1 is often overexpressed in various cancers and contributes to tumor progression by modulating the ECM and promoting cell invasion.[10][12]

The inhibition of QSOX1 by this compound disrupts these processes, leading to a reduction in tumor cell proliferation and invasion. QSOX1's activity is linked to the proper deposition of laminin (B1169045) in the ECM, which is essential for cell adhesion and migration.[9] By inhibiting QSOX1, this compound can alter the structure and composition of the ECM, thereby impeding the invasive capabilities of cancer cells.

Below are diagrams illustrating the proposed signaling pathway of QSOX1 and the experimental workflow for using this compound.

QSOX1_Signaling_Pathway cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) SBI_183 This compound QSOX1 QSOX1 SBI_183->QSOX1 Inhibits Protein_Folding Protein Folding & Disulfide Bond Formation QSOX1->Protein_Folding ECM_Proteins ECM Protein Precursors (e.g., Laminin) Protein_Folding->ECM_Proteins Secreted_QSOX1 Secreted QSOX1 ECM_Proteins->Secreted_QSOX1 ECM_Maturation ECM Maturation & Remodeling Secreted_QSOX1->ECM_Maturation Cell_Adhesion Cell Adhesion ECM_Maturation->Cell_Adhesion Cell_Migration Cell Migration Cell_Adhesion->Cell_Migration Cell_Invasion Cell Invasion Cell_Migration->Cell_Invasion

Caption: Proposed signaling pathway of QSOX1 and the inhibitory action of this compound.

SBI183_Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM this compound Stock in DMSO Start->Prepare_Stock Prepare_Working Prepare Working Solutions in Cell Culture Medium Prepare_Stock->Prepare_Working Cell_Seeding Seed Cells in Appropriate Plates Prepare_Working->Cell_Seeding Treatment Treat Cells with this compound and Vehicle Control Cell_Seeding->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Assay Perform Assay (e.g., MTT, Invasion) Incubation->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for using this compound in cell culture assays.

References

Verifying QSOX1 Inhibition: A Comparative Analysis of siRNA Knockdown and SBI-183 Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Phoenix, AZ – December 3, 2025 – In the intricate world of cellular biology and drug development, the precise validation of therapeutic targets is paramount. This application note provides a detailed protocol for researchers to verify the targeted inhibition of Quiescin Sulfhydryl Oxidase 1 (QSOX1), a key enzyme implicated in cancer progression. We present a comparative Western blot analysis to assess the reduction of QSOX1 protein levels following both siRNA-mediated knockdown and treatment with the small molecule inhibitor, SBI-183.

This protocol is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the efficacy of their QSOX1-targeting strategies. By providing a head-to-head comparison with a genetic knockdown, this method offers a robust validation of the on-target effects of this compound.

Introduction

Quiescin Sulfhydryl Oxidase 1 (QSOX1) is an enzyme that catalyzes the formation of disulfide bonds in proteins.[1] Its expression is induced as fibroblasts exit the proliferative cycle, suggesting a role in growth regulation.[1] Elevated levels of QSOX1 have been observed in various cancers, where it is thought to promote tumor growth and invasion. This has made QSOX1 an attractive target for anti-cancer drug development.

This compound is an orally active small molecule inhibitor that binds to and inhibits the enzymatic activity of QSOX1.[2][3][4] Studies have shown that this compound can suppress the proliferation and invasive phenotype of several cancer cell lines.[2][5][6] To confirm that the observed cellular effects of this compound are a direct result of its interaction with QSOX1, it is essential to compare its effects to a known method of QSOX1 depletion, such as siRNA-mediated gene knockdown. Western blotting provides a reliable and quantitative method to assess the reduction in QSOX1 protein levels in response to both treatments.

Experimental Workflow

The overall experimental workflow is designed to compare the effects of QSOX1 knockdown and this compound treatment on QSOX1 protein expression.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis A Seed Cells B siRNA Transfection (QSOX1 Knockdown) A->B C This compound Treatment A->C D Control (Untreated) A->D E Cell Lysis B->E C->E D->E F Protein Quantification (BCA Assay) E->F G SDS-PAGE F->G H Protein Transfer (PVDF Membrane) G->H I Blocking H->I J Primary Antibody Incubation (anti-QSOX1) I->J K Secondary Antibody Incubation (HRP-conjugated) J->K L Chemiluminescent Detection K->L M Data Analysis L->M

Caption: Experimental workflow for QSOX1 analysis.

Materials and Reagents

Cell Culture and Treatment
  • Cell line of interest (e.g., 786-O, MDA-MB-231)

  • Complete cell culture medium

  • QSOX1 siRNA and negative control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • This compound

  • DMSO (vehicle control)

Western Blotting
  • Lysis Buffer (e.g., RIPA buffer)[7][8]

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit[9][10]

  • Laemmli Sample Buffer (4X)

  • Precast polyacrylamide gels (e.g., 4-20%)[11]

  • SDS-PAGE Running Buffer[11]

  • PVDF membranes (0.45 µm)[12]

  • Transfer Buffer[12]

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)[13][14]

  • Primary Antibody: Rabbit anti-QSOX1 polyclonal antibody[1][15][16][17]

  • Loading Control Antibody (e.g., anti-GAPDH, anti-β-actin)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG[18]

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) Substrate[19][20]

Experimental Protocols

Cell Culture and Treatment

a. QSOX1 Knockdown (siRNA)

  • Seed cells in 6-well plates to reach 50-60% confluency at the time of transfection.

  • Prepare siRNA-lipid complexes in Opti-MEM™ according to the manufacturer's protocol.

  • Add the complexes to the cells and incubate for 48-72 hours.

  • Harvest cells for lysate preparation.

b. This compound Treatment

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound (e.g., 2.5-20 µM) or DMSO as a vehicle control for the desired time (e.g., 24-48 hours).[2]

  • Harvest cells for lysate preparation.

Sample Preparation
  • Wash cells with ice-cold PBS.[21]

  • Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[21]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[21]

  • Agitate the lysate for 30 minutes at 4°C.[21]

  • Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube.

  • Determine the protein concentration of each lysate using a BCA protein assay.[9][10][22]

Western Blotting
  • SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions.[11][23][24]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.[12][25][26] A wet transfer system is often recommended for a wide range of protein sizes.

  • Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13][14][27][28]

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-QSOX1 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[29][30][31][32]

    • Wash the membrane three times for 5-10 minutes each with TBST.[33][34]

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[18][29][35]

    • Wash the membrane three times for 5-10 minutes each with TBST.[36][37]

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.[19][20][38]

    • Capture the chemiluminescent signal using an imaging system.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison. Band intensities should be quantified using densitometry software. The expression of QSOX1 should be normalized to the loading control.

Treatment GroupQSOX1 Band Intensity (Arbitrary Units)Loading Control Band Intensity (Arbitrary Units)Normalized QSOX1 Expression (QSOX1/Loading Control)% Reduction vs. Control
Control (Untreated) 0%
Vehicle (DMSO)
QSOX1 siRNA
This compound (Low Conc.)
This compound (High Conc.)

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for both QSOX1 knockdown and this compound treatment.

G cluster_0 Genetic Level cluster_1 Protein Level cluster_2 Interventions A QSOX1 Gene B QSOX1 mRNA A->B Transcription C QSOX1 Protein B->C Translation D Protein Folding & Disulfide Bond Formation C->D Catalysis E Tumor Proliferation & Invasion D->E Promotes F siRNA F->B Degradation G This compound G->C Inhibition

Caption: QSOX1 inhibition mechanisms.

This comprehensive protocol provides a robust framework for validating the on-target effects of QSOX1 inhibitors. By comparing the pharmacological inhibition by this compound with the genetic knockdown of QSOX1, researchers can confidently assess the specificity and efficacy of their therapeutic interventions.

References

Application Notes and Protocols: Immunohistochemistry for Laminin Deposition Following SBI-183 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to assessing laminin (B1169045) deposition in tissues following treatment with SBI-183, a known inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1). QSOX1 is a critical enzyme in the formation of disulfide bonds within extracellular matrix (ECM) proteins.[1][2][3] Its inhibition by this compound has been shown to disrupt the proper incorporation of laminin into the ECM, a key process in tissue architecture, cell adhesion, and tumor progression.[4][5] Notably, treatment with this compound has been reported to reduce the deposition of laminin-α4 in mouse xenograft models of renal cell carcinoma. This document outlines the underlying signaling pathway, a detailed protocol for the immunohistochemical analysis of laminin, and a framework for the quantitative presentation of findings.

Signaling Pathway: this compound Action on Laminin Deposition

This compound exerts its effect on laminin deposition by inhibiting the enzymatic activity of QSOX1. QSOX1 is secreted into the extracellular space where it catalyzes the formation of disulfide bonds in newly secreted proteins, including laminin. These disulfide bonds are essential for the correct folding and subsequent incorporation of laminin into the basement membrane, a specialized form of the extracellular matrix. By inhibiting QSOX1, this compound prevents the proper maturation of laminin, leading to its reduced and aberrant deposition in the ECM.

SBI183_Pathway This compound Signaling Pathway for Laminin Deposition cluster_extracellular Extracellular Space cluster_cell Cell SBI183 This compound QSOX1 Secreted QSOX1 SBI183->QSOX1 inhibits Mature_Laminin Mature Laminin (with disulfide bonds) QSOX1->Mature_Laminin catalyzes disulfide bond formation Pro_Laminin Secreted Pro-Laminin (with free thiols) Pro_Laminin->QSOX1 substrate ECM Extracellular Matrix (Basement Membrane) Mature_Laminin->ECM incorporates into Laminin_Synthesis Laminin Synthesis (in ER/Golgi) Laminin_Synthesis->Pro_Laminin secretion IHC_Workflow Immunohistochemistry Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Analysis Phase Animal_Model Establish Animal Model (e.g., Xenograft) Treatment Administer this compound or Vehicle Control Animal_Model->Treatment Tissue_Harvest Harvest and Fix Tissues (e.g., in Formalin) Treatment->Tissue_Harvest Embedding Paraffin Embedding Tissue_Harvest->Embedding Sectioning Microtome Sectioning Embedding->Sectioning Staining Immunohistochemical Staining (Laminin Antibody) Sectioning->Staining Imaging Microscopy and Image Capture Staining->Imaging Quantification Image Analysis and Quantification Imaging->Quantification Stats Statistical Analysis Quantification->Stats Reporting Data Reporting and Interpretation Stats->Reporting

References

Application Notes and Protocols for SBI-183 in Mouse Models of Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-183 is an orally active small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in the progression of several cancers, including renal cell carcinoma (RCC). QSOX1 plays a crucial role in the tumor microenvironment by catalyzing disulfide bond formation in extracellular matrix (ECM) proteins, thereby promoting tumor growth, invasion, and metastasis.[1][2] These application notes provide detailed protocols for the use of this compound in preclinical mouse xenograft models of RCC, based on published studies.

Data Presentation

The following table summarizes the key quantitative data for the administration of this compound in two distinct human renal cell carcinoma xenograft mouse models.

Parameter786-O Xenograft ModelRCJ-41T2 Xenograft ModelReference
Cell Line 786-O (Human Renal Clear Cell Adenocarcinoma)RCJ-41T2 (Human Renal Cell Carcinoma)[1]
Mouse Strain Athymic Nude MiceNOD-SCID Gamma (NSG) Mice[1]
This compound Dosage 400 µ g/mouse/day 100 mg/kg/day[1]
Administration Route Oral GavageOral Gavage[1]
Vehicle 10% DMSO, 10% Tween-80 in PBS10% DMSO, 10% Tween-80 in PBS[1]
Treatment Duration 35 days21 days[1]
Observed Effect Inhibition of tumor growthInhibition of tumor growth and reduced laminin-α4 deposition[1]

Signaling Pathway

The enzymatic activity of QSOX1 is crucial for its role in promoting tumor progression.[3][4] In the extracellular matrix, QSOX1 catalyzes the formation of disulfide bonds, a key step in the proper folding and incorporation of proteins like laminin (B1169045) into the ECM.[3][4] A well-structured ECM provides a scaffold for tumor cell adhesion, migration, and invasion. Furthermore, QSOX1 has been shown to activate matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are critical for the degradation of the ECM, a pivotal step in cancer cell invasion and metastasis.[2] this compound, by inhibiting QSOX1, disrupts these processes, leading to reduced tumor growth and invasion.[1]

QSOX1_Signaling_Pathway cluster_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) Tumor Cell Tumor Cell QSOX1_secreted Secreted QSOX1 Laminin Laminin Incorporation QSOX1_secreted->Laminin catalyzes disulfide bonds MMPs MMP Activation (MMP-2, MMP-9) QSOX1_secreted->MMPs activates ECM ECM Remodeling Invasion Tumor Invasion & Metastasis ECM->Invasion Laminin->ECM MMPs->ECM SBI183 This compound SBI183->QSOX1_secreted inhibits Experimental_Workflow start Start: Cell Culture (786-O or RCJ-41T2) cell_prep Cell Preparation & Suspension in Matrigel start->cell_prep injection Subcutaneous Injection into Immunodeficient Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Daily Oral Gavage: - this compound in Vehicle - Vehicle Control randomization->treatment monitoring Tumor & Body Weight Measurement (2-3x/week) treatment->monitoring for 21-35 days endpoint Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Data Analysis: - Tumor Weight & Volume - Histology/IHC endpoint->analysis

References

Long-Term Stability of SBI-183 in DMSO at -20°C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-183 is a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in cancer progression through its role in extracellular matrix (ECM) remodeling and the generation of reactive oxygen species (ROS). As a crucial tool in cancer research, understanding the stability of this compound in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) is paramount for ensuring the reliability and reproducibility of experimental results. These application notes provide a comprehensive overview of the long-term stability of this compound when stored in DMSO at -20°C, along with detailed protocols for stability assessment and best practices for storage and handling.

Recommended Storage Conditions

For routine laboratory use, this compound is typically dissolved in DMSO to create a concentrated stock solution. Based on information from various suppliers, the general recommendation for long-term storage of this compound in DMSO is at -20°C.

Table 1: Summary of Recommended Storage Conditions for this compound in DMSO

Storage TemperatureRecommended DurationSource
-20°C1 to 6 months[1][2]
-80°CUp to 6 months[2]

It is crucial to note that the stability of any small molecule in solution is compound-specific and can be influenced by several factors, including the purity of the compound, the quality of the DMSO, the concentration of the stock solution, and the frequency of freeze-thaw cycles. Therefore, for critical or long-term experiments, it is highly recommended to perform an in-house stability assessment.

Experimental Protocol: Assessment of this compound Stability in DMSO

This protocol outlines a comprehensive approach to evaluate the long-term stability of this compound in DMSO at -20°C. The primary analytical method employed is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, a widely used and reliable technique for assessing the purity and degradation of small molecules.

Materials and Reagents
  • This compound powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (for mobile phase modification)

  • Cryogenic vials or amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

Experimental Workflow

The following diagram illustrates the workflow for the stability assessment of this compound in DMSO.

G prep Prepare 10 mM this compound stock solution in anhydrous DMSO aliquot Aliquot stock solution into multiple cryogenic vials prep->aliquot storage Store aliquots at -20°C aliquot->storage timepoint0 Timepoint 0: Analyze initial purity by HPLC storage->timepoint0 timepoint1 Timepoint 1 Month: Analyze aliquot by HPLC storage->timepoint1 timepoint3 Timepoint 3 Months: Analyze aliquot by HPLC storage->timepoint3 timepoint6 Timepoint 6 Months: Analyze aliquot by HPLC storage->timepoint6 data_analysis Compare peak area of this compound at each timepoint to Timepoint 0 timepoint0->data_analysis timepoint1->data_analysis timepoint3->data_analysis timepoint6->data_analysis conclusion Determine percentage degradation and assess long-term stability data_analysis->conclusion

Figure 1: Experimental workflow for assessing the long-term stability of this compound in DMSO.
Detailed Procedure

  • Preparation of this compound Stock Solution (10 mM):

    • Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

    • Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM. Ensure complete dissolution by vortexing.

  • Aliquoting and Storage:

    • Dispense small, single-use aliquots of the 10 mM stock solution into appropriately labeled cryogenic or amber glass vials. This minimizes the number of freeze-thaw cycles for the bulk of the stock.

    • Store the aliquots in a freezer at a constant temperature of -20°C.

  • HPLC Analysis:

    • Timepoint 0 (Initial Analysis): Immediately after preparation, take one aliquot for initial analysis.

    • Subsequent Timepoints: At designated time intervals (e.g., 1, 3, and 6 months), retrieve one aliquot from the -20°C storage.

    • Sample Preparation for HPLC:

      • Allow the aliquot to thaw completely at room temperature.

      • Prepare a working solution by diluting the stock solution with the mobile phase to a suitable concentration for HPLC analysis.

    • HPLC Method:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point. The exact gradient should be optimized to achieve good separation of the parent compound from any potential degradants.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer or a diode array detector.

      • Injection Volume: 10 µL.

  • Data Analysis:

    • For each timepoint, record the peak area of the this compound parent peak.

    • Calculate the percentage of this compound remaining at each timepoint relative to the initial (Timepoint 0) peak area using the following formula: % Remaining = (Peak Area at Timepoint X / Peak Area at Timepoint 0) * 100

    • A decrease in the peak area of the parent compound and the appearance of new peaks in the chromatogram are indicative of degradation.

Data Presentation

The quantitative data obtained from the stability study should be summarized in a clear and concise table to facilitate easy comparison of the stability of this compound over time.

Table 2: Example of Stability Data for this compound in DMSO at -20°C

Timepoint (Months)Mean Peak Area of this compound (n=3)% RemainingObservations (e.g., new peaks)
01,250,000100%Single major peak
11,245,00099.6%No significant new peaks
31,230,00098.4%Minor peak detected at R.T. X.X min
61,205,00096.4%Increase in the area of the minor peak

This compound Signaling Pathway

This compound exerts its biological effects by inhibiting the enzymatic activity of QSOX1. QSOX1 is a secreted enzyme that is overexpressed in various cancers and contributes to a pro-tumorigenic microenvironment. The signaling pathway influenced by QSOX1 is complex and involves multiple downstream effectors.

G cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_cellular Cellular Consequences TGF-beta TGF-beta QSOX1 QSOX1 TGF-beta->QSOX1 induces expression Loss of Nkx3.1 Loss of Nkx3.1 Loss of Nkx3.1->QSOX1 upregulates expression (in prostate cancer) Disulfide Disulfide Bond Formation QSOX1->Disulfide H2O2 Hydrogen Peroxide (H2O2) Production QSOX1->H2O2 MMPs Matrix Metalloproteinases (MMPs) Activation QSOX1->MMPs EGFR EGFR Signaling Termination QSOX1->EGFR SBI183 This compound SBI183->QSOX1 inhibits ECM Extracellular Matrix (ECM) (Laminin, Fibronectin) Invasion Increased Tumor Cell Invasion & Migration ECM->Invasion Disulfide->ECM promotes deposition & remodeling ROS Increased Reactive Oxygen Species (ROS) H2O2->ROS ROS->Invasion promotes motility Genetic Potential Genetic Instability ROS->Genetic MMPs->Invasion NRF2 NRF2 Activation Inhibition EGFR->NRF2

Figure 2: Simplified signaling pathway of QSOX1 and the inhibitory action of this compound.

As depicted in the diagram, upstream factors such as TGF-β can induce the expression of QSOX1. In prostate cancer, the loss of the tumor suppressor Nkx3.1 has also been linked to increased QSOX1 levels. Once expressed and secreted, QSOX1 catalyzes the formation of disulfide bonds in extracellular matrix proteins like laminin (B1169045) and fibronectin, promoting their deposition and remodeling. This process is crucial for creating a microenvironment that supports tumor cell invasion and migration. A byproduct of QSOX1's enzymatic activity is the production of hydrogen peroxide (H₂O₂), which increases the levels of reactive oxygen species (ROS). Elevated ROS can contribute to genetic instability and also promote cell motility. Furthermore, QSOX1 has been shown to influence the activity of matrix metalloproteinases (MMPs) and can impact cellular signaling pathways, such as by promoting the termination of EGFR signaling and inhibiting the activation of the antioxidant transcription factor NRF2. This compound, by inhibiting QSOX1, effectively blocks these downstream pathways, thereby reducing tumor cell invasion and proliferation.

Conclusion

This compound is a valuable research tool for investigating the role of QSOX1 in cancer biology. To ensure the integrity of experimental data, it is essential to handle and store this compound appropriately. Storing aliquots of this compound in anhydrous DMSO at -20°C is a reliable method for maintaining its stability for up to six months. For experiments that are particularly sensitive or extend beyond this timeframe, it is best practice to conduct a stability assessment using the protocol outlined in this document. By understanding the stability profile of this compound and its mechanism of action through the QSOX1 signaling pathway, researchers can confidently utilize this inhibitor to advance our understanding of cancer and develop novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SBI-183 Treatment for Anti-Invasive Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SBI-183 to achieve maximal anti-invasive effects in cancer cell models. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to facilitate effective experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anti-invasive effects?

A1: this compound is recognized as an inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1).[1][2][3] QSOX1 is an enzyme that is overexpressed in many types of tumors and plays a role in the formation of disulfide bonds in proteins.[2][3] By inhibiting QSOX1, this compound can suppress tumor growth and invasion.[2][3] While VDAC1 is a critical regulator of mitochondrial function and is implicated in cancer cell metabolism and invasion, the direct interaction of this compound with VDAC1 is not well-established in the current literature. The anti-invasive effects of this compound are more directly attributed to its inhibition of QSOX1, which can influence the tumor microenvironment and cellular metabolism, processes in which VDAC1 also plays a significant role.[4]

Q2: How do I determine the optimal concentration of this compound for my cell line?

A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. A starting point for concentration ranges can be from 0.1 µM to 50 µM.[1] Key considerations include:

  • Cell Viability: Assess cell viability using assays like MTT or trypan blue exclusion to ensure the anti-invasive effects are not due to general cytotoxicity.

  • Literature Review: Check for published studies that have used this compound in similar cell lines.

  • Pilot Experiments: Conduct small-scale pilot studies with a broad range of concentrations to narrow down the effective range for your experiments.

Q3: What is the recommended duration for this compound treatment to observe an anti-invasive effect?

A3: The optimal treatment duration will vary depending on the cell line's doubling time and invasive capacity. A time-course experiment is essential. Generally, treatment times for in vitro invasion assays can range from 24 to 72 hours.[5][6] For longer-term 3D spheroid assays, treatment can extend for several days (e.g., 4-8 days).[1] It is crucial to monitor the experiment over time to capture the maximal effect before secondary effects, such as cell death or overgrowth of controls, confound the results.

Q4: What are the appropriate controls for an this compound invasion assay?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO). This accounts for any effects of the vehicle on cell invasion.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell invasion.

  • Positive Control (Optional but Recommended): A known inhibitor of cell invasion for your specific cell line to validate the assay setup.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable anti-invasive effect with this compound treatment. 1. This compound concentration is too low.2. Treatment duration is too short.3. The cell line is not sensitive to this compound.4. This compound has degraded.1. Perform a dose-response experiment to determine the optimal concentration.2. Conduct a time-course experiment to identify the optimal treatment duration.3. Verify QSOX1 expression in your cell line; low or absent expression may lead to insensitivity.4. Ensure proper storage of this compound and prepare fresh solutions for each experiment.
High variability between replicate wells. 1. Inconsistent cell seeding density.2. Uneven Matrigel coating.3. Pipetting errors.4. "Edge effects" in the multi-well plate.1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Follow the Matrigel coating protocol carefully to ensure a uniform layer.3. Use calibrated pipettes and be consistent with your technique.4. Avoid using the outermost wells of the plate, as they are more prone to evaporation.
Significant cell death observed in this compound treated wells. 1. This compound concentration is too high, leading to cytotoxicity.2. The treatment duration is too long.1. Perform a viability assay (e.g., MTT, trypan blue) in parallel with the invasion assay to distinguish between anti-invasive and cytotoxic effects. Lower the concentration if significant cell death is observed.2. Shorten the treatment duration.
Control cells show low invasion. 1. The chemoattractant is not effective.2. The Matrigel layer is too thick.3. The incubation time is too short.1. Use a chemoattractant known to be effective for your cell line (e.g., FBS, specific growth factors).2. Optimize the Matrigel concentration and volume to create a thinner barrier.3. Increase the incubation time to allow for sufficient invasion.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
786-ORenal Cell Carcinoma4.6
RCJ-41T2Renal Cell Carcinoma3.9
MDA-MB-231Triple-Negative Breast Cancer2.4
A549Lung AdenocarcinomaNot specified
MIA PaCa2Pancreatic Ductal AdenocarcinomaNot specified
Data compiled from MedchemExpress and other sources.[1]

Table 2: Example Time-Course and Dose-Response Data for an Invasion Assay

TreatmentConcentration (µM)24 hours (% Invasion)48 hours (% Invasion)72 hours (% Invasion)
Vehicle Control-100 ± 8100 ± 12100 ± 15
This compound185 ± 770 ± 965 ± 11
This compound560 ± 545 ± 630 ± 8
This compound1040 ± 625 ± 515 ± 4
Note: This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Dose-Response Matrigel Invasion Assay

This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting cancer cell invasion.

Materials:

  • Cancer cell line of interest

  • This compound

  • DMSO (or appropriate solvent)

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (with serum as chemoattractant)

  • Cotton swabs

  • Methanol (B129727) (for fixation)

  • Crystal Violet staining solution

  • Microscope

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium (typically 1:3 to 1:8 dilution). Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts. Incubate at 37°C for at least 1-2 hours to allow for solidification.

  • Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 18-24 hours. Harvest cells and resuspend in serum-free medium at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL.

  • Assay Setup:

    • Add 500-700 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.

    • Prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control.

    • Add 200 µL of the cell suspension to the upper chamber of each insert.

    • Add the different concentrations of this compound and the vehicle control to the respective upper chambers.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Staining and Quantification:

    • Carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.

    • Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.1% Crystal Violet for 10-20 minutes.

    • Gently wash the inserts with water.

    • Allow the inserts to air dry.

    • Count the number of invaded cells in several random fields of view using a microscope.

    • Calculate the percentage of invasion relative to the vehicle control.

Protocol 2: Time-Course Invasion Assay

This protocol is designed to determine the optimal duration of this compound treatment.

Procedure:

  • Follow steps 1-3 from Protocol 1, using the optimal concentration of this compound determined from the dose-response assay.

  • Incubation and Time Points: Set up multiple identical plates. At designated time points (e.g., 12, 24, 48, 72 hours), terminate the experiment for one plate.

  • Staining and Quantification: Follow step 5 from Protocol 1 for each time point.

  • Data Analysis: Plot the percentage of invasion against time for both the this compound treated and vehicle control groups to identify the time point with the maximum inhibitory effect.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_matrigel Coat Transwell Inserts with Matrigel add_chemo Add Chemoattractant to Lower Chamber prep_matrigel->add_chemo prep_cells Prepare Cell Suspension (Serum-starved) seed_cells Seed Cells in Upper Chamber prep_cells->seed_cells add_chemo->seed_cells add_sbi183 Add this compound / Vehicle Control seed_cells->add_sbi183 incubate Incubate (Time-course or Dose-response) add_sbi183->incubate remove_noninvaded Remove Non-invaded Cells incubate->remove_noninvaded fix_stain Fix and Stain Invaded Cells remove_noninvaded->fix_stain quantify Quantify Invasion fix_stain->quantify

Caption: Experimental workflow for optimizing this compound treatment in a Matrigel invasion assay.

signaling_pathway SBI183 This compound QSOX1 QSOX1 SBI183->QSOX1 inhibits ECM Extracellular Matrix Remodeling QSOX1->ECM promotes Metabolism Cellular Metabolism QSOX1->Metabolism influences CellInvasion Cell Invasion ECM->CellInvasion facilitates Metabolism->CellInvasion VDAC1 VDAC1 MitoFunction Mitochondrial Function VDAC1->MitoFunction regulates MitoFunction->CellInvasion MitoFunction->Metabolism

References

SBI-183 Technical Support Center: Mitigating Potential Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SBI-183. This resource is designed for researchers, scientists, and drug development professionals to address potential concerns regarding the cytotoxicity of this compound in primary cell cultures. While preclinical studies indicate a high degree of selectivity for cancer cells over normal primary cells, this guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1).[1][2][3] QSOX1 is an enzyme that plays a crucial role in the formation of disulfide bonds in proteins, a process essential for proper protein folding and stability. It is often overexpressed in various cancer types and is involved in tumor growth and invasion.[4][5] this compound works by binding to and inhibiting the enzymatic activity of QSOX1.[2]

Q2: Is this compound cytotoxic to primary cells?

Current research indicates that this compound is generally not cytotoxic to normal, non-malignant primary cells at concentrations effective against cancer cells. Studies have shown that this compound does not kill fibroblasts or rapidly proliferating peripheral blood mononuclear cells (PBMCs).[1][2][6] This suggests a favorable safety profile for primary cell-based research.

Q3: Why might I be observing cytotoxicity in my primary cells treated with this compound?

If you are observing unexpected cytotoxicity, it is more likely due to experimental variables rather than a direct toxic effect of this compound on primary cells. Potential causes include:

  • High Concentrations: Exceeding the recommended concentration range may lead to off-target effects.

  • Cell Type Specific Sensitivity: While generally safe, certain specialized primary cell types might have a higher dependence on QSOX1 activity for normal function.

  • Suboptimal Cell Culture Conditions: Stressed cells are more susceptible to any experimental manipulation.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can mimic cytotoxic effects.

  • Reagent Quality: The purity of this compound and the quality of cell culture reagents are critical.

Q4: What are the known functions of QSOX1 in normal primary cells?

In normal primary cells, particularly fibroblasts, QSOX1 is involved in the proper incorporation of laminin (B1169045) and other components into the extracellular matrix (ECM).[7] This is important for cell adhesion, migration, and tissue organization.

Troubleshooting Guide: Addressing Unexpected Cytotoxicity

If you encounter unexpected cytotoxicity in your primary cell experiments with this compound, follow this step-by-step troubleshooting guide.

Step 1: Rule out Contamination

Contamination is a frequent cause of cell death in culture.

  • Visual Inspection: Check for turbidity, color change in the medium, and filamentous structures (fungi) or small, motile particles (bacteria) under the microscope.

  • Mycoplasma Testing: Mycoplasma is a common, often invisible contaminant that can affect cell health. Use a reliable mycoplasma detection kit.

Troubleshooting Contamination
Observation
Cloudy medium, rapid pH drop (yellow color)
Filamentous growth, spores
Cells appear unhealthy, but no visible contaminants
Step 2: Optimize this compound Concentration and Exposure Time

Even for compounds with a high therapeutic index, excessively high concentrations or prolonged exposure can be detrimental.

  • Perform a Dose-Response Curve: If you haven't already, determine the IC50 (or EC50) of this compound in your specific primary cell type. This will help you identify a non-toxic working concentration.

  • Reduce Exposure Time: Consider shorter incubation periods. For some applications, the desired biological effect may be achieved before any potential cytotoxic effects manifest.

This compound Concentration and Exposure Optimization
Parameter
Concentration Range
Exposure Duration
Step 3: Evaluate and Optimize Cell Culture Conditions

Healthy, robust primary cells are more resilient to experimental treatments.

  • Media and Supplements: Ensure you are using the recommended medium and supplements for your specific primary cell type.

  • Serum Concentration: Serum proteins can sometimes bind to small molecules, reducing their effective concentration and potential toxicity. Experiment with different serum concentrations (e.g., 5%, 10%, 20%).[8]

  • Cell Density: Both very low and very high cell densities can stress cells. Ensure you are seeding your cells at an optimal density.

Step 4: Consider Co-treatment with Protective Agents

If you suspect a specific mechanism of stress, co-treatment with a protective agent may be beneficial.

  • Antioxidants: If there is a concern that inhibition of QSOX1 might lead to oxidative stress in your specific cell type, co-treatment with an antioxidant like N-acetylcysteine (NAC) could be tested.[8]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity Profile of this compound using an MTT Assay

This protocol will help you establish a dose-response curve for this compound in your primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle control (DMSO at the same concentration as your highest this compound treatment).

  • Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Example MTT Assay Data Interpretation
This compound Concentration (µM)
0 (Vehicle)**
1
5
10
20
50

*This is hypothetical data for illustrative purposes.

Visualizations

QSOX1_Pathway cluster_extracellular Extracellular Space cluster_inhibition Inhibition Protein_SH Protein (Reduced) -SH HS- QSOX1 QSOX1 Protein_SH->QSOX1 Substrate Protein_SS Protein (Oxidized) -S-S- QSOX1->Protein_SS Catalyzes Disulfide Bond Formation H2O2 H₂O₂ QSOX1->H2O2 O2 O₂ O2->QSOX1 SBI183 This compound SBI183->QSOX1 Inhibits

Caption: Mechanism of QSOX1 inhibition by this compound.

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Unexpected phenotypic changes in cells treated with SBI-183

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SBI-183. Our goal is to help you navigate unexpected phenotypic changes and other common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is an orally active small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1).[1][2][3] QSOX1 is an enzyme that is overexpressed in several types of tumors and plays a role in protein folding through the formation of disulfide bonds.[4] By inhibiting the enzymatic activity of QSOX1, this compound has been shown to suppress the proliferation and invasion of various cancer cell lines.[1][5]

Q2: I'm observing a decrease in cell proliferation and invasion. Is this expected?

Yes, this is the expected phenotype for cancer cells treated with this compound. Published studies have demonstrated that this compound inhibits the proliferation and invasion of renal, breast, lung, and pancreatic cancer cell lines.[1][3][5]

Q3: My non-cancerous cell line is showing signs of toxicity or reduced viability after this compound treatment. Is this expected?

This is an unexpected observation. Studies have shown that this compound does not significantly affect the viability of non-malignant cells, such as fibroblasts and peripheral blood mononuclear cells (PBMCs).[5] If you are observing toxicity in your non-cancerous cell line, please refer to the troubleshooting guide below.

Q4: I am seeing unexpected changes in cell morphology that are not characteristic of apoptosis after treating my cells with this compound. What could be the cause?

Unexpected morphological changes could be due to several factors, including off-target effects of the compound, cellular stress responses, or issues with the experimental setup. It is recommended to perform a thorough analysis of cellular markers and consult the troubleshooting guide for further steps.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Non-Cancerous Cell Lines

If you observe a decrease in viability in your non-cancerous control cell lines, consider the following troubleshooting steps:

  • Confirm Compound Purity and Concentration: Ensure the purity of your this compound stock and verify the final concentration used in your experiments.

  • Check for Solvent Toxicity: Run a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to rule out solvent-induced toxicity.

  • Assess Cell Line Health: Ensure your control cell line is healthy, free from contamination (e.g., mycoplasma), and within a low passage number.

  • Titrate the Compound: Perform a dose-response curve to determine if the observed toxicity is concentration-dependent. It's possible your specific cell line is more sensitive to the compound.

Issue 2: Unexpected Changes in Cell Morphology

For morphological changes not consistent with the known effects of this compound, the following workflow is recommended:

  • Detailed Morphological Analysis: Characterize the morphological changes using high-resolution microscopy. Look for alterations in cell size, shape, adhesion, and cytoskeletal organization.

  • Investigate Off-Target Effects: Consider the possibility of off-target effects. A literature search for off-target activities of similar chemical scaffolds may provide insights.

  • Analyze Key Signaling Pathways: Investigate signaling pathways that could be responsible for the observed morphological changes. For example, pathways involved in cytoskeletal dynamics or cell adhesion.

  • Control Experiments: Include appropriate positive and negative controls in your experiments to validate your findings.

Quantitative Data Summary

ParameterCell LineValueReference
IC50 786-O (Renal Cancer)4.6 µM[1][2]
RCJ-41T2 (Renal Cancer)3.9 µM[1][2]
MDA-MB-231 (Breast Cancer)2.4 µM[1][2]
Kd QSOX120 µM[1][2][3]

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control for 24, 48, and 72 hours.

  • Reagent Addition: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values.

Invasion Assay
  • Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (e.g., Boyden chambers) according to the manufacturer's protocol.

  • Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium containing this compound or vehicle control.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.

Visualizations

SBI183_Mechanism_of_Action cluster_Extracellular Extracellular Matrix cluster_Cell Cell Protein Substrate Protein Substrate QSOX1 QSOX1 Protein Substrate->QSOX1 Binds to Disulfide Bond Formation Disulfide Bond Formation QSOX1->Disulfide Bond Formation Catalyzes This compound This compound This compound->QSOX1 Inhibits Inhibition Inhibition

Caption: Mechanism of action of this compound as a QSOX1 inhibitor.

Troubleshooting_Workflow cluster_Cytotoxicity Troubleshooting Cytotoxicity cluster_Morphology Troubleshooting Morphology start Unexpected Phenotypic Change Observed is_cytotoxic Is it Unexpected Cytotoxicity? start->is_cytotoxic is_morphological Is it an Unexpected Morphological Change? is_cytotoxic->is_morphological No check_purity Check Compound Purity & Concentration is_cytotoxic->check_purity Yes analyze_morphology Detailed Morphological Analysis is_morphological->analyze_morphology Yes end Identify Cause of Anomaly is_morphological->end No check_solvent Run Vehicle Control check_purity->check_solvent check_cells Assess Cell Health check_solvent->check_cells titrate Perform Dose-Response check_cells->titrate titrate->end check_off_target Investigate Off-Target Effects analyze_morphology->check_off_target analyze_pathways Analyze Signaling Pathways check_off_target->analyze_pathways run_controls Include Proper Controls analyze_pathways->run_controls run_controls->end

Caption: Troubleshooting workflow for unexpected phenotypic changes.

References

SBI-183 degradation in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of SBI-183 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1).[1][2][3][4] QSOX1 is an enzyme that catalyzes the formation of disulfide bonds in proteins.[4] By inhibiting QSOX1, this compound can suppress the proliferative and invasive phenotype of various cancer cell lines, including renal, breast, lung, and pancreatic cancer cells.[1][3][5] It has been shown to inhibit tumor growth in xenograft mouse models.[1][3][4]

Q2: What are the common causes of small molecule degradation in cell culture media?

The degradation of small molecules, such as this compound, in cell culture media can be attributed to several factors:

  • Chemical Degradation: The aqueous and physiological pH environment of cell culture media can lead to the chemical breakdown of compounds through processes like hydrolysis, oxidation, or photolysis.[6]

  • Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[7] Additionally, the cells themselves can metabolize the compound into inactive forms.[6]

  • Adsorption to Labware: Small molecules can non-specifically bind to the plastic surfaces of cell culture plates, tubes, and pipette tips, reducing the effective concentration in the media.[6][8]

  • Precipitation: The compound's solubility in the cell culture media may be limited, causing it to precipitate out of solution over time.[6]

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO or ethanol.[1][9] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below.[7][8] When preparing working solutions for cell culture experiments, thaw an aliquot and dilute it in the cell culture medium immediately before use.[9] The final concentration of the organic solvent in the cell culture should be kept low (typically <0.5% for DMSO) to avoid solvent-induced toxicity.[6]

Troubleshooting Guide

Issue 1: I am observing a loss of this compound activity in my cell culture experiments over time.

  • Possible Cause: this compound may be degrading in the cell culture medium.

  • Suggested Solution:

    • Assess Stability: Perform a stability study by incubating this compound in the cell culture medium (with and without cells) over the time course of your experiment. Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the parent compound using HPLC or LC-MS/MS.[6]

    • Prepare Fresh Solutions: Prepare fresh working solutions of this compound in cell culture media immediately before each experiment.[6]

    • Consider a Simpler System: To determine the inherent stability of this compound, test its stability in a simpler aqueous buffer like PBS at 37°C.[8]

Issue 2: My experimental results with this compound are highly variable between replicates.

  • Possible Cause: Inconsistent sample handling, issues with the analytical method, or incomplete solubilization of this compound can lead to variability.[8]

  • Suggested Solution:

    • Ensure Complete Dissolution: Vortex the stock and working solutions thoroughly to ensure this compound is completely dissolved.

    • Standardize Procedures: Ensure precise and consistent timing for sample collection and processing.[8]

    • Use Low-Binding Plastics: To minimize adsorption of the compound to labware, use low-protein-binding plates and pipette tips.[8]

    • Validate Analytical Method: If using HPLC or LC-MS/MS, validate the method for linearity, precision, and accuracy.[8]

Issue 3: I am not observing any biological effect of this compound, even at high concentrations.

  • Possible Cause: The compound may be highly unstable in your specific experimental medium, or it could be precipitating out of solution.

  • Suggested Solution:

    • Confirm Compound Activity: If possible, test the activity of your this compound stock in a cell-free enzymatic assay to confirm its potency.

    • Check for Precipitation: Visually inspect the cell culture wells for any signs of compound precipitation. You can also centrifuge a sample of the medium and analyze the supernatant for the compound concentration.

    • Evaluate Solubility: The solubility of a compound can be affected by the pH and salt concentration of the buffer. Consider preparing this compound in a different buffer system or in the complete cell culture medium, as proteins and other components can aid in solubility.[9]

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using HPLC or LC-MS/MS.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile, low-protein-binding microcentrifuge tubes or 24-well plates

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

  • Cold acetonitrile (B52724) with an internal standard

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution in your cell culture medium to the final desired working concentration (e.g., 10 µM). Prepare separate working solutions for media with and without serum if applicable.[8]

  • Incubation:

    • Aliquot 1 mL of the working solution into triplicate wells of a 24-well low-protein-binding plate for each condition.[8]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[8]

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[8]

    • The 0-hour time point should be collected immediately after adding the working solution.[8]

  • Sample Preparation:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract the compound.[8]

    • Vortex the samples for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.[8]

    • Transfer the supernatant to HPLC vials for analysis.[8]

  • Analysis:

    • Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of this compound.

    • Calculate the peak area ratio of this compound to the internal standard for each sample.[8]

  • Data Analysis:

    • Determine the percentage of this compound remaining at each time point by comparing the peak area ratio to that of the 0-hour time point.[8]

Data Presentation

Table 1: this compound Degradation in Cell Culture Media Over Time

Time Point (Hours)This compound Concentration (µM) - Media Only% Remaining - Media OnlyThis compound Concentration (µM) - Media + Cells% Remaining - Media + Cells
0100100
2
8
24
48
72

Visualizations

QSOX1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_inhibition cluster_downstream Downstream Effects Reduced_Protein Reduced Protein (with free thiols) QSOX1 QSOX1 Reduced_Protein->QSOX1 Substrate Oxidized_Protein Oxidized Protein (with disulfide bond) Protein_Folding Protein Folding & Secretion Oxidized_Protein->Protein_Folding QSOX1->Oxidized_Protein Catalyzes H2O2 H₂O₂ QSOX1->H2O2 Byproduct O2 O₂ O2->QSOX1 SBI_183 This compound SBI_183->QSOX1 Inhibits ECM_Modification Extracellular Matrix Modification Protein_Folding->ECM_Modification Cell_Proliferation Cell Proliferation ECM_Modification->Cell_Proliferation Cell_Invasion Cell Invasion ECM_Modification->Cell_Invasion Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Cell_Invasion->Tumor_Growth

Caption: Conceptual signaling pathway of QSOX1 and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock Prepare 10 mM This compound Stock in DMSO Prepare_Working Dilute Stock to Working Concentration in Media Prepare_Stock->Prepare_Working Incubate Incubate at 37°C, 5% CO₂ Prepare_Working->Incubate Collect_Samples Collect Aliquots at Time Points (0, 2, 8, 24, 48h) Incubate->Collect_Samples Extract_Compound Protein Precipitation & Compound Extraction (Acetonitrile + IS) Collect_Samples->Extract_Compound Analyze Analyze by HPLC or LC-MS/MS Extract_Compound->Analyze Calculate Calculate % Remaining vs. Time 0 Analyze->Calculate

Caption: Experimental workflow for assessing this compound stability in cell culture media.

References

Adjusting SBI-183 concentration for different cell densities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the QSOX1 inhibitor, SBI-183. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation, with a focus on adjusting this compound concentration for varying cell densities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1).[1][2] QSOX1 is an enzyme that is overexpressed in several types of cancer and plays a role in the formation of disulfide bonds in proteins, which is important for protein folding and stability.[3][4][5] By inhibiting the enzymatic activity of QSOX1, this compound can suppress the growth and invasive capabilities of tumor cells.[1][6][7]

Q2: What is the recommended starting concentration for this compound in a new experiment?

A2: The optimal concentration of this compound is cell-line dependent. For a novel experiment, it is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). A broad starting range, for instance, from 0.1 µM to 100 µM, is advisable to capture the dynamic range of the inhibitor's effect. Published studies have shown IC50 values for cell viability to be 4.6 µM in 786-O cells, 3.9 µM in RCJ-41T2 cells, and 2.4 µM in MDA-MB-231 cells.[8] For proliferation assays, concentrations between 0.625 µM and 20 µM have been used, and for invasion assays, a range of 2.5 µM to 20 µM has been effective.[1]

Q3: How does cell density affect the potency of this compound?

A3: Cell density can significantly influence the apparent potency of a small molecule inhibitor.[9][10][11] Higher cell densities can lead to increased resistance to therapeutic agents, resulting in a higher IC50 value.[9][10] This can be due to factors such as altered cell metabolism, increased cell-cell contact, and changes in the tumor microenvironment.[9] Therefore, it is crucial to optimize the concentration of this compound for your specific experimental cell density.

Q4: How should I prepare and store this compound?

A4: For in vitro experiments, this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to ensure the final concentration of DMSO in your cell culture medium is low (e.g., ≤ 0.5%) to avoid solvent toxicity. Aliquoting the stock solution and storing it at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound at expected concentrations. 1. Cell density is too high, leading to reduced inhibitor effectiveness. 2. The chosen cell line is not sensitive to QSOX1 inhibition. 3. The inhibitor has degraded due to improper storage or handling. 4. The experimental endpoint is not sensitive to QSOX1 inhibition.1. Perform a dose-response experiment at your specific cell density to determine the optimal concentration (see Experimental Protocol below). 2. Confirm QSOX1 expression in your cell line. 3. Prepare a fresh stock solution of this compound. 4. Consider a more direct measure of QSOX1 activity or a downstream signaling event.
High levels of cell death observed even at low concentrations. 1. The cell line is particularly sensitive to this compound. 2. Off-target effects of the inhibitor at the tested concentrations. 3. Solvent toxicity.1. Perform a dose-response curve starting from a much lower concentration range (e.g., nanomolar). 2. Lower the concentration of this compound and/or reduce the incubation time. 3. Ensure the final DMSO concentration is non-toxic to your cells and include a vehicle-only control.
Inconsistent results between experiments. 1. Variation in cell seeding density between experiments. 2. Inconsistent inhibitor concentration or preparation. 3. Cells are at different growth phases.1. Standardize your cell seeding protocol to ensure consistent cell density. 2. Prepare fresh dilutions of this compound from a single, quality-controlled stock for each experiment. 3. Ensure cells are in the exponential growth phase at the start of the experiment.

Quantitative Data Summary

The following table summarizes published concentration data for this compound in various in vitro assays.

Cell Line Assay Type Concentration Range IC50 Reference
786-OViability0.076 nM - 40 µM (72h)4.6 µM[1][8]
RCJ-41T2Viability0.076 nM - 40 µM (72h)3.9 µM[1][8]
MDA-MB-231Viability0.076 nM - 40 µM (72h)2.4 µM[1][8]
786-O, RCJ-41T2, MDA-MB-231, A549, MIA PaCa₂Proliferation0.625 - 20 µM (5 days)-[1]
786-O, RCJ-41T2, MDA-MB-231, A549, MIA PaCa₂Invasion (2D & 3D)2.5 - 20 µM (4-8 days)-[1]
rQSOX1 (recombinant)Enzymatic Activity6.25 - 50 µM (15 min)-[1]

Experimental Protocols

Protocol: Determining the Optimal this compound Concentration for a Specific Cell Density

This protocol outlines a method to determine the IC50 of this compound at different cell seeding densities.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Prepare single-cell suspensions of your chosen cell line at three different densities (e.g., low, medium, and high). The optimal densities will depend on the proliferation rate of your cell line and the duration of the assay. b. Seed 100 µL of each cell suspension into different sets of wells in a 96-well plate. Include wells for no-cell controls (medium only). c. Incubate the plates overnight to allow for cell attachment.

  • Inhibitor Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations (e.g., from 200 µM down to 0.1 µM).

  • Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound working concentrations to the respective wells for each cell density group. c. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) for each cell density. d. Incubate the plate for a duration relevant to your experimental question (e.g., 48, 72, or 96 hours).

  • Cell Viability Assay: a. At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: a. Subtract the average background reading from the no-cell control wells. b. Normalize the data for each cell density group to the vehicle control (set as 100% viability). c. Plot the percent viability against the logarithm of the this compound concentration for each cell density. d. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each cell density.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare cell suspensions (Low, Medium, High Density) seed_plate Seed cells in 96-well plate prep_cells->seed_plate prep_sbi183 Prepare serial dilutions of this compound add_treatment Add this compound and vehicle controls prep_sbi183->add_treatment seed_plate->add_treatment incubate Incubate for desired duration add_treatment->incubate viability_assay Perform cell viability assay incubate->viability_assay read_plate Measure absorbance/luminescence viability_assay->read_plate normalize_data Normalize data to vehicle control read_plate->normalize_data plot_curve Plot dose-response curves normalize_data->plot_curve calc_ic50 Calculate IC50 for each cell density plot_curve->calc_ic50

Caption: Experimental workflow for optimizing this compound concentration at different cell densities.

qsox1_pathway qsox1 QSOX1 disulfide Oxidized Protein Disulfide (-S-S-) qsox1->disulfide Catalyzes sbi183 This compound sbi183->qsox1 Inhibits thiols Reduced Protein Thiols (-SH HS-) thiols->qsox1 Substrate ecm Extracellular Matrix (ECM) Protein Folding & Assembly disulfide->ecm invasion Tumor Cell Invasion & Proliferation ecm->invasion

Caption: Simplified signaling pathway showing this compound inhibition of QSOX1.

References

Validation & Comparative

Comparing the efficacy of SBI-183 and Ebselen as QSOX1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of SBI-183 and Ebselen as Quiescin Sulfhydryl Oxidase 1 (QSOX1) Inhibitors

Introduction to QSOX1 in Oncology

Quiescin Sulfhydryl Oxidase 1 (QSOX1) is an enzyme that catalyzes the formation of disulfide bonds in proteins, a critical process for proper protein folding and function.[1][2] In numerous cancer types, QSOX1 is overexpressed and has been linked to tumor growth, invasion, and metastasis.[1][2][3][4][5] The enzymatic activity of QSOX1 is crucial for its role in promoting cancer progression, making it a promising therapeutic target.[3][6] This guide provides a comparative overview of two small molecule inhibitors of QSOX1: this compound and Ebselen, with a focus on their efficacy and the experimental data supporting their mechanisms of action.

Overview of this compound and Ebselen

This compound is a novel, orally active small molecule inhibitor of QSOX1 identified through high-throughput screening.[1][2][7] It has been shown to suppress the growth and invasion of various cancer cell lines and reduce tumor growth in preclinical xenograft models.[1][2][7][8][9]

Ebselen is a synthetic organoselenium compound that was also identified as a QSOX1 inhibitor through high-throughput screening.[3][4][5] It exhibits anti-neoplastic properties by inhibiting QSOX1 enzymatic activity, thereby reducing tumor cell growth and invasion.[3][4][5][10]

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the key quantitative data on the efficacy of this compound and Ebselen as QSOX1 inhibitors.

ParameterThis compoundEbselenSource
Binding Affinity (Kd) 20 µMNot Reported[7][8][9]
QSOX1 Enzymatic Inhibition (IC50) Dose-dependent inhibition observed5.4 µM[1][3]
Cell Viability (IC50) 786-O: 4.6 µM RCJ-41T2: 3.9 µM MDA-MB-231: 2.4 µMGenerally a poor inhibitor of cell growth in kidney cancer cell lines, but significant inhibition in pancreatic cell lines at 10-15 µM.[1][6]
Tumor Cell Invasion Inhibition Dose-dependent inhibition in 2D and 3D models.Dose-dependent inhibition. At 5 µM: - BXPC3: 85% reduction - 786-O: 89% reduction - UOK117: 40% reduction[1][3]
In Vivo Efficacy Inhibits tumor growth in two independent human xenograft mouse models of renal cell carcinoma.58% reduction in tumor growth in mice with human pancreatic tumor xenografts.[1][3][4][5]
Mechanism of Action Appears to be a non-covalent inhibitor.Covalently binds to C165 and C237 of QSOX1.[1][3][4][5]

Experimental Protocols

QSOX1 Enzymatic Activity Assay

This assay is used to determine the inhibitory effect of compounds on the enzymatic activity of recombinant QSOX1 (rQSOX1).

  • Reagents:

    • Recombinant QSOX1 (rQSOX1)

    • Dithiothreitol (DTT) as a substrate

    • Horseradish peroxidase (HRP)

    • Homovanillic acid (HVA)

    • Phosphate-buffered saline (PBS), pH 7.5

  • Procedure:

    • A reaction mixture is prepared containing 150 µM DTT, 150 nM rQSOX1, 1.4 µM HRP, and 1 mM HVA in PBS.[1]

    • The inhibitor (this compound or Ebselen) is added at various concentrations.

    • The reaction is initiated by the addition of the DTT substrate.

    • QSOX1 oxidizes DTT, producing hydrogen peroxide (H₂O₂).

    • HRP uses the H₂O₂ to dimerize HVA, resulting in a fluorescent product that can be measured at an excitation of 320 nm and an emission of 420 nm.[1]

    • A decrease in fluorescence indicates inhibition of QSOX1 activity.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Procedure:

    • Cancer cell lines are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the inhibitor (e.g., 0.076 nM to 40 µM for this compound) or vehicle control for 72 hours.[1]

    • CellTiter-Glo® reagent is added to each well.

    • The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.[1]

    • The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the vehicle control.

Tumor Cell Invasion Assay (Modified Boyden Chamber/Matrigel Invasion Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

  • Procedure:

    • Transwell inserts with a porous membrane coated with Matrigel are placed in a 24-well plate.

    • Cancer cells are seeded in the upper chamber in serum-free media containing the inhibitor or vehicle control.

    • The lower chamber contains a chemoattractant, such as fetal bovine serum.

    • After a specific incubation period (e.g., 20 hours), non-invading cells on the upper surface of the membrane are removed.[3]

    • Cells that have invaded through the Matrigel and are on the lower surface of the membrane are fixed, stained, and counted.

    • A reduction in the number of invading cells in the presence of the inhibitor indicates its anti-invasive properties.

Visualizations

QSOX1_Inhibition_Pathway cluster_Inhibitor Inhibitor Action cluster_Process Cellular Processes SBI183 This compound (Non-covalent) QSOX1 QSOX1 Enzyme SBI183->QSOX1 Inhibition Ebselen Ebselen (Covalent) Ebselen->QSOX1 Inhibition Disulfide_Bond Disulfide Bond Formation QSOX1->Disulfide_Bond Catalyzes Cell_Proliferation Tumor Cell Proliferation QSOX1->Cell_Proliferation Cell_Invasion Tumor Cell Invasion QSOX1->Cell_Invasion ECM_Remodeling ECM Remodeling Disulfide_Bond->ECM_Remodeling ECM_Remodeling->Cell_Invasion

Caption: Mechanism of QSOX1 inhibition by this compound and Ebselen leading to reduced tumor progression.

Experimental_Workflow cluster_invitro In Vitro Assays start Start: Identify Potential QSOX1 Inhibitors screen High-Throughput Screening (e.g., Enzymatic Assay) start->screen invitro In Vitro Characterization screen->invitro invivo In Vivo Efficacy Studies invitro->invivo enzymatic Enzymatic Activity (IC50) end Comparative Analysis and Lead Selection invivo->end binding Binding Affinity (Kd) viability Cell Viability (IC50) invasion Invasion Assay

Caption: General experimental workflow for the evaluation and comparison of QSOX1 inhibitors.

Summary and Conclusion

Both this compound and Ebselen have demonstrated efficacy as inhibitors of QSOX1, leading to reduced tumor cell proliferation and invasion in preclinical models.

  • This compound appears to be a more specific non-covalent inhibitor with a defined binding affinity. It has shown potent anti-proliferative effects across several cancer cell lines at low micromolar concentrations.

  • Ebselen acts as a covalent inhibitor and has also shown significant anti-invasive effects. However, its impact on cell viability appears to be more cell-type dependent.

The choice between these inhibitors for further research and development may depend on the specific cancer type being targeted and the desired pharmacological profile. The detailed experimental data and protocols provided in this guide offer a foundation for researchers to make informed decisions in the study of QSOX1 inhibition.

References

A Head-to-Head Battle in Cancer Research: Small Molecule Inhibitor SBI-183 Versus Genetic Knockdown of QSOX1

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing quest to develop effective cancer therapies, targeting the enzyme Quiescin sulfhydryl oxidase 1 (QSOX1) has emerged as a promising strategy. This multi-domain disulfide catalyst, often overexpressed in various tumors, plays a pivotal role in tumor cell invasion and migration.[1][2] Two primary methods for disrupting QSOX1 function are at the forefront of research: the use of the small molecule inhibitor SBI-183 and the genetic approach of short hairpin RNA (shRNA) knockdown. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Both this compound, an orally active inhibitor of QSOX1, and QSOX1 shRNA knockdown have demonstrated the ability to suppress the proliferative and invasive phenotypes of cancer cells.[3][4] While this compound acts by directly binding to and inhibiting the enzymatic activity of the QSOX1 protein, shRNA knockdown prevents the synthesis of the protein altogether by silencing its gene expression.[5][6] The resulting functional outcomes are remarkably similar, leading to reduced tumor growth and invasion.[4][7]

Quantitative Comparison of Functional Assays

To facilitate a direct comparison, the following table summarizes the quantitative data from key functional assays where the effects of this compound and QSOX1 shRNA knockdown have been evaluated.

Functional AssayCell Line(s)This compound TreatmentQSOX1 shRNA KnockdownKey FindingsReference(s)
Cell Viability / Proliferation 786-O, RCJ-41T2, MDA-MB-231IC50 values of 4.6 µM, 3.9 µM, and 2.4 µM, respectively (72h treatment)Significant decrease in cell proliferation in 786-O cells.Both methods effectively inhibit the proliferation of various cancer cell lines. This compound exhibits a dose-dependent effect.[3][7][8]
Tumor Cell Invasion 786-O, RCJ-41T2, MDA-MB-231, A549, MIA PaCa2Dose-dependent inhibition of invasion through Matrigel (2.5-20 µM, 4-8 days).Knockdown in MDA-MB-231 and other breast cancer cell lines dramatically suppressed tumor cell invasion through Matrigel.Both approaches significantly reduce the invasive capacity of cancer cells in vitro.[3][9]
Tumor Growth (in vivo) 786-O, RCJ-41T2 (xenograft mouse models)Oral administration inhibited tumor growth. This compound-treated 786-O xenografts had 86% smaller average tumor volumes.Stably knocked down QSOX1 in pancreatic and breast tumor cell lines suppressed tumor growth in vivo.Both this compound and shRNA knockdown of QSOX1 lead to a significant reduction in tumor growth in animal models.[3][4][7]
Extracellular Matrix (ECM) Modulation MIAPaCa-2, 786-OTreatment with 10 µM this compound for 48 hours resulted in a ~5-fold increase in free sulfhydryls in the ECM. Reduced laminin-α4 deposition.Silencing QSOX1 in fibroblasts attenuated the incorporation of laminin (B1169045) into the ECM.Both methods disrupt the normal composition and function of the ECM, a key aspect of QSOX1's role in cancer progression.[1][10]
Matrix Metalloproteinase (MMP) Activity Breast cancer cell linesNot directly reported.Knockdown of QSOX1 decreased the activity of MMP-2 and MMP-9.QSOX1 knockdown has been shown to impact the activity of enzymes involved in ECM remodeling and invasion. The effect of this compound on MMP activity requires further investigation.[6][9]

Experimental Methodologies

Below are the detailed protocols for the key experiments cited in this comparison guide.

Cell Viability/Proliferation Assay
  • Cell Lines: 786-O, RCJ-41T2, MDA-MB-231, A549, and MIA PaCa2.

  • This compound Treatment: Cells were seeded in 96-well plates and treated with a dose range of this compound (e.g., 0.076 nM to 40 µM) for 72 hours. Cell viability was assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • QSOX1 shRNA Knockdown: Lentiviral vectors containing shRNA specific for QSOX1 were used to transduce cells. A non-targeting shRNA served as a control. Following selection with an appropriate antibiotic (e.g., puromycin), the knockdown of QSOX1 expression was confirmed by RT-qPCR and Western blotting. Proliferation was measured using standard cell counting methods or proliferation assays over several days.

Tumor Cell Invasion Assay (Boyden Chamber)
  • Apparatus: Boyden chambers with an 8 µm pore size polycarbonate membrane coated with Matrigel.

  • Procedure:

    • Cancer cells, either treated with varying concentrations of this compound or with stable QSOX1 knockdown, were seeded in the upper chamber in a serum-free medium.

    • The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

    • After incubation (typically 24-48 hours), non-invading cells on the upper surface of the membrane were removed.

    • Invading cells on the lower surface were fixed, stained (e.g., with crystal violet), and quantified by counting under a microscope.

In Vivo Xenograft Mouse Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Human cancer cells (e.g., 786-O or RCJ-41T2) were subcutaneously injected into the flanks of the mice.

    • Once tumors reached a palpable size, mice were randomized into treatment and control groups.

    • This compound Treatment: this compound was administered orally at a specified dose and frequency (e.g., 400 μ g/mouse/day ).

    • QSOX1 shRNA Knockdown: Mice were injected with cells stably expressing QSOX1 shRNA or a control shRNA.

    • Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the QSOX1 signaling pathway, the experimental workflow, and the logical comparison between this compound and QSOX1 shRNA.

QSOX1_Signaling_Pathway cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) QSOX1_gene QSOX1 Gene QSOX1_mRNA QSOX1 mRNA QSOX1_gene->QSOX1_mRNA Transcription QSOX1_protein QSOX1 Protein (Enzyme) QSOX1_mRNA->QSOX1_protein Translation Laminin_mature Mature Laminin (with disulfide bonds) QSOX1_protein->Laminin_mature Catalyzes Disulfide Bond Formation Laminin_precursor Laminin Precursor (with free thiols) Laminin_precursor->Laminin_mature ECM_assembly ECM Assembly & Remodeling Laminin_mature->ECM_assembly Tumor_Invasion Tumor Invasion & Migration ECM_assembly->Tumor_Invasion Promotes shRNA QSOX1 shRNA shRNA->QSOX1_mRNA Degrades SBI183 This compound SBI183->QSOX1_protein Inhibits

Caption: QSOX1 signaling pathway and points of intervention.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model start Cancer Cell Line treatment Treatment: - this compound - QSOX1 shRNA Control - Vehicle/Scrambled shRNA start->treatment xenograft Establish Xenograft in Mice start->xenograft Select Cell Line for In Vivo proliferation Proliferation Assay treatment->proliferation invasion Invasion Assay (Boyden Chamber) treatment->invasion ecm ECM Deposition Assay treatment->ecm in_vivo_treatment Treatment: - Oral this compound - Control Vehicle xenograft->in_vivo_treatment tumor_growth Monitor Tumor Growth in_vivo_treatment->tumor_growth

Caption: General experimental workflow for functional assays.

Logical_Comparison SBI183 This compound (Pharmacological Inhibition) QSOX1_target QSOX1 (Protein/Gene) SBI183->QSOX1_target Inhibits Enzyme Activity shRNA QSOX1 shRNA (Genetic Knockdown) shRNA->QSOX1_target Silences Gene Expression Reduced_Proliferation Reduced Proliferation QSOX1_target->Reduced_Proliferation Reduced_Invasion Reduced Invasion QSOX1_target->Reduced_Invasion Reduced_Tumor_Growth Reduced Tumor Growth QSOX1_target->Reduced_Tumor_Growth

Caption: Logical relationship of this compound and shRNA to outcomes.

Conclusion

Both this compound and QSOX1 shRNA knockdown serve as powerful tools for investigating the role of QSOX1 in cancer. The choice between a small molecule inhibitor and a genetic knockdown approach will depend on the specific experimental goals. This compound offers the advantage of temporal control over QSOX1 inhibition and its potential for in vivo therapeutic applications. Conversely, QSOX1 shRNA provides a method for stable, long-term silencing of the gene, which can be advantageous for studying the chronic effects of QSOX1 loss. The consistent phenotypic outcomes observed with both methods strongly validate QSOX1 as a legitimate therapeutic target in oncology.

References

SBI-183 Demonstrates Potent Anti-Tumor Efficacy in Preclinical Renal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New preclinical data validate the significant anti-tumor effects of SBI-183, a first-in-class small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), in a secondary mouse model of renal cell carcinoma. The study provides compelling evidence for this compound as a promising therapeutic candidate for cancers characterized by QSOX1 overexpression. This comparison guide offers an objective analysis of this compound's performance against a standard-of-care therapy, supported by detailed experimental data and methodologies.

Introduction to this compound and its Mechanism of Action

This compound is an orally active inhibitor of QSOX1, an enzyme implicated in the proliferation and invasion of various cancer types, including renal, breast, lung, and pancreatic cancers.[1][2] QSOX1 is overexpressed in many tumors and contributes to the remodeling of the extracellular matrix (ECM), a critical process for tumor growth and metastasis.[3][4] By inhibiting the enzymatic activity of QSOX1, this compound disrupts these pathological processes, leading to a reduction in tumor cell proliferation and invasion.[5][6][7]

Comparative In Vivo Efficacy of this compound

The anti-tumor activity of this compound was evaluated in a human renal cell carcinoma xenograft model using 786-O cells. The results demonstrate a substantial and statistically significant reduction in tumor growth compared to vehicle-treated controls.

Summary of In Vivo Anti-Tumor Effects in 786-O Renal Carcinoma Xenograft Model
Treatment AgentDosage and AdministrationTreatment DurationTumor Volume ReductionReference
This compound 400 μ g/mouse/day , oral gavage35 days86%[7]
Sunitinib 40 mg/kg/day, oral gavage14 daysSignificant reduction in fractional blood volume (fBV) from 9.6% to 2.3%Sunitinib is a standard-of-care multi-targeted receptor tyrosine kinase inhibitor with anti-angiogenic and anti-tumor activities.
Ebselen N/AN/ANo direct in vivo data available for 786-O xenograft model.Ebselen is another identified inhibitor of QSOX1.

Detailed Experimental Protocols

The following methodologies were employed in the validation of this compound's anti-tumor effects.

786-O Xenograft Mouse Model Protocol (for this compound)
  • Cell Line: 786-O human renal cell carcinoma cells.

  • Animal Model: Nude mice.[7]

  • Tumor Implantation: 786-O cells were subcutaneously injected into the mice.[7]

  • Treatment Initiation: Treatment began once tumors were established.[7]

  • Drug Administration: this compound was administered daily via oral gavage at a dose of 400 μ g/mouse/day . The vehicle control was DMSO.[7]

  • Tumor Measurement: Tumor volume was measured at regular intervals throughout the study.[7]

  • Study Endpoint: The experiment was terminated on day 41.[7]

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action, the following diagrams illustrate the QSOX1 signaling pathway and the experimental workflow.

QSOX1_Signaling_Pathway cluster_Cell Tumor Cell cluster_ECM Extracellular Matrix (ECM) QSOX1 QSOX1 (Overexpressed in Cancer) ECM_Proteins ECM Proteins (e.g., Laminin, Fibronectin) QSOX1->ECM_Proteins Promotes disulfide bond formation and ECM remodeling MMPs Matrix Metalloproteinases (MMPs) QSOX1->MMPs Activates Tumor_Growth Tumor Growth, Invasion & Metastasis ECM_Proteins->Tumor_Growth Supports MMPs->Tumor_Growth Degrades ECM, facilitating invasion SBI183 This compound SBI183->QSOX1 Inhibits Experimental_Workflow start Start cell_culture 786-O Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Establishment implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage: - this compound (400 μg/mouse) - Vehicle (DMSO) randomization->treatment monitoring Tumor Volume Measurement treatment->monitoring Repeated endpoint Study Termination (Day 41) monitoring->endpoint analysis Data Analysis and Comparison endpoint->analysis end End analysis->end

References

A Comparative Guide: SBI-183 Combination Therapy with Standard Chemotherapy for Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There are currently no publicly available preclinical or clinical studies evaluating the combination of the QSOX1 inhibitor, SBI-183, with standard chemotherapy regimens for pancreatic cancer. This guide, therefore, presents a scientific rationale for such a combination based on the individual mechanisms of action of these agents and highlights the need for future research.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with a dismal five-year survival rate. The current cornerstones of first-line treatment for metastatic PDAC are the combination chemotherapy regimens FOLFIRINOX and gemcitabine (B846) plus nab-paclitaxel. While these therapies have improved overall survival compared to monotherapy, the prognosis for patients remains poor, underscoring the urgent need for novel therapeutic strategies.

This compound is a first-in-class small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme overexpressed in various cancers, including pancreatic cancer. QSOX1 plays a crucial role in the tumor microenvironment by promoting extracellular matrix (ECM) stiffening, tumor cell invasion, and proliferation. This guide will provide a comparative overview of this compound and standard chemotherapies and propose a scientific basis for their potential synergistic combination.

This compound: A Novel QSOX1 Inhibitor

This compound has demonstrated anti-cancer activity in preclinical models by targeting QSOX1. Inhibition of QSOX1 disrupts disulfide bond formation in the ECM, leading to a reduction in matrix stiffness and inhibition of tumor cell invasion and proliferation.

Preclinical Efficacy of this compound Monotherapy
Cell LineCancer TypeAssayEndpointResultReference
MIA PaCa-2Pancreatic Ductal AdenocarcinomaProliferation AssayCell GrowthDose-dependent inhibition[1]
786-ORenal Cell CarcinomaXenograft Mouse ModelTumor GrowthInhibition of tumor growth[1]
RCJ-41T2Renal Cell CarcinomaXenograft Mouse ModelTumor GrowthInhibition of tumor growth[1]

Standard of Care: First-Line Chemotherapy for Metastatic Pancreatic Cancer

The two most common first-line chemotherapy regimens for patients with good performance status are FOLFIRINOX and a combination of gemcitabine and nab-paclitaxel.

FOLFIRINOX

FOLFIRINOX is a combination of four drugs: 5-fluorouracil (B62378) (5-FU), leucovorin, irinotecan, and oxaliplatin.[2] This regimen targets multiple pathways involved in cancer cell proliferation and survival.

Gemcitabine and Nab-Paclitaxel

This combination utilizes a nucleoside analog (gemcitabine) to inhibit DNA synthesis and a nanoparticle albumin-bound paclitaxel (B517696) (nab-paclitaxel) that disrupts microtubule function, leading to cell cycle arrest and apoptosis.

Clinical Efficacy of Standard Chemotherapies
RegimenClinical TrialMedian Overall SurvivalMedian Progression-Free SurvivalObjective Response RateReference
FOLFIRINOXPRODIGE 4/ACCORD 1111.1 months6.4 months31.6%[3]
Gemcitabine + Nab-PaclitaxelMPACT8.5 months5.5 months23%[4]
Gemcitabine (comparator)PRODIGE 4/ACCORD 116.8 months3.3 months9.4%[3]
Gemcitabine (comparator)MPACT6.7 months3.7 months7%[4]

Scientific Rationale for Combination Therapy: this compound and Standard Chemotherapy

The dense, fibrotic stroma of pancreatic tumors, rich in ECM components, is a significant barrier to the delivery and efficacy of chemotherapeutic agents. QSOX1 is a key contributor to the desmoplastic reaction that characterizes the PDAC tumor microenvironment.[5][6] By inhibiting QSOX1 with this compound, it is hypothesized that the tumor microenvironment could be remodeled to enhance the penetration and activity of standard chemotherapy drugs.

Proposed Synergistic Mechanisms:

  • Enhanced Drug Delivery: Inhibition of QSOX1 may lead to a less dense and stiff ECM, improving the diffusion of chemotherapeutic agents to cancer cells.

  • Sensitization to Chemotherapy: By disrupting the tumor microenvironment and potentially affecting cancer cell signaling pathways, this compound may render cancer cells more susceptible to the cytotoxic effects of chemotherapy.

  • Targeting Multiple Pathways: A combination therapy would simultaneously target the tumor microenvironment (this compound) and directly induce cancer cell death through DNA damage and cell cycle arrest (chemotherapy).

Visualizing the Mechanisms and Experimental Approach

Signaling Pathway of QSOX1 Inhibition by this compound

QSOX1_Inhibition cluster_ECM Extracellular Matrix cluster_Cell Pancreatic Cancer Cell ECM Proteins ECM Proteins Crosslinked ECM Crosslinked ECM ECM Proteins->Crosslinked ECM Disulfide Bond Formation Invasion_Proliferation Tumor Cell Invasion & Proliferation Crosslinked ECM->Invasion_Proliferation Promotes QSOX1 QSOX1 QSOX1->ECM Proteins Catalyzes SBI_183 This compound SBI_183->QSOX1 Inhibits

Caption: this compound inhibits QSOX1, disrupting ECM crosslinking and subsequent tumor cell invasion and proliferation.

Hypothetical Experimental Workflow for Combination Therapy Evaluation

Experimental_Workflow In_Vitro In Vitro Studies (PDAC Cell Lines) Monotherapy Monotherapy Arms: - this compound - Gemcitabine - Nab-Paclitaxel In_Vitro->Monotherapy Combination Combination Therapy Arms: - this compound + Gem/Nab-Paclitaxel In_Vitro->Combination Analysis1 Assess: - Cell Viability (MTT/CTG) - Apoptosis (FACS) - Invasion (Boyden Chamber) Monotherapy->Analysis1 Combination->Analysis1 In_Vivo In Vivo Studies (PDAC Xenograft/PDX Models) Analysis1->In_Vivo Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Gem/Nab-Paclitaxel - Combination In_Vivo->Treatment_Groups Analysis2 Assess: - Tumor Growth Inhibition - Overall Survival - Immunohistochemistry (ECM markers) Treatment_Groups->Analysis2 Conclusion Evaluate Synergy and Determine Optimal Dosing Analysis2->Conclusion

References

A Comparative Analysis of SBI-183 and Other Novel QSOX1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Quiescin Sulfhydryl Oxidase 1 (QSOX1) inhibitor, SBI-183, with other emerging inhibitors. This document synthesizes experimental data on their performance, presents detailed experimental protocols, and visualizes key biological pathways and workflows to support further research and development in this therapeutic area.

Introduction to QSOX1 Inhibition

Quiescin Sulfhydryl Oxidase 1 (QSOX1) is a flavin-dependent enzyme that catalyzes the formation of disulfide bonds in proteins, playing a crucial role in protein folding and extracellular matrix (ECM) maturation.[1][2][3] Overexpression of QSOX1 has been implicated in various cancers, including renal, pancreatic, and breast cancer, where it promotes tumor growth, invasion, and metastasis.[3][4][5] This has led to the development of inhibitors targeting QSOX1 as a potential anti-cancer strategy.[6] This guide focuses on the comparative analysis of this compound, a novel small molecule inhibitor of QSOX1, and other known inhibitors like ebselen.

Comparative Performance of QSOX1 Inhibitors

The following tables summarize the available quantitative data for this compound and ebselen, providing a comparative overview of their inhibitory activity against QSOX1.

Table 1: In Vitro Inhibitory Activity of QSOX1 Inhibitors

InhibitorTargetAssay TypeKd (μM)IC50 (μM)Cell Line(s)Reference(s)
This compound QSOX1Microscale Thermophoresis20--[4][7][8]
QSOX1Cell Viability-4.6786-O (Renal)[4][7]
QSOX1Cell Viability-3.9RCJ-41T2 (Renal)[4][7]
QSOX1Cell Viability-2.4MDA-MB-231 (Breast)[4][7]
Ebselen QSOX1Enzymatic Assay-5.4-[3][9]

Table 2: In Vivo Efficacy of QSOX1 Inhibitors

InhibitorCancer ModelDosing RegimenTumor Growth InhibitionReference(s)
This compound 786-O Renal Cell Carcinoma Xenograft400 µ g/mouse/day , p.o.Significant reduction in tumor volume[4]
RCJ-41T2 Renal Cell Carcinoma Xenograft100 mg/kg, p.o.Significant reduction in tumor volume[4]
Ebselen Pancreatic Tumor XenograftDaily oral treatment58% reduction in tumor growth[3][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

QSOX1 Enzymatic Activity Assay (Fluorogenic)

This assay measures the hydrogen peroxide (H₂O₂) produced during the QSOX1-catalyzed oxidation of a dithiol substrate, such as dithiothreitol (B142953) (DTT). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, like homovanillic acid (HVA), resulting in a fluorescent signal.[3][11]

Materials:

  • Recombinant human QSOX1 (rQSOX1)

  • Dithiothreitol (DTT)

  • Horseradish Peroxidase (HRP)

  • Homovanillic Acid (HVA)

  • Phosphate-buffered saline (PBS), pH 7.5

  • Black 96-well plates

  • Fluorometer

Procedure:

  • Prepare a reaction mixture in PBS containing 150 nM rQSOX1, 1.4 µM HRP, and 1 mM HVA.[3][11]

  • Add the test inhibitor (e.g., this compound or ebselen) at various concentrations to the wells of a black 96-well plate.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding 150 µM DTT to each well.[11]

  • Immediately measure the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.[3][11]

  • Record the fluorescence intensity over time (e.g., every 20 seconds for 15 minutes).[11]

  • The rate of increase in fluorescence is proportional to the QSOX1 enzymatic activity.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Matrigel Invasion Assay (Transwell)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a critical step in metastasis.[12][13][14][15][16]

Materials:

  • Cancer cell lines (e.g., 786-O, MDA-MB-231)

  • Transwell inserts (8 µm pore size)

  • Matrigel basement membrane matrix

  • Serum-free cell culture medium

  • Cell culture medium with chemoattractant (e.g., fetal bovine serum)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[16]

  • Starve the cancer cells in serum-free medium for 18-24 hours.[12]

  • Resuspend the cells in serum-free medium and seed them into the upper chamber of the Matrigel-coated inserts.

  • Add the test inhibitor to the upper chamber at the desired concentrations.

  • Fill the lower chamber with medium containing a chemoattractant.

  • Incubate the plates for an appropriate duration (e.g., 16-24 hours) to allow for cell invasion.[16]

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[16]

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.[16]

  • Count the number of stained, invaded cells in several random fields of view using a microscope.

  • Quantify the results and compare the invasive potential of cells treated with the inhibitor to the untreated control.

In Vivo Xenograft Model (Renal Cell Carcinoma)

This model evaluates the in vivo efficacy of QSOX1 inhibitors in a living organism.[17][18][19][20][21]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)[17]

  • Renal cell carcinoma cell line (e.g., 786-O)[21]

  • Test inhibitor (e.g., this compound) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant the renal cell carcinoma cells subcutaneously into the flank of the immunodeficient mice.[17][21]

  • Allow the tumors to establish and reach a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the test inhibitor (e.g., this compound at 400 µ g/mouse/day ) or vehicle control orally to the respective groups.[4]

  • Monitor tumor growth regularly by measuring the tumor dimensions with calipers.

  • Continue the treatment for a predetermined period (e.g., 21-35 days).[4]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Compare the tumor growth between the treated and control groups to assess the in vivo efficacy of the inhibitor.

Visualizing the QSOX1 Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

QSOX1_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Inhibitors Inhibitors QSOX1 Secreted QSOX1 Laminin Laminin QSOX1->Laminin Incorporation Fibronectin Fibronectin QSOX1->Fibronectin Incorporation MMPs Pro-MMPs QSOX1->MMPs Activation ECM Extracellular Matrix (ECM) Maturation & Remodeling Laminin->ECM Fibronectin->ECM Invasion Tumor Cell Invasion & Metastasis ECM->Invasion ActiveMMPs Active MMPs MMPs->ActiveMMPs ActiveMMPs->ECM Degradation SBI183 This compound SBI183->QSOX1 Ebselen Ebselen Ebselen->QSOX1

Caption: QSOX1 Signaling Pathway in the Tumor Microenvironment.

QSOX1_Enzymatic_Assay rQSOX1 rQSOX1 H2O2 H₂O₂ rQSOX1->H2O2 produces DTT DTT (reduced) DTT->rQSOX1 HRP HRP H2O2->HRP HVA_ox Oxidized HVA (fluorescent) HRP->HVA_ox catalyzes oxidation HVA_unox HVA (non-fluorescent) HVA_unox->HRP Inhibitor QSOX1 Inhibitor (e.g., this compound) Inhibitor->rQSOX1

Caption: Workflow of the QSOX1 Fluorogenic Enzymatic Assay.

Matrigel_Invasion_Assay cluster_Transwell Transwell Insert cluster_Analysis Analysis UpperChamber Upper Chamber: - Cancer Cells - QSOX1 Inhibitor - Serum-free Medium Matrigel Matrigel Barrier UpperChamber->Matrigel Membrane Porous Membrane (8 µm) Matrigel->Membrane LowerChamber Lower Chamber: - Chemoattractant (e.g., FBS) Membrane->LowerChamber Cell Invasion FixStain Fix & Stain Invaded Cells Microscopy Microscopy & Cell Counting FixStain->Microscopy Quantification Quantification of Invasion Microscopy->Quantification

Caption: Workflow of the Matrigel Transwell Invasion Assay.

Conclusion

This comparative guide provides a foundational resource for researchers investigating QSOX1 as a therapeutic target. The presented data highlights the potential of this compound as a potent inhibitor of QSOX1, demonstrating efficacy in both in vitro and in vivo models. The detailed experimental protocols and visual diagrams offer practical tools to aid in the design and execution of further studies. Future research should focus on elucidating the precise enzymatic inhibitory kinetics of this compound and expanding the comparative analysis to include a broader range of novel QSOX1 inhibitors to accelerate the development of effective anti-cancer therapies targeting this crucial enzyme.

References

SBI-183 and Immunotherapy in Renal Cancer: A Comparative Guide to a Hypothesized Synergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of advanced renal cell carcinoma (RCC) treatment has been revolutionized by the advent of immunotherapy, particularly immune checkpoint inhibitors (ICIs). However, a significant portion of patients do not respond to or develop resistance to these therapies, necessitating the exploration of novel combination strategies. This guide explores the potential synergy of a novel investigational agent, SBI-183, with immunotherapy in renal cancer. As there are currently no direct preclinical or clinical studies evaluating this specific combination, this document provides a comprehensive overview of this compound's mechanism of action, its preclinical efficacy as a monotherapy, and the scientific rationale for a potential synergistic effect with ICIs. This is juxtaposed with the established efficacy of current standard-of-care immunotherapy-based combinations in RCC.

This compound: A Novel Inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1)

This compound is an orally active small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme overexpressed in various cancers, including renal cell carcinoma.[1][2] QSOX1 plays a crucial role in the formation of disulfide bonds in proteins, a process essential for proper protein folding and stability.[3] In the tumor microenvironment, QSOX1 contributes to the remodeling of the extracellular matrix (ECM), promoting tumor growth, invasion, and metastasis.[4][5] By inhibiting QSOX1, this compound disrupts these pro-tumorigenic processes.[1][2]

The Rationale for Synergy: How this compound May Enhance Immunotherapy

While direct evidence is lacking for the combination of this compound and immunotherapy in renal cancer, a compelling rationale for their synergistic activity stems from studies on QSOX1 inhibition in other cancers. A preclinical study in esophageal cancer demonstrated that inhibition of QSOX1 can upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells and promote the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment.[6]

This suggests a dual benefit of combining a QSOX1 inhibitor like this compound with an anti-PD-1/PD-L1 immunotherapy:

  • Increased Tumor Recognition: By increasing PD-L1 expression, this compound could "unmask" tumor cells to the immune system, making them more susceptible to the action of anti-PD-1/PD-L1 antibodies.

  • Enhanced T-cell Infiltration: By promoting the infiltration of CD8+ T cells, this compound could increase the number of immune effector cells within the tumor, leading to a more robust anti-tumor immune response.

QSOX1_Inhibition_Synergy cluster_0 Tumor Microenvironment Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses CD8+ T Cell CD8+ T Cell CD8+ T Cell->Tumor Cell kills Enhanced Anti-Tumor Immunity Enhanced Anti-Tumor Immunity CD8+ T Cell->Enhanced Anti-Tumor Immunity QSOX1 QSOX1 QSOX1->Tumor Cell promotes growth PD-L1->CD8+ T Cell inhibits This compound This compound This compound->CD8+ T Cell promotes infiltration (hypothesized) This compound->QSOX1 inhibits This compound->PD-L1 upregulates (hypothesized) Anti-PD-1/PD-L1 Anti-PD-1/PD-L1 Anti-PD-1/PD-L1->PD-L1 blocks Anti-PD-1/PD-L1->Enhanced Anti-Tumor Immunity

Hypothesized Synergy of this compound and Anti-PD-1/PD-L1 Therapy

Preclinical Efficacy of this compound in Renal Cancer (Monotherapy)

Preclinical studies have demonstrated the anti-tumor activity of this compound in renal cancer cell lines and xenograft models.[1][2]

Experimental Model Treatment Key Findings Reference
786-O and RCJ-41T2 renal cancer cell linesThis compoundDose-dependent inhibition of cell proliferation and invasion.[1][7]
786-O human renal carcinoma xenograft model in nude miceThis compound (oral administration)Significant suppression of tumor growth.[1]
RCJ-41T2 human renal carcinoma xenograft model in nude miceThis compound (oral administration)Significant suppression of tumor growth.[1]

Current Standard-of-Care: Immunotherapy Combinations in Renal Cancer

The current first-line treatment for most patients with advanced clear cell RCC involves combination therapies, typically an immune checkpoint inhibitor paired with another ICI or a tyrosine kinase inhibitor (TKI).[8][9] These combinations have demonstrated superior efficacy compared to TKI monotherapy.

Clinical Trial Treatment Arm 1 Treatment Arm 2 (Comparator) Key Efficacy Outcomes Reference
KEYNOTE-426 Pembrolizumab (anti-PD-1) + Axitinib (TKI)Sunitinib (TKI)Overall Survival (OS): Significant improvement. Progression-Free Survival (PFS): Significant improvement. Objective Response Rate (ORR): Higher.[9]
CheckMate 214 Nivolumab (anti-PD-1) + Ipilimumab (anti-CTLA-4)Sunitinib (TKI)Overall Survival (OS): Significant improvement in intermediate/poor-risk patients. Objective Response Rate (ORR): Higher in intermediate/poor-risk patients.[8]
CheckMate 9ER Nivolumab (anti-PD-1) + Cabozantinib (TKI)Sunitinib (TKI)Overall Survival (OS): Significant improvement. Progression-Free Survival (PFS): Significant improvement. Objective Response Rate (ORR): Higher.[9]
CLEAR (KEYNOTE-581) Pembrolizumab (anti-PD-1) + Lenvatinib (TKI)Sunitinib (TKI)Progression-Free Survival (PFS): Significant improvement. Overall Survival (OS): Significant improvement. Objective Response Rate (ORR): Higher.[10]

Experimental Protocols

Preclinical Evaluation of this compound

The following protocols are summarized from the study by Fifield et al., Mol Cancer Ther, 2020.[1]

Cell Proliferation and Invasion Assays:

  • Cell Lines: 786-O and RCJ-41T2 human renal cancer cell lines.

  • Proliferation Assay: Cells were cultured in the presence of varying concentrations of this compound or vehicle control (DMSO) for 5 days. Cell growth was quantified using standard cell viability assays.

  • Invasion Assay: A modified Boyden chamber assay was used. Cells were seeded in the upper chamber with Matrigel, and the lower chamber contained a chemoattractant. This compound was added to the media, and invasion was quantified by measuring the area of invaded cells.

In Vivo Xenograft Studies:

  • Animal Model: Athymic nude mice (Foxn1nu/nu).

  • Tumor Implantation: 1 x 106 786-O or RCJ-41T2 cells were implanted subcutaneously into the flank of the mice.

  • Treatment: Once tumors were established, mice were treated daily by oral gavage with this compound (dissolved in 100% DMSO) or vehicle control.

  • Efficacy Endpoint: Tumor volume was measured regularly using calipers.

SBI183_Xenograft_Workflow cluster_0 Preclinical Xenograft Study Tumor Cell Implantation Tumor Cell Implantation Tumor Establishment Tumor Establishment Tumor Cell Implantation->Tumor Establishment Randomization Randomization Tumor Establishment->Randomization Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) n=x Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) n=x Daily Oral Gavage Daily Oral Gavage Treatment Group (this compound)->Daily Oral Gavage Control Group (Vehicle)->Daily Oral Gavage Tumor Measurement Tumor Measurement Daily Oral Gavage->Tumor Measurement Daily Oral Gavage->Tumor Measurement Efficacy Analysis Efficacy Analysis Tumor Measurement->Efficacy Analysis

Workflow of this compound Preclinical Xenograft Study
Clinical Evaluation of Immunotherapy Combinations

The following provides a general outline of the study design for the pivotal Phase 3 clinical trials mentioned. Specific details can be found in the primary publications for each trial.

General Phase 3 Clinical Trial Design for First-Line RCC:

  • Patient Population: Treatment-naïve patients with advanced or metastatic clear cell renal cell carcinoma.

  • Randomization: Patients are typically randomized in a 1:1 ratio to receive either the investigational combination therapy or the standard-of-care comparator (e.g., sunitinib).

  • Treatment:

    • Investigational Arm: Combination of an immune checkpoint inhibitor (e.g., pembrolizumab, nivolumab) with another ICI (e.g., ipilimumab) or a TKI (e.g., axitinib, cabozantinib, lenvatinib).

    • Control Arm: Standard-of-care TKI monotherapy (e.g., sunitinib).

  • Primary Endpoints: Typically co-primary endpoints of Overall Survival (OS) and Progression-Free Survival (PFS).

  • Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), and safety.

  • Assessments: Tumor assessments are performed at baseline and at regular intervals using RECIST criteria. Adverse events are monitored throughout the study.

Clinical_Trial_Workflow cluster_1 Phase 3 Clinical Trial Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Investigational Arm (ICI + TKI/ICI) Investigational Arm (ICI + TKI/ICI) Randomization->Investigational Arm (ICI + TKI/ICI) 1:1 Control Arm (TKI Monotherapy) Control Arm (TKI Monotherapy) Randomization->Control Arm (TKI Monotherapy) 1:1 Treatment Cycles Treatment Cycles Investigational Arm (ICI + TKI/ICI)->Treatment Cycles Control Arm (TKI Monotherapy)->Treatment Cycles Tumor Assessment Tumor Assessment Treatment Cycles->Tumor Assessment Treatment Cycles->Tumor Assessment Endpoint Analysis (OS, PFS, ORR) Endpoint Analysis (OS, PFS, ORR) Tumor Assessment->Endpoint Analysis (OS, PFS, ORR)

Generalized Workflow of a Phase 3 Immunotherapy Combination Trial in RCC

Conclusion

While the direct combination of this compound and immunotherapy in renal cancer remains to be investigated, the preclinical data for this compound monotherapy and the scientific rationale for synergy are promising. The ability of QSOX1 inhibition to potentially modulate the tumor microenvironment to be more favorable for an anti-tumor immune response warrants further investigation. Future preclinical studies directly combining this compound with immune checkpoint inhibitors in immunocompetent renal cancer models are necessary to validate this hypothesis and provide the foundation for potential clinical translation. In the meantime, the current standard-of-care for advanced RCC remains combination therapies with proven efficacy in large-scale clinical trials. This guide provides a framework for understanding the potential of this compound in the context of the current, highly effective immunotherapy-based treatment landscape for renal cancer.

References

Validating the In Vivo Efficacy of SBI-183 Analog, SPX-009: A Comparative Guide to QSOX1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the Quiescin Sulfhydryl Oxidase 1 (QSOX1) inhibitor SBI-183 and its analog, SPX-009. While in vivo data for SPX-009 remains forthcoming, its enhanced in vitro potency positions it as a promising candidate for further preclinical development. This document summarizes available data for this compound and other alternative QSOX1 inhibitors, offering a valuable resource for researchers investigating novel anti-cancer therapies targeting this enzyme.

Executive Summary

Quiescin Sulfhydryl Oxidase 1 (QSOX1) is a promising enzymatic target in oncology due to its overexpression in various tumor types and its role in promoting tumor growth, invasion, and metastasis. This compound has demonstrated notable in vivo efficacy in preclinical models. Its analog, SPX-009, has been reported to be tenfold more potent in in vitro assays, suggesting the potential for superior in vivo activity. This guide details the experimental validation of this compound and compares its performance with other known QSOX1 inhibitors, providing a framework for evaluating the therapeutic potential of SPX-009.

Comparative In Vivo Efficacy of QSOX1 Inhibitors

The following table summarizes the available in vivo efficacy data for this compound and alternative QSOX1 inhibitors. Data for SPX-009 is based on in vitro comparisons and anticipated preclinical studies.

CompoundAlternative Names/TypeCancer ModelDosing RegimenKey Efficacy FindingsReference
SPX-009 This compound AnalogVarious (in vitro)Not yet disclosedTenfold more potent than this compound in suppressing tumor invasion and metastasis in vitro. Animal studies are planned.[1]
This compound Small MoleculeRenal Cell Carcinoma (786-O Xenograft)400 µ g/mouse/day , p.o.86% reduction in tumor volume compared to vehicle-treated controls.[2]
This compound Small MoleculeRenal Cell Carcinoma (RCJ-41T2 Xenograft)100 mg/kg, p.o.51% reduction in tumor volume compared to control.[3]
Ebselen Small MoleculePancreatic Cancer (MIAPaCa-2 Xenograft)10 mg/kg/day, p.o.58% reduction in tumor growth compared to controls.[4]
Anti-QSOX1 mAb Monoclonal AntibodyBreast Cancer (4T1 Syngeneic Model)10 mg/kg, i.p., twice weeklySignificant reduction in tumor growth and lung metastases.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of QSOX1 in cancer progression and a general workflow for in vivo efficacy studies.

QSOX1_Signaling_Pathway cluster_cell Tumor Cell cluster_tme Tumor Microenvironment QSOX1 QSOX1 ECM_Proteins ECM Proteins (e.g., Laminin, Collagen) QSOX1->ECM_Proteins Disulfide Bond Formation (ECM Maturation) MMPs MMPs QSOX1->MMPs Activation Invasion_Metastasis Invasion & Metastasis ECM_Proteins->Invasion_Metastasis MMPs->Invasion_Metastasis SBI183_SPX009 This compound / SPX-009 SBI183_SPX009->QSOX1 Inhibits

Caption: Proposed mechanism of QSOX1 in promoting tumor invasion and metastasis and the inhibitory action of this compound/SPX-009.

In_Vivo_Efficacy_Workflow start Tumor Cell Implantation (Xenograft/Syngeneic Model) tumor_growth Tumor Growth Monitoring (Calipers/Imaging) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., p.o., i.p.) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection treatment->data_collection endpoint Endpoint Analysis (Tumor Weight, Metastasis, Survival) data_collection->endpoint

Caption: General experimental workflow for in vivo validation of anti-cancer compounds.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

This compound Efficacy in a Renal Cell Carcinoma Xenograft Model
  • Animal Model: Athymic nude mice (nu/nu).

  • Cell Line: 786-O human renal cell carcinoma cells.

  • Tumor Implantation: 5 x 10^6 786-O cells in 100 µL of a 1:1 mixture of media and Matrigel are injected subcutaneously into the flank of each mouse.

  • Treatment Initiation: Treatment begins when tumors reach a palpable size (e.g., 100-150 mm³).

  • Drug Formulation and Administration: this compound is formulated in a vehicle suitable for oral gavage (p.o.). A daily dose of 400 µ g/mouse is administered.

  • Monitoring and Endpoints:

    • Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).

    • Body weight is monitored as an indicator of toxicity.

    • The study is terminated at a predetermined endpoint (e.g., 35-42 days), and final tumor weights are recorded.

  • Statistical Analysis: Tumor growth curves are analyzed using a two-way ANOVA, and final tumor weights are compared using a t-test.

Ebselen Efficacy in a Pancreatic Cancer Xenograft Model
  • Animal Model: Athymic nude mice.

  • Cell Line: MIAPaCa-2 human pancreatic cancer cells.

  • Tumor Implantation: 2 x 10^6 MIAPaCa-2 cells are injected subcutaneously into the flank.

  • Treatment Initiation: Treatment commences when tumors are established.

  • Drug Formulation and Administration: Ebselen is administered daily via oral gavage at a dose of 10 mg/kg.[4]

  • Monitoring and Endpoints:

    • Tumor size is measured regularly.

  • Statistical Analysis: Differences in tumor growth between the treatment and control groups are assessed using appropriate statistical tests.

Anti-QSOX1 Monoclonal Antibody Efficacy in a Syngeneic Breast Cancer Model
  • Animal Model: BALB/c mice.

  • Cell Line: 4T1 murine breast cancer cells.

  • Tumor Implantation: 2.5 x 10^5 4T1 cells are injected into the mammary fat pad.[5]

  • Treatment Initiation: Treatment starts once tumors are visible and palpable.

  • Drug Formulation and Administration: The anti-QSOX1 monoclonal antibody is administered via intraperitoneal (i.p.) injection at 10 mg/kg, twice a week.[5]

  • Monitoring and Endpoints:

    • Primary tumor growth is monitored.

    • At the study endpoint, lungs are harvested to quantify metastatic nodules.

  • Statistical Analysis: Statistical analyses are performed to compare tumor growth and the number of lung metastases between the antibody-treated and control groups.

Conclusion

This compound has demonstrated significant in vivo efficacy in inhibiting tumor growth in preclinical models of renal cell carcinoma. Its analog, SPX-009, exhibits superior in vitro potency, marking it as a high-priority candidate for further in vivo validation. The experimental protocols detailed in this guide provide a robust framework for conducting such studies. A direct comparison of the in vivo efficacy of SPX-009 against this compound and other QSOX1 inhibitors will be crucial in determining its potential as a clinical candidate for cancer therapy. Researchers are encouraged to utilize the methodologies outlined herein to advance the investigation of this promising therapeutic target.

References

Cross-Validation of SBI-183's Mechanism in Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism and efficacy of SBI-183, a first-in-class, orally active small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), across various cancer types. This compound targets the enzymatic activity of QSOX1, a key player in extracellular matrix (ECM) remodeling, tumor growth, and metastasis.[1][2][3][4][5] This document summarizes experimental data, details relevant protocols, and visualizes the underlying biological processes to offer a cross-validated understanding of this compound's anti-cancer activity.

Mechanism of Action: Targeting QSOX1-Mediated Tumor Progression

QSOX1 is an enzyme frequently overexpressed in numerous malignancies, including renal, triple-negative breast, lung, and pancreatic cancers.[1][5][6] Its primary function is to catalyze the formation of disulfide bonds in proteins, a critical step in their proper folding and stability.[2][3][4] This enzymatic activity is particularly crucial in the tumor microenvironment, where QSOX1 plays a pivotal role in the assembly and remodeling of the ECM.

By facilitating the incorporation of essential ECM components like laminin, QSOX1 contributes to the structural integrity of the tumor scaffold, which in turn promotes cancer cell invasion and migration.[1] Furthermore, QSOX1 activity has been linked to the activation of matrix metalloproteinases (MMPs), enzymes that degrade the ECM and pave the way for metastatic dissemination.[7]

This compound exerts its anti-cancer effects by directly binding to and inhibiting the enzymatic activity of QSOX1.[8] This inhibition disrupts the proper formation of the ECM, thereby impeding the invasive and proliferative capabilities of cancer cells.[1][8]

Comparative Efficacy of this compound Across Cancer Cell Lines

The inhibitory effects of this compound on the proliferation and invasion of various cancer cell lines have been demonstrated in multiple studies. The following tables summarize the key quantitative data.

Table 1: Inhibition of Cancer Cell Viability by this compound

Cancer TypeCell LineIC50 (µM)Reference
Renal Cell Carcinoma786-O4.6[8]
Renal Cell CarcinomaRCJ-41T23.9[8]
Triple-Negative Breast CancerMDA-MB-2312.4[8]
Lung AdenocarcinomaA549Not explicitly stated, but dose-dependent inhibition observed[9]
Pancreatic Ductal AdenocarcinomaMIA PaCa2Not explicitly stated, but dose-dependent inhibition observed[9]

Table 2: Inhibition of Cancer Cell Invasion by this compound

Cancer TypeCell LineAssay TypeObservationsReference
Renal Cell Carcinoma786-O2D & 3D Matrigel InvasionDose-dependent inhibition of invasion[8]
Renal Cell CarcinomaRCJ-41T22D & 3D Matrigel InvasionDose-dependent inhibition of invasion[8][10]
Triple-Negative Breast CancerMDA-MB-2312D & 3D Matrigel InvasionDose-dependent inhibition of invasion[8][10]
Lung AdenocarcinomaA5492D InvasionDose-dependent inhibition of invasion[8]
Pancreatic Ductal AdenocarcinomaMIA PaCa22D InvasionDose-dependent inhibition of invasion[8]

Performance Comparison with an Alternative QSOX1 Inhibitor

A more potent analog of this compound, named SPX-009, has been identified and shows promise for enhanced anti-cancer activity.

Table 3: Comparative Potency of this compound and SPX-009

CompoundRelative Potency in Invasion AssaysCancer Cell Lines TestedReference
This compoundBaselineMDA-MB-231 (Breast), RCJ-41T2 (Kidney), MIAPaCa2 (Pancreatic)[11]
SPX-009>10-fold higher than this compoundMDA-MB-231 (Breast), RCJ-41T2 (Kidney), MIAPaCa2 (Pancreatic)[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and the available information from the cited literature.

Cell Viability Assay

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTT/XTT-based kits

  • Plate reader capable of measuring luminescence or absorbance

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.5%.

  • Remove the overnight culture medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Matrigel Invasion Assay (Boyden Chamber Assay)

This assay is used to evaluate the invasive potential of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound (or other test compounds)

  • DMSO

  • Matrigel Basement Membrane Matrix

  • 24-well Transwell inserts (8 µm pore size)

  • Cotton swabs

  • Methanol (B129727) or paraformaldehyde for fixation

  • Crystal violet or DAPI for staining

  • Microscope

Procedure:

  • Thaw Matrigel on ice and dilute it with cold, serum-free medium.

  • Coat the upper surface of the Transwell inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.[12]

  • Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of this compound or DMSO.

  • Add 500 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

  • Seed approximately 1 x 10^5 cells in 200 µL of the serum-free medium containing the test compounds into the upper chamber of the Matrigel-coated inserts.

  • Incubate the plate for 24-48 hours at 37°C.

  • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.

  • Stain the fixed cells with crystal violet or DAPI.

  • Count the number of stained, invaded cells in several microscopic fields for each insert.

  • Compare the number of invaded cells in the this compound-treated groups to the vehicle control group to determine the percentage of invasion inhibition.

Visualizing the Mechanism of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

SBI183_Mechanism This compound Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_cell Cancer Cell QSOX1 QSOX1 ECM Extracellular Matrix (ECM) (e.g., Laminin) QSOX1->ECM Promotes ECM Assembly MMPs Matrix Metalloproteinases (MMPs) QSOX1->MMPs Activates Invasion Cell Invasion & Metastasis ECM->Invasion Facilitates MMPs->Invasion Promotes Proliferation Cell Proliferation SBI183 This compound SBI183->QSOX1 Inhibits Invasion_Assay_Workflow Matrigel Invasion Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat 1. Coat Transwell insert with Matrigel Cells 2. Prepare cell suspension with this compound/Control Seed 3. Seed cells in upper chamber Incubate 4. Incubate for 24-48 hours Seed->Incubate Remove 5. Remove non-invading cells Incubate->Remove FixStain 6. Fix and stain invading cells Remove->FixStain Count 7. Count invaded cells under microscope FixStain->Count

References

Unveiling the Transcriptional Impact of QSOX1 Inhibition: A Comparative Analysis of SBI-183 and Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Tempe, AZ – December 2, 2025 – A comprehensive analysis of the Quiescin Sulfhydryl Oxidase 1 (QSOX1) inhibitor, SBI-183, and its counterparts reveals distinct effects on gene expression, offering valuable insights for researchers and drug development professionals in oncology. This guide provides a comparative overview of the transcriptional changes induced by this compound and other known QSOX1 inhibitors, supported by available experimental data and detailed methodologies.

Quiescin Sulfhydryl Oxidase 1 (QSOX1) is an emerging therapeutic target in oncology due to its overexpression in various cancers and its role in tumor growth and invasion. Small molecule inhibitors targeting the enzymatic activity of QSOX1, such as this compound, have shown promise in preclinical studies. Understanding the downstream effects of these inhibitors on gene expression is crucial for elucidating their mechanisms of action and identifying potential biomarkers.

Comparative Analysis of QSOX1 Inhibitors' Effects on Gene Expression

While direct, head-to-head transcriptomic studies of all known QSOX1 inhibitors are not yet available in published literature, a comparative analysis can be constructed by examining data from studies on individual inhibitors and from QSOX1 gene silencing experiments, which have been shown to phenocopy the effects of chemical inhibition.

This compound , an orally active inhibitor of QSOX1, has been demonstrated to suppress the proliferation and invasion of cancer cells. Although specific RNA-sequencing or microarray data for this compound treatment is not publicly available, studies on the functional outcomes of QSOX1 inhibition suggest that its effects on gene expression are linked to pathways governing cell growth, invasion, and the extracellular matrix (ECM).

Ebselen (B1671040) , another small molecule inhibitor of QSOX1, has been studied more extensively in terms of its impact on gene expression. Notably, in breast cancer cells, ebselen treatment has been shown to decrease the expression of the proto-oncogene c-Fos . This effect is mediated through the inhibition of YTHDF1, a protein involved in mRNA stability. While this highlights a specific transcriptional consequence of ebselen, it's important to note that ebselen has multiple cellular targets, and its effects may not be solely attributable to QSOX1 inhibition.

SPX-009 , a more potent analog of this compound, has been identified, but as of now, there is no publicly available data on its specific effects on gene expression.

Given the limited direct comparative data, we can infer the likely transcriptional consequences of QSOX1 inhibition by examining studies involving QSOX1 knockdown using short hairpin RNA (shRNA) . These studies provide a valuable proxy for understanding the on-target effects of specific inhibitors like this compound. Research has shown that silencing QSOX1 does not significantly alter the mRNA levels of matrix metalloproteinases (MMPs), key enzymes in cancer invasion, but rather affects their proteolytic activity. This suggests that the primary impact of QSOX1 inhibition may be at the post-transcriptional and post-translational levels for certain genes.

Inhibitor/Method Key Findings on Gene Expression Supporting Evidence
This compound Effects on gene expression are inferred from phenotypic outcomes such as suppressed tumor growth and invasion. Likely impacts pathways related to cell proliferation and the extracellular matrix.Functional assays demonstrating anti-cancer properties. Phenotypic similarities to QSOX1 knockdown.
Ebselen Decreases the expression of the proto-oncogene c-Fos in breast cancer cells.Experimental data from studies on ebselen's effect on YTHDF1-mediated c-Fos expression.[1][2][3]
SPX-009 No publicly available data on gene expression effects.Identified as a potent analog of this compound.
QSOX1 shRNA Knockdown Does not significantly alter mRNA levels of Matrix Metalloproteinases (MMPs), but reduces their proteolytic activity.Studies on QSOX1 silencing in cancer cell lines.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

QSOX1_Inhibition_Pathway cluster_inhibitors QSOX1 Inhibitors SBI183 This compound QSOX1 QSOX1 Enzyme SBI183->QSOX1 Inhibition Ebselen Ebselen Ebselen->QSOX1 Inhibition SPX009 SPX-009 SPX009->QSOX1 Inhibition Disulfide_Bond Disulfide Bond Formation QSOX1->Disulfide_Bond Catalyzes Protein_Folding Protein Folding & ECM Maturation Disulfide_Bond->Protein_Folding Tumor_Growth Tumor Growth & Invasion Protein_Folding->Tumor_Growth

Fig. 1: Simplified signaling pathway of QSOX1 inhibition.

Gene_Expression_Workflow Cancer_Cells Cancer Cell Culture Treatment Treatment with QSOX1 Inhibitor (e.g., this compound, Ebselen) Cancer_Cells->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis Validation Validation of Key Genes (qRT-PCR, Western Blot) Data_Analysis->Validation

Fig. 2: General experimental workflow for gene expression analysis.

Detailed Experimental Protocols

For researchers looking to investigate the effects of QSOX1 inhibitors on gene expression, the following are representative protocols for key experimental techniques.

Cell Culture and Treatment with QSOX1 Inhibitors
  • Cell Lines: Select appropriate cancer cell lines with known QSOX1 expression.

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Inhibitor Treatment:

    • Seed cells in multi-well plates at a density that allows for logarithmic growth during the treatment period.

    • Allow cells to adhere overnight.

    • Prepare stock solutions of QSOX1 inhibitors (e.g., this compound, ebselen) in a suitable solvent (e.g., DMSO).

    • Dilute the inhibitors to the desired final concentrations in fresh culture medium.

    • Replace the existing medium with the inhibitor-containing medium or a vehicle control (medium with the same concentration of solvent).

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

RNA Extraction and Quantification
  • Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture plate using a lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).

  • Extraction: Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves phase separation, precipitation, and washing steps.

  • Quantification and Quality Control:

    • Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios.

    • Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design: Design or obtain validated primers specific to the target genes of interest and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • qPCR Reaction:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Western Blot for Protein Expression Analysis
  • Protein Extraction: Lyse treated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The available evidence suggests that while specific QSOX1 inhibitors like this compound and ebselen have demonstrated potent anti-cancer effects, their detailed impact on the transcriptome is an area requiring further investigation. The observed effect of ebselen on c-Fos and the insights from QSOX1 knockdown studies provide a foundational understanding. Future research employing comprehensive transcriptomic analyses, such as RNA-sequencing, following treatment with this compound and other specific QSOX1 inhibitors will be instrumental in fully characterizing their mechanisms of action and advancing their clinical potential. This guide serves as a resource for researchers to design and execute experiments aimed at bridging this knowledge gap.

References

A Head-to-Head Comparison of SBI-183 and Sunitinib in Preclinical Renal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct head-to-head preclinical studies comparing the efficacy of SBI-183 and the established therapeutic sunitinib (B231) in renal cancer models are not publicly available, this guide provides a comparative analysis based on existing independent research. This document synthesizes available data to offer an objective overview of their respective mechanisms of action, and in vivo efficacy, supported by detailed experimental protocols.

Executive Summary

This compound, a novel inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), has demonstrated significant tumor growth inhibition in preclinical models of renal cell carcinoma (RCC). Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI), is a well-established first-line treatment for advanced RCC. This guide juxtaposes the preclinical data for both compounds, highlighting their distinct mechanisms and potential therapeutic applications.

Mechanism of Action

This compound: Targeting Extracellular Matrix Remodeling

This compound is an orally active small molecule that inhibits the enzymatic activity of QSOX1.[1] QSOX1 is an enzyme that plays a crucial role in the formation of disulfide bonds in proteins within the extracellular matrix (ECM).[1] By inhibiting QSOX1, this compound disrupts the integrity of the tumor microenvironment, which is essential for tumor growth, invasion, and metastasis.[1]

Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastatic progression.[2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). By blocking these signaling pathways, sunitinib effectively inhibits tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][3]

Signaling Pathway Diagrams

Below are diagrams illustrating the distinct signaling pathways targeted by this compound and sunitinib.

SBI183_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Tumor Cell ECM_Proteins ECM Proteins (e.g., Laminin) Tumor_Growth Tumor Growth & Invasion ECM_Proteins->Tumor_Growth Disulfide_Bonds Disulfide Bond Formation Disulfide_Bonds->ECM_Proteins Stabilization QSOX1 QSOX1 QSOX1->Disulfide_Bonds SBI183 This compound SBI183->QSOX1 Inhibits

This compound Mechanism of Action

Sunitinib_Pathway cluster_Ligands Growth Factors cluster_Receptors Receptor Tyrosine Kinases (RTKs) cluster_Signaling Intracellular Signaling cluster_Response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) VEGFR->Downstream PDGFR->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Proliferation Tumor Cell Proliferation Downstream->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits

Sunitinib Mechanism of Action

Preclinical Efficacy in Renal Cancer Xenograft Models

The following tables summarize the in vivo antitumor efficacy of this compound and sunitinib in human renal cell carcinoma xenograft models. It is important to note that these results are from separate studies and not from a direct head-to-head comparison.

Table 1: In Vivo Efficacy of this compound in Renal Cancer Xenograft Models
Cell LineMouse StrainTreatmentDosing ScheduleTumor Growth InhibitionReference
786-ONudeThis compound400 µ g/mouse/day , oral gavage for 35 days86% smaller average tumor volume compared to vehicle[1]
RCJ-41T2NSGThis compound100 mg/kg, oral gavage, daily for 21 daysSignificant suppression of tumor growth compared to vehicle[1]
Table 2: In Vivo Efficacy of Sunitinib in Renal Cancer Xenograft Models
Cell LineMouse StrainTreatmentDosing ScheduleTumor Growth InhibitionReference
786-ONudeSunitinib40 mg/kg/day, oral gavageSignificant reduction in tumor volume[4]
Ren-02 (PDX)NSGSunitinib40 mg/kg/day, oral gavage91% reduction in tumor volume by day 26[5]
ACHNN/ASunitinib40 mg/kg/day, oralSignificant inhibition of tumor growth[3]

Experimental Protocols

This compound In Vivo Xenograft Study Protocol[1]

SBI183_Workflow cluster_setup Tumor Implantation cluster_growth Tumor Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Implantation Subcutaneous injection of 786-O or RCJ-41T2 cells into nude or NSG mice Growth Tumors allowed to establish Implantation->Growth Treatment Daily oral gavage with This compound or vehicle control Growth->Treatment Monitoring Tumor volume measured at indicated intervals Treatment->Monitoring Endpoint Study terminated at pre-defined endpoint (e.g., 41 days for 786-O) Monitoring->Endpoint

Experimental Workflow for this compound In Vivo Study
  • Cell Lines and Animal Models:

    • 786-O human clear cell renal carcinoma cells were subcutaneously injected into nude mice (4 mice per group).[1]

    • RCJ-41T2, a sarcomatoid RCC patient-derived xenograft, was implanted into NSG mice (9 control and 6 experimental mice).[1]

  • Drug Administration:

    • For the 786-O model, this compound was administered daily by oral gavage at a dose of 400 µ g/mouse/day .[1]

    • For the RCJ-41T2 model, this compound was administered daily by oral gavage at a dose of 100 mg/kg.[1]

    • Vehicle control (DMSO) was administered to the control groups.[1]

  • Tumor Measurement:

    • Tumor volumes were measured at specified intervals throughout the study.[1]

  • Study Duration:

    • The 786-O xenograft study was terminated on day 41.[1]

    • The RCJ-41T2 xenograft study was conducted for 21 days.[1]

Sunitinib In Vivo Xenograft Study Protocol (Representative)[4]

Sunitinib_Workflow cluster_setup Tumor Implantation cluster_growth Tumor Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Implantation Subcutaneous injection of ~5.0x10^6 786-O cells into BALB/c nude mice Growth Tumors grown to ~200 mm³ Implantation->Growth Treatment Oral administration of sunitinib (e.g., 40 mg/kg/day) or vehicle Growth->Treatment Monitoring Tumor volume measured every 3 days Treatment->Monitoring Endpoint Study terminated based on tumor size or pre-defined duration Monitoring->Endpoint

References

Safety Operating Guide

Essential Safety and Disposal Guidance for SBI-183

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must adhere to strict safety protocols when handling SBI-183, a potent inhibitor of Quiescin sulfhydryl oxidase 1 (QSOX1). This document provides critical information on its proper disposal, handling, and associated biological pathways to ensure a safe and effective research environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₁₈H₂₀N₂O₂
Molecular Weight 296.36 g/mol
CAS Number 625403-59-0
Solubility Soluble in DMSO and EtOH
Appearance Solid
Proper Disposal Procedures

According to the Safety Data Sheet (SDS) provided by ProbeChem, this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory chemical disposal procedures should be followed.

Step-by-Step Disposal Protocol:

  • Containment of Spills: In case of a spill, absorb the solution with a non-combustible, absorbent material such as diatomite or universal binders.[1]

  • Decontamination: Clean the affected surfaces and any contaminated equipment by thoroughly scrubbing with alcohol.[1]

  • Waste Collection: Collect all contaminated materials, including the absorbent material and cleaning supplies, into a designated and properly labeled waste container.

  • Final Disposal: Dispose of the contaminated material in accordance with all applicable local, state, and federal regulations for non-hazardous chemical waste.[1] It is crucial to consult your institution's environmental health and safety (EHS) office for specific guidelines.

Health and Safety Information

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water, making sure to separate the eyelids. If contact lenses are present, remove them. Seek prompt medical attention.[1]

  • Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove any contaminated clothing and shoes. A physician should be consulted.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and inhalation of dust or aerosols. Use only in well-ventilated areas with appropriate exhaust systems.[1]

  • Storage: Keep the container tightly sealed in a cool and well-ventilated location. Protect from direct sunlight and sources of ignition.[1]

This compound in Drug Development: Targeting the QSOX1 Signaling Pathway

This compound is a small molecule inhibitor of Quiescin sulfhydryl oxidase 1 (QSOX1), an enzyme implicated in cancer progression. Understanding the signaling pathway of QSOX1 is essential for researchers utilizing this compound.

QSOX1 Signaling Pathway

QSOX1 plays a crucial role in the formation of disulfide bonds in proteins within the extracellular matrix (ECM). Its overexpression in various cancers is associated with increased tumor growth, invasion, and metastasis. One of the key mechanisms involves the PI3K/Akt signaling pathway, which is a central regulator of cell proliferation, survival, and migration. Inhibition of QSOX1 by this compound can disrupt these processes.

References

Safeguarding Your Research: Comprehensive Handling and Disposal of SBI-183

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of SBI-183, a small molecule inhibitor of Quiescin sulfhydryl oxidase 1 (QSOX1). Adherence to these guidelines is critical for maintaining a safe research environment and ensuring the integrity of your experimental outcomes.

Personal Protective Equipment (PPE) for this compound

While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols to minimize any potential risk.[1] The following personal protective equipment is recommended when handling this compound:

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Hand Protection Protective glovesChemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves prior to use and dispose of them properly after handling the compound.
Skin and Body Protection Impervious clothing (Lab coat)A standard laboratory coat should be worn to protect skin and personal clothing.
Respiratory Protection Suitable respiratorUse in a well-ventilated area. If dust or aerosols are generated, a suitable respirator should be employed.

Operational Plan for Safe Handling

A systematic approach to handling this compound will mitigate risks and ensure procedural consistency.

Engineering Controls
  • Ventilation: Ensure adequate ventilation in the work area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Eye Wash and Safety Shower: An accessible eye-wash station and safety shower must be available in the laboratory.

Procedural Steps for Handling
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by clearing any unnecessary items and ensuring all required equipment is within reach.

  • Weighing and Aliquoting: When weighing the solid form of this compound, perform this task in a chemical fume hood or a designated area with localized exhaust ventilation to minimize inhalation of any dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • General Handling: Avoid direct contact with the skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of unused this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container for chemical waste disposal.

  • Spill Cleanup: In the event of a spill, wear appropriate PPE. Use an absorbent material to contain the spill. Clean the area with a suitable solvent and dispose of all cleanup materials as chemical waste.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Personal Protective Equipment B Prepare Well-Ventilated Work Area A->B C Weigh Solid this compound (in fume hood) B->C Proceed to Handling D Prepare this compound Solution C->D E Collect Contaminated Waste D->E After Experimentation F Dispose of Unused Compound and Waste E->F

Caption: Workflow for the safe handling and disposal of this compound.

First Aid Measures

In the event of exposure to this compound, follow these first aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

  • Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.

Disclaimer: This information is intended for guidance and is based on the available Safety Data Sheet. Researchers should always consult the most current SDS for this compound and their institution's safety protocols before handling this or any chemical.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.